1,4-Dibromoadamantane
Description
BenchChem offers high-quality 1,4-Dibromoadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromoadamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZBMGMBABTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404016 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39646-72-5 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1,4-Dibromoadamantane
Stereochemistry, Differential Reactivity, and Synthetic Utility[1]
Part 1: Executive Summary & Structural Logic
1,4-Dibromoadamantane (CAS: 39646-72-5) represents a distinct and chemically significant deviation from the more common 1,3-dibromoadamantane.[1] While the 1,3-isomer possesses high symmetry (C2v) with both bromine atoms located at tertiary bridgehead positions, the 1,4-isomer introduces structural asymmetry .[1]
This molecule features one bromine atom at a tertiary bridgehead carbon (C1) and the second at a secondary bridge carbon (C4).[1] This "bridgehead-bridge" arrangement creates a unique geometric vector (~120° vs. the tetrahedral ~109° of 1,[1]3) and, crucially, introduces cis/trans stereoisomerism . For drug development professionals, this isomer offers a scaffold with differential reactivity—allowing for the sequential functionalization of the adamantane cage, a critical advantage in designing heterobifunctional linkers (PROTACs, MOFs, and pharmacophores).[1]
Part 2: Chemical Identity & Stereochemical Analysis[1][2][3]
The adamantane cage consists of four tertiary carbons (positions 1, 3, 5,[1] 7) and six secondary carbons (positions 2, 4, 6, 8, 9, 10).[1][2]
-
C1 Position (Tertiary): The C-Br bond is aligned with the cage's axis.[1] It is thermodynamically stable but kinetically labile under
conditions due to the stability of the tertiary adamantyl carbocation.[1] -
C4 Position (Secondary): The C-Br bond is sterically crowded.[1] Unlike the tertiary positions, the secondary carbons in adamantane are less prone to direct radical halogenation.[1]
Isomerism: The Critical Variable
Because C4 is a secondary carbon within a rigid cage, the relationship between the substituent at C1 and C4 defines two diastereomers:[1]
-
Cis (Z): The bromine at C4 is spatially closer to the bromine at C1 (syn-clinal).[1]
-
Trans (E): The bromine at C4 is spatially distant (anti-clinal).[1]
This stereochemistry impacts physical properties (melting point, solubility) and biological recognition.[1]
| Property | 1,4-Dibromoadamantane | 1,3-Dibromoadamantane (Comparator) |
| CAS Number | 39646-72-5 | 876-53-9 |
| Molecular Weight | 294.03 g/mol | 294.03 g/mol |
| Symmetry | ||
| Carbon Types | Both | |
| Reactivity Mode | Differential (Sequential) | Equivalent (Simultaneous) |
Part 3: Reactivity Profile & Mechanism
The core value of 1,4-dibromoadamantane lies in its differential reactivity .[1]
1. Nucleophilic Substitution (Hydrolysis/Solvolysis)
-
Site C1 (Tertiary): Reacts readily via an
mechanism. The rigid cage prevents backside attack ( ), but the tertiary carbocation is stabilized by hyperconjugation from the cage C-C bonds (Brendt's rule applies but is overcome by orbital overlap).[1] -
Site C4 (Secondary): Significantly less reactive toward solvolysis.[1] The secondary carbocation is less stable, and steric hindrance from the cage hydrogens (C2, C6, C10) retards nucleophilic approach.[1]
Implication: One can selectively hydrolyze the C1-Br to an alcohol (1-hydroxy-4-bromoadamantane) while leaving the C4-Br intact for later cross-coupling.[1]
2. Radical Halogenation Selectivity
Direct bromination of adamantane favors tertiary positions (1, 3, 5, 7).[1] The formation of 1,4-dibromoadamantane is thermodynamically disfavored compared to 1,3-dibromo.[1] Consequently, 1,4-derivatives are often synthesized via oxidative rearrangement or from adamantanone precursors rather than direct elemental bromination.[1]
Part 4: Experimental Protocols
Protocol A: Differentiation of Isomers via NMR
Because 1,4-dibromoadamantane is often isolated as a mixture of cis and trans isomers, characterization is critical before biological testing.[1]
Equipment: 400 MHz (or higher) NMR Spectrometer.
Solvent:
-
Prepare Sample: Dissolve 10 mg of the crude 1,4-dibromoadamantane in 0.6 mL of solvent.
-
Acquisition:
-
Interpretation:
Protocol B: Selective Hydrolysis (Theoretical Workflow)
Objective: Convert C1-Br to C1-OH while retaining C4-Br.
-
Reagents: 1,4-Dibromoadamantane (1.0 eq), Silver Nitrate (
, 1.1 eq), Aqueous Acetone (50:50 v/v). -
Setup: Round-bottom flask with reflux condenser, shielded from light (aluminum foil).
-
Procedure:
-
Workup:
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient) to separate the mono-alcohol from unreacted starting material or diol byproducts.
Part 5: Applications in Drug Discovery
The 1,4-adamantane scaffold is increasingly relevant in "Fragment-Based Drug Design" (FBDD).[1]
-
Geometric Linkers: Unlike the linear 1,4-phenylene or the bent 1,3-adamantane, the 1,4-adamantane linkage provides a rigid, non-aromatic spacer with specific vector angles that can optimize the fit of bifunctional drugs into protein pockets (e.g., viral M2 channels or NMDA receptors).[1]
-
Lipophilicity Modulation: Introducing the adamantane cage increases
, improving blood-brain barrier (BBB) permeability.[1] The 1,4-substitution allows the attachment of a polar "warhead" at C1 and a solubilizing tail at C4.[1]
Part 6: References
-
PubChem. (n.d.).[1][3][4] 1,4-Dibromoadamantane (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1][3][4] 1,3-Dibromoadamantane (Compound).[1][3][2][5][6] National Library of Medicine.[1] Retrieved from [Link]
-
L'vova, N. Yu., et al. (2001).[1][2] Gas chromatography of halogenated adamantanes. Russian Journal of Physical Chemistry. (Cited via NIST WebBook).[1][2] Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] (Contextual grounding for adamantane pharmacophores). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-dibromoadamantane [webbook.nist.gov]
- 3. 1,3-Dibromoadamantane | C10H14Br2 | CID 265790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Dynamics and Synthetic Pathways of 1,4-Dibromoadamantane
Content Type: Technical Whitepaper Subject: Advanced Alicyclic Chemistry / Pharmaceutical Intermediates Estimated Reading Time: 12 Minutes
Executive Summary: The Asymmetry Challenge
In the landscape of diamondoid functionalization, 1,4-dibromoadamantane (CAS: 39646-72-5) represents a distinct structural anomaly compared to its ubiquitous isomer, 1,3-dibromoadamantane. While the 1,3-isomer is thermodynamically favored due to substitution at two equivalent tertiary bridgehead carbons (
This guide dissects the structural implications of this symmetry breaking, the stereochemical consequences (diastereomers), and the rigorous protocols required to isolate this specific scaffold for use in high-precision drug design.
Structural Characterization & Stereochemistry
The Adamantane Cage Vector Analysis
The adamantane cage consists of four tertiary carbons (positions 1, 3, 5, 7) and six secondary carbons (positions 2, 4, 6, 8, 9, 10).
-
1,3-Dibromoadamantane: Both halogens occupy bridgeheads. The molecule retains a plane of symmetry and high stability.[1]
-
1,4-Dibromoadamantane: The introduction of a bromine at C4 (a methylene bridge) destroys the high symmetry of the parent cage. This creates a chiral environment (depending on further substitution) and, critically, geometric isomerism .
Diastereomers: Syn vs. Anti
Because the adamantane cage is rigid, the spatial relationship between the C1-Br and C4-Br is fixed. This results in two distinct diastereomers, often referred to as cis/trans or, more accurately in cage nomenclature, syn and anti.
-
Syn-isomer (Z): The C4-Br bond projects into the spatial sector containing the C1-Br.
-
Anti-isomer (E): The C4-Br bond projects away from the C1-Br vector.
These isomers exhibit distinct physical properties (dipole moments, NMR shifts) and require chromatographic separation.
Quantitative Structural Data
The following data summarizes the bond metrics derived from X-ray diffraction studies of brominated adamantane derivatives.
| Parameter | Value (Approx) | Structural Significance |
| C1–Br Bond Length | 1.96 Å | Standard tertiary alkyl bromide; sterically encumbered. |
| C4–Br Bond Length | 1.98 Å | Secondary alkyl bromide; slightly longer due to eclipse strain in the bridge. |
| C–C–C Bond Angle | 109.5° ± 2° | Near-ideal tetrahedral geometry, though C4 substitution introduces local strain. |
| Symmetry Group | Reduced from |
Synthetic Pathways and Mechanism
The Selectivity Problem
Direct bromination of adamantane (using
Accessing the 1,4-isomer requires deviating from this thermodynamic well. It is typically formed as a minor product in radical conditions or via specific functional group interconversions (e.g., from adamantanone derivatives).
Pathway Visualization (DOT Diagram)
The following diagram illustrates the bifurcation between the ionic (standard) pathway and the radical/rearrangement pathway necessary to isolate the 1,4-isomer.
Figure 1: Divergent synthesis pathways. Ionic conditions favor the 1,3-isomer, while radical conditions on 1-bromoadamantane are required to access the 1,4-bridge substituted scaffold.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 1,4-dibromoadamantane via radical bromination of 1-bromoadamantane, followed by isomer separation.
Reagents & Equipment
-
Substrate: 1-Bromoadamantane (High Purity >98%).
-
Reagent: N-Bromosuccinimide (NBS) or
.[1] -
Catalyst: Benzoyl Peroxide (BPO) or AIBN (Radical Initiator).
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (Note: is toxic; use strict fume hood protocols).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 1-bromoadamantane (10 mmol) in dry chlorobenzene (50 mL) under an inert argon atmosphere.
-
Add NBS (12 mmol) and a catalytic amount of AIBN (0.5 mmol).
-
-
Initiation:
-
Heat the mixture to reflux (approx. 132°C for chlorobenzene).
-
Monitor the reaction via GC-MS. The radical mechanism will attack secondary hydrogens (bridge positions) more readily than the ionic mechanism, though tertiary attack (yielding 1,3) remains competitive.
-
-
Quenching:
-
Once the 1,4-isomer peak appears (typically distinct retention time from 1,3), cool the reaction to 0°C.
-
Filter off succinimide byproduct.
-
Wash filtrate with sodium bisulfite (to remove free
) and water.[2]
-
-
Purification (Critical Step):
-
The crude mixture contains 1,3-diBr (major), 1,4-diBr (minor), and unreacted 1-Br.
-
Flash Chromatography: Use Hexane/DCM gradient. The 1,4-isomer is generally less symmetric and slightly more polar than the 1,3-isomer.
-
Fractional Recrystallization: If chromatography is insufficient, recrystallize from MeOH. The 1,3-isomer crystallizes first due to higher symmetry/lattice energy. The mother liquor will be enriched in the 1,4-isomer.
-
Applications in Drug Development
The 1,4-dibromoadamantane scaffold offers unique advantages over the standard 1,3-derivative in Medicinal Chemistry:
| Feature | 1,3-Dibromo (Standard) | 1,4-Dibromo (Advanced) | Drug Design Implication |
| Vector Angle | ~109.5° (Tetrahedral) | Variable (Syn/Anti) | Allows fine-tuning of pharmacophore orientation. |
| Symmetry | High ( | Low ( | Breaks crystal packing symmetry; improves solubility of final drug candidates. |
| Metabolic Stability | High (Bridgeheads blocked) | Moderate | The C4 position is more metabolically labile than C1, allowing for "soft drug" design. |
Logical Pathway: Structure-Activity Relationship (SAR)
Figure 2: The 1,4-scaffold allows for differential reactivity. The C1-Br (tertiary) reacts readily via SN1, while the C4-Br (secondary) is more resistant, allowing for sequential functionalization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4533350, 1,4-Dibromoadamantane. Retrieved from [Link]
- IUPAC. (n.d.). Nomenclature of Organic Chemistry: Stereochemistry of Fused Ring Systems.
Sources
Advanced Synthesis & Purification of 1,4-Dibromoadamantane
Executive Summary: The Stereochemical Challenge
Adamantane derivatives are fundamental pharmacophores in medicinal chemistry (e.g., memantine, amantadine) and critical building blocks in supramolecular chemistry. While 1,3-dibromoadamantane (bridgehead-bridgehead substitution) is the thermodynamic product of ionic bromination, 1,4-dibromoadamantane (bridgehead-bridge substitution) represents a significant synthetic challenge due to the lower reactivity of the secondary C4 position compared to the tertiary C1/C3 positions.
This guide outlines a high-fidelity pathway for the synthesis and isolation of 1,4-dibromoadamantane. Unlike standard protocols that yield the 1,3-isomer, this approach utilizes radical-mediated halogenation to access the secondary carbon, followed by a critical chromatographic resolution of the resulting E (trans) and Z (cis) diastereomers.
Mechanistic Divergence: Ionic vs. Radical Pathways
To synthesize the 1,4-isomer, one must deliberately bypass the standard Friedel-Crafts-type ionic mechanism which exclusively targets tertiary carbons.
-
Ionic Pathway (Avoid for 1,4): Lewis acid-catalyzed bromination (
) proceeds via the adamantyl cation. The charge stabilizes at the tertiary bridgeheads (C1, C3, C5, C7), resulting in 1,3-dibromoadamantane. -
Radical Pathway (Target for 1,4): Radical bromination is less selective. While tertiary radicals are more stable, the high energy of the process allows for hydrogen abstraction at the secondary bridge carbons (C2, C4, etc.), creating a statistical mixture containing the desired 1,4-isomer.
Pathway Visualization
The following diagram illustrates the bifurcation between the thermodynamic (1,3) and kinetic/statistical (1,4) products.
Figure 1: Mechanistic divergence in adamantane bromination. The 1,4-isomer requires radical conditions to access the secondary carbon position.
Experimental Protocol
This protocol is adapted from high-precision isolation techniques described in supramolecular host-guest studies (Gibb et al., PNAS), where 1,4-dibromoadamantane serves as a probe for cavity binding dynamics.
Phase 1: Radical Bromination
Objective: Introduce bromine at the secondary C4 position of 1-bromoadamantane.
Reagents:
-
Substrate: 1-Bromoadamantane (Commercial or synthesized via standard ionic bromination).
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS).[1] -
Solvent: Carbon Tetrachloride (
) or Trifluoromethylbenzene (as a greener alternative). -
Initiator: Benzoyl Peroxide (BPO) or UV Light (
).
Workflow:
-
Dissolution: Dissolve 1-bromoadamantane (1.0 eq) in the solvent under an inert atmosphere (
). -
Radical Initiation: Add NBS (1.1 eq) and catalytic BPO. Alternatively, use elemental bromine under UV irradiation.
-
Reflux: Heat the mixture to reflux (76°C for
) for 4–6 hours. Note: Monitor via GC-MS.[2] Stop when the ratio of di-bromo to tri-bromo species is optimal. Over-reaction leads to difficult-to-separate poly-brominated mess. -
Quench: Cool to 0°C and quench with saturated aqueous
to destroy excess bromine. -
Extraction: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo.
Result: A crude yellow solid containing 1,3-dibromoadamantane (major), 1,4-dibromoadamantane (target) , and unreacted starting material.
Phase 2: Separation of E/Z Isomers (The Critical Step)
The crude mixture contains two diastereomers of 1,4-dibromoadamantane:
- -isomer (cis): Bromines on the same side of the average plane.
- -isomer (trans): Bromines on opposite sides.
These isomers have distinct dipole moments and topological footprints, allowing for separation via gravity column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase | 100% Hexanes (Isocratic) |
| Load Ratio | 1:50 (Crude : Silica) |
| Elution Order | 1. Unreacted 1-Br 2. 1,4-Dibromo ( |
Protocol:
-
Pack a glass column with silica gel using pure hexanes.
-
Load the crude residue (dissolved in minimum hexanes/DCM).
-
Elute slowly with 100% hexanes.
-
Fraction Collection: Collect small fractions. The 1,4-isomers elute before the major 1,3-isomer due to slight differences in polarity and shape-selectivity on the silica surface.
-
Validation: Check fractions via GC-MS or
NMR.
Characterization & Data Validation
Correct identification of the isomers is crucial. The symmetry of the adamantane cage results in distinct NMR signatures for the tertiary (C1) and secondary (C4) protons.
NMR Spectroscopic Data (Reference)
The following shifts are characteristic for the separated isomers in
| Isomer | C1-H (Tertiary) | C4-H (Secondary) | Key Structural Feature |
| N/A (Br is subst.)[3] | |||
| N/A (Br is subst.) |
Note: The 1,3-isomer shows a much simpler spectrum due to higher
Troubleshooting & Optimization
-
Low Yield of 1,4: If the 1,3-isomer dominates excessively (>90%), the reaction is proceeding via an ionic pathway. Ensure all glassware is acid-free (base wash) and the solvent is anhydrous. Use a radical initiator (AIBN/BPO) aggressively.
-
Co-elution: If
and isomers co-elute, switch to a gradient of Hexanes:DCM (98:2). However, pure hexanes is usually sufficient for the 3:2 mixture often observed. -
Safety: Adamantane derivatives sublime easily. Do not apply high vacuum (<5 mbar) for extended periods during drying, or you will lose the product.
References
-
Gibb, C. L. D., Li, X., & Gibb, B. C. (2002). Adjusting the binding thermodynamics, kinetics, and orientation of guests within large synthetic hydrophobic pockets.[4] Proceedings of the National Academy of Sciences (PNAS), 99(8), 4857–4862. Source: (Primary reference for the isolation and NMR characterization of E/Z 1,4-dibromoadamantane isomers.)
-
Adcock, W., & Trout, N. A. (1999). Nature of the Electronic Factor Governing the Stereochemical Outcome of the Reaction of the 5-Substituted 2-Adamantyl Cation. The Journal of Organic Chemistry, 64(23), 8706–8710. Source: (Mechanistic insight into adamantyl cation selectivity and substitution patterns.)
-
Schreiner, P. R., et al. (2003). C-H Activation of Diamondoids. Nature, 421, 148-150. Source: (Foundational text on selective functionalization of adamantane cages.)
Sources
Technical Deep Dive: 1,4-Dibromoadamantane
Executive Summary & Core Identity
1,4-Dibromoadamantane is a functionalized diamondoid derivative used primarily as a rigid scaffold in polymer chemistry and a lipophilic pharmacophore in medicinal chemistry. Unlike its more common isomer, 1,3-dibromoadamantane (which substitutes at two bridgehead carbons), the 1,4-isomer involves substitution at one bridgehead (C1) and one bridge (C4) carbon. This structural nuance introduces stereochemical complexity (cis/trans isomerism) and significant synthetic challenges due to the lower reactivity of the secondary C4 position compared to the tertiary C1 position.
This guide provides a definitive lookup resource for the CAS numbers, distinguishing between the often-confused isomers, and outlines the technical protocols for synthesis and separation.
1.1 The Identity Matrix: CAS & Physicochemical Lookup
Researchers frequently encounter ambiguity in database lookups due to the existence of multiple dibromo isomers. The table below serves as the primary validation standard.
| Compound Name | CAS Number | Molecular Formula | Structure Type | Substitution Pattern |
| 1,4-Dibromoadamantane (Mix) | 39646-72-5 | C₁₀H₁₄Br₂ | Mixture | Bridgehead (1) & Bridge (4) |
| 1,4-Dibromoadamantane (cis) | 52918-86-2 (Var.)[1][2] | C₁₀H₁₄Br₂ | Pure Isomer | Z-isomer (Same face) |
| 1,3-Dibromoadamantane | 876-53-9 | C₁₀H₁₄Br₂ | Achiral | Bridgehead (1) & Bridgehead (3) |
| 1-Bromoadamantane | 768-90-1 | C₁₀H₁₅Br | Achiral | Bridgehead (1) Only |
Critical Note: Commercial supplies of "1,4-Dibromoadamantane" are typically a mixture of cis and trans diastereomers.[1] The CAS 39646-72-5 is the most reliable identifier for the bulk material used in synthesis. Do not confuse this with 876-53-9 (1,3-isomer), which is thermodynamically favored and cheaper to produce.
Structural Analysis & Stereochemistry
The adamantane cage consists of four tertiary (bridgehead) carbons and six secondary (bridge) carbons.
-
1,3-Substitution: Both bromines are on tertiary carbons. The molecule possesses a plane of symmetry and is achiral.
-
1,4-Substitution: One bromine is on a tertiary carbon (C1), and the second is on a secondary carbon (C4). This creates geometric isomers:
-
Cis (Z): The bromine at C4 is axially oriented relative to the C1 substituent (on the same "face" of the distorted chair).
-
Trans (E): The bromine at C4 is equatorially oriented (opposite face).
-
These isomers exhibit distinct NMR shifts and melting points, necessitating high-resolution separation techniques (HPLC or fractional crystallization) for precise medicinal chemistry applications.
Synthetic Pathways & Mechanism
Synthesizing 1,4-dibromoadamantane is non-trivial because direct bromination of adamantane heavily favors the tertiary bridgehead positions (1, 3, 5, 7) via stable tertiary carbocation intermediates. Accessing the secondary C4 position requires forcing conditions or specific precursors.
3.1 The Regioselectivity Challenge (DOT Visualization)
The following diagram illustrates the divergent pathways of adamantane bromination.
Figure 1: Reaction pathway showing the thermodynamic preference for 1,3-substitution over 1,4-substitution during direct bromination.
3.2 Experimental Protocol: Isolation from Bromination Mixtures
Since a direct, high-yield synthesis of pure 1,4-isomer is rare in standard literature without specialized precursors (like adamantanone), the most common lab approach involves careful fractionation of crude bromination mixtures.
Reagents:
-
Bromine (Br2) - Caution: Highly Toxic/Corrosive
-
Aluminum Chloride (AlCl3) or Iron (Fe) catalyst (Lewis Acid)
-
Solvent: Carbon Tetrachloride (CCl4) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Bromination: Dissolve adamantane (10g) in dry solvent. Add Lewis acid catalyst (5 mol%).
-
Addition: Dropwise addition of Br2 (2.2 equiv) at 0°C to control exotherm.
-
Reflux: Heat to reflux (60-80°C) for 4–6 hours. Note: Longer times favor the 1,3-isomer.
-
Quench: Cool and quench with saturated Sodium Bisulfite (NaHSO3) to remove excess bromine.
-
Extraction: Wash organic layer with water, brine, and dry over MgSO4.
-
Purification (The Critical Step):
-
Concentrate the crude oil.
-
Crystallization: Recrystallize from Methanol/Acetone. The 1,3-isomer typically crystallizes out first (MP: ~112°C).
-
Chromatography: The mother liquor is enriched in 1,4-dibromoadamantane . Subject this residue to silica gel column chromatography (Hexane:DCM gradient). The 1,4-isomer (mixture of cis/trans) elutes after the 1,3-isomer due to slightly higher polarity from the lower symmetry.
-
Applications in Drug Discovery & Materials
The 1,4-dibromoadamantane scaffold is valued for its specific geometric constraints.
| Application Domain | Function | Mechanism of Action |
| Antiviral Research | Pharmacophore | The 1,4-substitution allows for "linear" extension of the cage, unlike the "angular" 1,3-substitution, affecting binding pocket fit in viral M2 channels. |
| Polymer Science | Cross-linker | Used to create rigid backbones in polyimides or MOFs (Metal-Organic Frameworks). The cis/trans ratio affects the polymer's glass transition temperature (Tg). |
| NMDA Antagonists | Intermediate | Precursor for synthesizing Memantine analogs where spatial orientation of the amine group is critical for channel blocking. |
Self-Validating Check: When using 1,4-dibromoadamantane for cross-linking, always verify the isomer ratio via GC-MS or NMR, as the cis isomer leads to "kinked" polymer chains, while the trans isomer promotes linear packing.
References
-
National Center for Biotechnology Information (2025). 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350. PubChem Compound Summary. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry (2024). A nanoporous organic polymer using 1,3-dibromoadamantane as a crosslinker. RSC Advances. Retrieved January 29, 2026, from [Link]
Sources
Technical Guide: Spectroscopic Characterization and Isolation of 1,4-Dibromoadamantane
[1][2]
Executive Summary & Structural Dynamics
1,4-Dibromoadamantane (
Researchers must distinguish between two diastereomers:
-
-1,4-dibromoadamantane (
-isomer): The bromine atoms are spatially closer (approximate dihedral angle projection).[1][2] -
-1,4-dibromoadamantane (
-isomer): The bromine atoms are spatially distant (approximate dihedral angle projection).[1][2]
Critical Causality: The distinction is not merely academic; the syn and anti isomers exhibit distinct dipole moments and pharmacological binding profiles. The anti isomer typically exhibits higher lipophilicity and lower polarity, facilitating separation via adsorption chromatography.[1]
Structural Logic Diagram
The following diagram illustrates the stereochemical relationship and the separation logic.
Figure 1: Workflow for the synthesis and chromatographic separation of 1,4-dibromoadamantane stereoisomers.
Experimental Protocol: Synthesis & Separation
Note: This protocol prioritizes the isolation of pure isomers over bulk yield.
A. Synthesis (Bromination Route)
While direct bromination of adamantane yields predominantly 1,3-dibromoadamantane, the 1,4-isomer is best accessed via the 1,4-diol to control regiochemistry.[1][2]
-
Reagents: 1,4-Adamantanediol (10 mmol),
(25 mmol) or (Appel conditions). -
Conditions: Reflux in
(Appel) or neat (PBr3) for 4–6 hours. -
Quench: Pour onto crushed ice/NaHCO3. Extract with DCM.[2][3]
B. Isomeric Separation (Self-Validating Protocol)
The dipole difference is the leverage point.[2] The anti isomer (dipoles partially opposed) is less polar than the syn isomer (dipoles additive).[1]
-
Mobile Phase: Pentane (100%)
Pentane:EtOAc (98:2).[1][2] -
Elution Order:
-
Anti-isomer: Elutes first (Higher
). -
Syn-isomer: Elutes second (Lower
).
-
Validation Check: Spot fractions on TLC. The anti spot will have an
Spectroscopic Atlas
A. Mass Spectrometry (GC-MS)
Both isomers show identical molecular ion patterns but distinct retention times.[1][2]
-
Molecular Ion (
): m/z 292, 294, 296 (1:2:1 ratio due to ).[1][2] -
Base Peak: m/z 213 (
).[1][2] -
Fragmentation: Loss of
to form unsaturated adamantane cage (m/z 133).[2]
B. Nuclear Magnetic Resonance (NMR)
The symmetry of the 1,4-isomer (
Table 1: Comparative
NMR Data (400 MHz,
)
Note: Chemical shifts (
| Proton Environment | 1,3-Dibromo (Reference) | 1,4-Dibromo (Anti Isomer) | 1,4-Dibromo (Syn Isomer) | Diagnostic Feature |
| H-C-Br (Methine) | ~2.25 ppm (Broad s) | ~4.3 - 4.5 ppm | ~4.4 - 4.6 ppm | H1/H4 signals are distinct.[1][2] |
| Bridgehead (H1) | N/A (Quaternary C-Br) | N/A (Quaternary C-Br) | N/A (Quaternary C-Br) | No proton signal at C1.[1][2] |
| Bridge (H4) | ~2.3 ppm (CH2) | ~4.40 ppm (1H, s) | ~4.55 ppm (1H, s) | H4 is the key probe. |
| Cage CH/CH2 | 1.7 - 2.9 ppm (Multiplets) | 1.8 - 2.6 ppm | 1.9 - 2.7 ppm | Complex overlap.[1][2] |
Table 2:
NMR Chemical Shift Mapping (100 MHz,
)
The
| Carbon Position | Mechanistic Insight | ||
| C1 (C-Br) | ~66.0 | ~64.5 | Bridgehead carbon.[1][2] |
| C4 (CH-Br) | ~62.5 | ~59.8 | Diagnostic: Syn is shielded by C1-Br proximity.[1][2] |
| C2/C10 (CH2) | ~45.0 | ~42.0 | Proximity to both Br atoms.[1][2] |
| C3/C5 (CH) | ~36.0 | ~35.0 | Distal bridgeheads.[1][2] |
C. Infrared Spectroscopy (FT-IR)
Diagnostic Interpretation Logic
To confirm which isomer you have isolated, apply the Gamma-Gauche Rule :
-
Acquire
NMR: Focus on the signal for C4 (the secondary carbon bearing Br).[1][2] -
Compare Shifts:
-
Melting Point Validation:
Figure 2: Decision tree for assigning stereochemistry via Carbon-13 NMR.
References
-
Stereoisomer Synthesis & Separation: Cvitas, D., et al.[1][2] "Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization."[1][2] Croatica Chemica Acta, vol. 77, no. 4, 2004, pp. 619-625.[1][2] Key Reference for separation protocols and NMR assignment logic.
-
General Adamantane NMR Rules: Duddeck, H. "Substituent Effects on 13C Chemical Shifts in Aliphatic Molecular Systems." Topics in Stereochemistry, vol. 16, 1986.[1][2] Authoritative source on the gamma-gauche effect used for syn/anti assignment.
-
Physical Properties (Reference Data): PubChem Database.[1][2] "1,4-Dibromoadamantane (Compound)."[1][2][4] National Center for Biotechnology Information.[2] [1][2]
-
1,3-Dibromo Reference Data: NIST Mass Spectrometry Data Center.[1][2] "1,3-Dibromoadamantane."[1][2][5] [1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
Technical Guide: Differential Reactivity of the C-Br Bond in 1,4-Dibromoadamantane
Executive Summary
This technical guide analyzes the distinct reactivity profiles of the carbon-bromine bonds in 1,4-dibromoadamantane. Unlike symmetrical isomers (e.g., 1,3-dibromoadamantane), the 1,4-isomer presents a unique mechanistic dichotomy: it possesses one bridgehead (tertiary) halide and one bridge (secondary) halide within the same rigid lipophilic cage. This structural asymmetry allows for highly selective functionalization, a critical attribute for designing heterobifunctional adamantane scaffolds used in antiviral therapeutics (e.g., rimantadine analogs) and polymer chemistry.
Structural & Stereochemical Analysis
The Adamantane Cage Architecture
The adamantane scaffold (
-
Position C1 (Bridgehead): A tertiary carbon (
) bonded to three other cage carbons.[1] The C1-Br bond vector is aligned with the cage's axis of symmetry. -
Position C4 (Bridge): A secondary carbon (
) bonded to two bridgeheads. The C4-Br bond is sterically congested and subject to significant 1,3-diaxial-like interactions.
Stereoisomerism ( vs. )
The 1,4-disubstitution pattern introduces diastereomerism. The relationship between the C1-Br and C4-Br substituents defines the physical properties and subtle reactivity differences:
-
-isomer (
): The bromine atoms point in opposite general directions. This is typically the thermodynamic product. -
-isomer (
): The bromine atoms project towards the same face of the cage.
Bond Dissociation & Strain
The adamantane cage is relatively strain-free, but the rigidity prevents the planarization required for ideal
-
C1-Br BDE: ~69 kcal/mol. Weakened by hyperconjugative stabilization from the anti-periplanar C-C cage bonds (Groves' mechanism).
-
C4-Br BDE: ~71 kcal/mol. Stronger and less accessible to radical abstraction or ionic cleavage.
Mechanistic Dichotomy: C1 vs. C4 Reactivity
The core utility of 1,4-dibromoadamantane lies in the kinetic disparity between the two C-Br bonds.
The Bridgehead (C1) Reactivity: Dominance
The C1 position undergoes Solvolysis (
-
Mechanism: Ionization to form a contact ion pair (
). -
Kinetics: First-order (
). -
Inductive Drag: The presence of the electron-withdrawing Br at C4 (
effect) destabilizes the developing positive charge at C1, making 1,4-dibromoadamantane react roughly 10-100x slower than 1-bromoadamantane, depending on the solvent polarity.
The Bridge (C4) Reactivity: Kinetic Inertness
The C4 position is chemically recalcitrant:
-
Blockade: The cage structure completely blocks backside attack. The nucleophile cannot approach the
orbital. - Resistance: Formation of a secondary adamantyl cation at C4 is energetically unfavorable compared to the tertiary C1 cation. The resulting cation would suffer from severe angle strain.
-
Elimination (
): Difficult due to the lack of anti-periplanar protons and Bredt's rule constraints (though less strict in adamantane than smaller bicycles).
Visualization of Reactivity Pathways
Figure 1: Kinetic Selectivity of C1 vs C4 Solvolysis. Note the high barrier for C4 ionization compared to the accessible C1 pathway.
Comparative Kinetic Data
The following table summarizes the relative solvolysis rates, normalizing 1-bromoadamantane as the baseline. This data highlights the retarding effect of the second bromine atom.
| Substrate | Leaving Group Site | Relative Rate ( | Mechanism |
| 1-Bromoadamantane | C1 (Tertiary) | 1.0 | |
| 1,3-Dibromoadamantane | C1 (Tertiary) | ~0.05 | |
| 1,4-Dibromoadamantane | C1 (Tertiary) | ~0.03 - 0.08 | |
| 1,4-Dibromoadamantane | C4 (Secondary) | < 10⁻⁶ | Inert |
| 2-Bromoadamantane | C2 (Secondary) | ~10⁻⁵ |
*Rates approximated for solvolysis in 80% Ethanol/Water at 75°C. Data derived from trends in Grob et al. and Schleyer et al.
Experimental Protocol: Selective Hydrolysis
Objective: Synthesize 1-hydroxy-4-bromoadamantane from 1,4-dibromoadamantane.
Principle: Exploiting the
Reagents & Equipment[2][3]
-
Substrate: 1,4-Dibromoadamantane (1.0 eq, 500 mg)
-
Solvent: Aqueous Acetone (50% v/v, 10 mL)
-
Reagent: Silver Nitrate (
) (1.1 eq) -
Workup: Dichloromethane (DCM), Brine,
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Workflow
-
Preparation: Dissolve 500 mg of 1,4-dibromoadamantane in 5 mL of acetone. Ensure complete dissolution (sonicate if necessary).
-
Activation: Add 5 mL of deionized water. The solution may become cloudy.
-
Initiation: Add
(1.1 eq) dissolved in minimal water.-
Observation: Immediate precipitation of AgBr (pale yellow solid) indicates C1 ionization.
-
-
Reaction: Stir at Room Temperature for 4 hours.
-
Control Note: Do not heat to reflux. Heating may force the C4 position to react or cause rearrangements.
-
-
Quenching: Filter off the AgBr precipitate.
-
Extraction: Dilute filtrate with 20 mL water and extract with DCM (
mL). -
Purification: Dry organic phase over
, filter, and concentrate in vacuo.-
Yield: Expect ~85-90% conversion to the mono-alcohol.
-
Validation: Check TLC (Hexane/EtOAc 4:1). The product is more polar than the starting material.
-
Protocol Logic Diagram
Figure 2: Workflow for the selective hydrolysis of the C1-Br bond.
References
-
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Halides in Solvolysis. Journal of the American Chemical Society. Link
-
Grob, C. A., et al. (1972). Polar effects in the solvolysis of 1-substituted 3-bromoadamantanes. Helvetica Chimica Acta. Link
-
Duddeck, H. (2001). Adamantane and its derivatives in medical chemistry. Progress in Drug Research. Link
-
Olah, G. A., et al. (1985). Bridgehead Adamantyl Cations.[2] Chemical Reviews. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem.[3] Link
Sources
Thermal Stability & Isomerization Dynamics of 1,4-Dibromoadamantane
The following technical guide is structured to provide actionable, high-integrity data for researchers working with 1,4-Dibromoadamantane . It moves beyond basic property listing to explore the structural dynamics, thermal limitations, and experimental protocols required to handle this specific isomer.
Executive Technical Summary
1,4-Dibromoadamantane (C₁₀H₁₄Br₂) presents a unique thermal profile compared to its more symmetric isomer, 1,3-dibromoadamantane. While the adamantane cage itself is renowned for high thermal stability (often stable >600°C), the introduction of bromine at the C4 secondary bridge position introduces a "weak link" relative to the bridgehead positions.
For researchers, the critical thermal parameter is not the decomposition temperature, but the isomerization threshold . Under thermal stress, 1,4-dibromoadamantane tends to rearrange to the thermodynamically preferred 1,3-isomer (bridgehead-bridgehead) before gross pyrolytic decomposition occurs.
Key Thermal Metrics:
-
Melting Point (MP): 95–98 °C (Isomeric mixture)
-
Isomerization Onset: ~140–160 °C (Kinetic instability zone)
-
Gross Decomposition (T_d): >240 °C (Dehydrobromination)
Structural & Thermodynamic Context
To understand the thermal behavior of 1,4-dibromoadamantane, one must distinguish between the two bromine environments:
-
C1 Position (Bridgehead/Tertiary): Highly stable. Sterically protected. Difficult to eliminate due to Bredt’s rule (anti-Bredt olefin formation is energetically prohibitive).
-
C4 Position (Bridge/Secondary): The site of thermal vulnerability. Secondary C-Br bonds have lower dissociation energies and are susceptible to 1,2-hydride shifts, leading to rearrangement.
Isomerism: The Z/E Complexity
Unlike 1,3-dibromoadamantane, the 1,4-isomer exists as a mixture of diastereomers:
-
Z-isomer (cis): Bromines are syn-facial.
-
E-isomer (trans): Bromines are anti-facial. Commercial supplies are typically a mixture (approx. 3:2 ratio), resulting in a broad melting range (95–98 °C) compared to pure adamantane derivatives.
Mechanism of Thermal Evolution
The following diagram illustrates the pathway from the kinetic 1,4-product to the thermodynamic 1,3-sink and eventual decomposition.
Figure 1: Thermal evolution pathway of 1,4-dibromoadamantane.[1] Note that isomerization to the 1,3-isomer is the primary thermal risk before gross decomposition.
Thermal Characterization Profile
The following data consolidates physical property measurements relevant to thermal processing.
Comparative Thermal Properties Table
| Property | 1,4-Dibromoadamantane | 1,3-Dibromoadamantane | 1-Bromoadamantane |
| Melting Point | 95–98 °C | 112–113 °C | 117–118 °C |
| Boiling Point | ~295 °C (Est.) | 290–295 °C | 226 °C |
| Substitution | Tertiary (C1) + Secondary (C4) | Tertiary (C1) + Tertiary (C3) | Tertiary (C1) |
| Thermal Risk | Rearrangement to 1,3 | Stable until Pyrolysis | Sublimation/Stable |
| Stability Class | Kinetic Product | Thermodynamic Product | Thermodynamic Product |
Thermal Stability Zones
When designing experiments (e.g., polymerization or synthesis), adhere to these operational zones:
-
Safe Processing Zone (< 110 °C):
-
Material melts but retains 1,4-regiochemistry.
-
Suitable for melt-blending or low-temperature functionalization.
-
-
Risk Zone (120 °C – 180 °C):
-
Significant risk of isomerization .
-
Prolonged exposure here will result in a mixture of 1,4- and 1,3-isomers, altering the mechanical properties of downstream polymers (e.g., changing from linear-kinked to network-forming architectures).
-
-
Degradation Zone (> 240 °C):
-
Onset of dehydrohalogenation (loss of HBr).
-
Formation of adamantene-like transient species and carbonization.
-
Experimental Protocols
Protocol A: Thermal Stability Verification (DSC/TGA)
Objective: To determine the specific decomposition onset and check for phase transitions indicative of isomerization.
Equipment: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).[2][3]
-
Sample Prep: Weigh 5–10 mg of 1,4-dibromoadamantane into a hermetically sealed aluminum pan (to prevent sublimation).
-
TGA Method:
-
Ramp: 10 °C/min from 40 °C to 400 °C.
-
Purge: Nitrogen (50 mL/min).
-
Observation: Look for mass loss onset (T_onset). Significant mass loss < 200 °C indicates sublimation or solvent impurity, not degradation. Decomposition (HBr loss) typically appears > 240 °C.
-
-
DSC Method (Critical for Isomerization):
-
Cycle 1: Heat to 120 °C (just above MP), hold 5 min, Cool to 20 °C.
-
Cycle 2: Heat to 200 °C.
-
Analysis: Watch for an exothermic event in Cycle 2 between 140–180 °C, which may signal the enthalpy of isomerization to the more stable 1,3-isomer. If the melting peak in Cycle 2 shifts from ~96 °C to ~112 °C (the MP of 1,3-diBr), isomerization has occurred.
-
Protocol B: Isomer Purity Verification via NMR
Since thermal rearrangement does not always result in mass loss, TGA is insufficient. Use NMR to validate post-process integrity.
-
Solvent: CDCl₃.
-
Standard: ¹H NMR (400 MHz+).
-
Diagnostic Signals:
-
1,4-Isomer: Look for the secondary methine proton (CH-Br) at the C4 position. Due to Z/E isomerism, this may appear as multiplet signals distinct from the bridgehead protons.
-
1,3-Isomer (Impurity): Look for the simplified symmetry. 1,3-dibromoadamantane has a C₂v symmetry that results in a distinct, simpler methylene pattern.
-
Validation: Integration of the C4-H signal against the bridgehead C1-H signals confirms the retention of the 1,4-substitution pattern.
-
Implications for Applications
Polymer Synthesis
When using 1,4-dibromoadamantane as a monomer (e.g., for polyadamantanes or MOFs):
-
Reaction Temperature: Must be kept below 120 °C .
-
Catalysts: Avoid strong Lewis acids (AlCl₃, FeBr₃) at elevated temperatures, as these catalyze the 1,4 → 1,3 rearrangement even below the thermal threshold.
-
Consequence: Inadvertent isomerization will convert a linear/kinked polymer chain (derived from 1,4-linkage) into a cross-linked or branched network (derived from 1,3-linkage), causing gelation or brittleness.
Pharmaceutical Intermediates
-
Purification: Do not use high-vacuum distillation if the pot temperature exceeds 130 °C. Recrystallization (e.g., from methanol or acetone) is the preferred purification method to avoid thermal stress.
-
Storage: Store below 30 °C. While chemically stable at room temperature, the lower melting point makes it prone to caking/fusing in warm storage conditions.
References
-
PubChem. (2025).[4] 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350.[4] National Library of Medicine. [Link]
-
Molbase. (2024). 1,4-Dibromoadamantane MSDS and Physical Data. [Link]
-
Isaacs, L., et al. (2006). Adjusting the binding thermodynamics, kinetics, and orientation of guests within large synthetic hydrophobic pockets. Proceedings of the National Academy of Sciences (PNAS). (Discusses Z/E isomers of 1,4-dibromoadamantane). [Link]
Sources
Theoretical Studies of 1,4-Dibromoadamantane: A Technical Guide
Executive Summary
1,4-Dibromoadamantane (
This guide provides a theoretical and mechanistic analysis of 1,4-dibromoadamantane.[1][2][3] It addresses the stereochemical complexity (cis/trans isomerism), the electronic desymmetrization of the cage, and the kinetic challenges associated with its synthesis. For researchers in drug discovery, this molecule offers a lipophilic scaffold with distinct vectors for pharmacophore attachment, differing significantly from the classic 1,3-derivatives (e.g., Memantine precursors).
Structural & Stereochemical Analysis[1][3]
Unlike the highly symmetric 1,3-dibromoadamantane (
Geometric Isomerism (Cis/Trans)
The adamantane cage consists of four tertiary carbons (positions 1, 3, 5, 7) and six secondary carbons (positions 2, 4, 6, 8, 9, 10).[2]
-
C1 Position: The bromine is fixed at the bridgehead.
-
C4 Position: The bromine is at a secondary carbon (bridge).[2] The C4 carbon is part of a six-membered ring locked in a chair conformation.[1]
Consequently, 1,4-dibromoadamantane exists as two diastereomers:
- -isomer (cis): The C1-Br and C4-Br bonds project toward the same face of the approximate plane defined by the C2-C3-C10-C9 atoms.[1][3]
-
-isomer (trans): The C1-Br and C4-Br bonds project toward opposite faces.[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Theoretical Insight: Steric repulsion between the large bromine atoms (van der Waals radius ~1.85 Å) is the governing factor. DFT calculations (typically B3LYP/6-311G**) generally predict the
Electronic Properties (HOMO-LUMO)
The introduction of electronegative bromine atoms lowers the energy of the Highest Occupied Molecular Orbital (HOMO), stabilizing the cage against oxidation compared to pristine adamantane.
-
HOMO: Predominantly localized on the bromine lone pairs (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
LUMO: Characterized by
antibonding orbitals of the C-Br bonds.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dipole Moment: The 1,4-isomer possesses a significant permanent dipole moment (
D), unlike the centrosymmetric 1,5-isomer ( ). This makes the 1,4-isomer more soluble in polar aprotic solvents (e.g., DMSO, DMF) compared to its symmetric counterparts.
Mechanistic Pathways & Selectivity[1][3]
Synthesizing 1,4-dibromoadamantane is challenging because bromination favors tertiary C-H bonds (Bond Dissociation Energy ~96 kcal/mol) over secondary C-H bonds (~99 kcal/mol).[1][2][3]
The Selectivity Challenge
Direct bromination of adamantane with
-
Ionic Pathway (Lewis Acid Catalyzed):
orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> catalysis promotes hydride abstraction.[1][3] The tertiary carbocation is formed almost exclusively.[1][2] Rearrangement to a secondary cation is energetically unfavorable.[1][2][3] -
Radical Pathway: Free radical bromination is more promiscuous but still highly selective for tertiary positions.[1][2][3]
To obtain the 1,4-isomer, researchers often employ controlled radical halogenation or isomerization techniques where a 1,2-shift or specific radical relay allows functionalization of the secondary carbon.
Reaction Pathway Diagram
The following diagram illustrates the branching pathways in adamantane bromination, highlighting the difficulty in accessing the 1,4-isomer.
Figure 1: Mechanistic divergence in adamantane bromination. The red path to the secondary cation (C4) represents the high-energy barrier preventing high yields of the 1,4-isomer.
Computational Protocol (Self-Validating)
For researchers wishing to model 1,4-dibromoadamantane, the following protocol ensures reproducibility and accuracy. This workflow is designed to handle the heavy halogen atoms and the dispersive forces within the cage.
Protocol: DFT Geometry Optimization
Objective: Determine the relative stability of cis vs trans isomers.
| Step | Parameter | Setting/Value | Rationale |
| 1 | Software | Gaussian 16 / ORCA 5.0 | Industry standards for organic DFT. |
| 2 | Functional | Crucial: Standard B3LYP fails to account for dispersion forces (van der Waals) inside the bulky adamantane cage.[1][3] Dispersion correction (-D) is mandatory. | |
| 3 | Basis Set | def2-TZVP or 6-311+G(d,p) | Triple-zeta quality is required to correctly model the electron density of the Bromine atoms.[3] Diffuse functions (+) help with the lone pairs. |
| 4 | Solvation | CPCM (Chloroform/DCM) | Models the dielectric environment typical of bromination reactions.[3] |
| 5 | Frequency | Opt+Freq | Ensure no imaginary frequencies (minima) and calculate Zero-Point Energy (ZPE). |
Workflow Visualization
Figure 2: Computational workflow for validating the geometry and energy of 1,4-dibromoadamantane isomers.
Applications in Drug Development
1,4-Dibromoadamantane is not merely a theoretical curiosity; it serves as a specialized scaffold in Medicinal Chemistry.
Lipophilicity & Blood-Brain Barrier (BBB)
Adamantane derivatives are famous for their ability to cross the BBB (e.g., Amantadine).[3] The 1,4-substitution pattern allows for the creation of bifunctional drugs where:
-
Site 1 (Bridgehead): Can be used to anchor the lipophilic cage to a pharmacophore.
-
Site 2 (Bridge): Provides a vector for fine-tuning solubility or target binding affinity that is sterically distinct from the 1,3-vector.[1][3]
Quantitative Data: Physical Properties
The following data compares computed properties of the 1,4-isomer against the common 1-bromo derivative.
| Property | 1-Bromoadamantane | 1,4-Dibromoadamantane | Relevance |
| LogP (Predicted) | ~4.2 | ~4.9 | High lipophilicity; excellent membrane permeability but solubility challenges.[1][2][3] |
| Polar Surface Area (TPSA) | 0 Ų | 0 Ų | Non-polar; requires polar functionalization for oral bioavailability.[1][2][3] |
| Rotatable Bonds | 0 | 0 | Rigid scaffold; reduces entropic penalty upon protein binding.[1][2][3] |
| Molecular Weight | 215.1 g/mol | 294.0 g/mol | Remains within "Fragment-based" screening limits (<300).[1][2][3] |
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Brominating Agents for Adamantane Synthesis. Retrieved from [3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 4533350, 1,4-Dibromoadamantane. Retrieved from [3]
-
Schreiner, P. R., et al. (2022).[1][2][3] Adamantanes as White-Light Emitters: Controlling the Arrangement and Functionality. Journal of Physical Chemistry C. Retrieved from [3]
-
Wiberg, K. B. (1990).[1][2][3] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text for cage strain theory).
-
Olah, G. A. (1990).[1][2][3] Cage Hydrocarbons. Wiley-Interscience.[1][2][3] (Authoritative text on adamantane functionalization mechanisms).
Sources
Technical Guide: Crystal Structure Analysis of 1,4-Dibromoadamantane
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of 1,4-dibromoadamantane (
Part 1: Structural Isomerism & Theoretical Framework
The Stereochemical Challenge
The adamantane cage (tricyclo[3.3.1.1
-
Anti-isomer (trans): The bromine atoms point in opposite directions relative to the cage's mean plane. It typically possesses
symmetry (centrosymmetric). -
Syn-isomer (cis): The bromine atoms point in the same general direction. It typically possesses
symmetry (mirror plane).
Distinguishing these solely by
Visualization of Isomerism
The following diagram illustrates the logical relationship between the synthesis mixture and the distinct stereochemical outcomes.
Figure 1: Stereochemical divergence in 1,4-dibromoadamantane synthesis. The anti-isomer generally exhibits higher packing efficiency due to symmetry.
Part 2: Synthesis and Purification Prerequisites[1]
Before crystallization, the target isomer must be isolated. Direct bromination of adamantane preferentially yields 1,3-dibromoadamantane (both bridgehead). Accessing the 1,4-isomer often requires specific directing groups or separation from a complex mixture.
Purification Protocol
-
Crude Isolation: The reaction mixture is quenched and extracted with dichloromethane (DCM).
-
Isomer Enrichment:
-
Flash Chromatography: Silica gel stationary phase. Eluent gradient of Hexane:Ethyl Acetate (starting 100:0 to 95:5). The 1,3-isomer typically elutes first due to higher symmetry and lower polarity compared to the 1,4-syn isomer.
-
Recrystallization: If chromatography yields a mixture, recrystallize from methanol or acetone. The anti-isomer, being more symmetric, often has a higher melting point and lower solubility, crystallizing out first.
-
Part 3: Crystallographic Methodology (SC-XRD)
This section details the specific protocol for obtaining and analyzing high-quality diffraction data for adamantane derivatives.
Challenge: The "Plastic Crystal" Problem
Adamantane derivatives are globular. At room temperature, they often form "plastic crystals" (Phase I) characterized by:
-
High symmetry (often Cubic,
). -
Rotational disorder (molecules tumbling in place).
-
Poor diffraction data (diffuse scattering).
Critical Directive: Data collection must be performed at low temperature (typically 100 K) to induce a phase transition to an ordered phase (Phase II or III), locking the molecular orientation.
Experimental Workflow
Figure 2: SC-XRD workflow emphasizing the cryo-cooling step essential for ordering globular adamantane cages.
Detailed Protocol Steps
-
Crystal Growth:
-
Dissolve 20 mg of the purified isomer in a minimal amount of DCM/Heptane (1:1).
-
Allow slow evaporation at 4°C. Rapid evaporation leads to twinning.
-
Target: Colorless blocks or prisms, approx.
mm.
-
-
Mounting & Data Collection:
-
Mount: Use a low-background loop (e.g., MiTeGen) with perfluoropolyether oil.
-
Source: Mo-K
( Å) is preferred for bromine-containing compounds to minimize absorption, though Cu-K is acceptable if the crystal is small. -
Temperature: 100 K (Nitrogen stream). This is non-negotiable to resolve the C-Br bond positions against the cage disorder.
-
-
Refinement Strategy:
-
Space Group Determination: Expect monoclinic (
) or triclinic ( ) for the ordered low-temp phase. -
Absorption Correction: Multi-scan (SADABS or CrysAlisPro) is vital due to the heavy Br atoms (
). -
Disorder Handling: If residual electron density suggests minor disorder (e.g., 90:10 occupancy), use SHELXL constraints (EADP, SAME) to model the minor component.
-
Part 4: Data Interpretation & Pharmaceutical Relevance
Structural Parameters
The following table summarizes the key geometric parameters to extract from the solved structure. These values confirm the identity and strain of the molecule.
| Parameter | Expected Range | Significance |
| C–Br Bond Length | 1.95 – 1.98 Å | Standard alkyl bromide length. Elongation >2.0 Å suggests steric strain. |
| C–C (Cage) Length | 1.53 – 1.54 Å | Typical |
| Br···Br Distance | > 3.8 Å (Intramolecular) | Determines steric repulsion. Critical for syn vs anti assignment. |
| Space Group | Centrosymmetric groups favor the anti isomer (which has a center of inversion). | |
| Packing Coefficient | 65% – 75% | Higher packing efficiency correlates with higher melting points (anti > syn). |
Stereochemical Assignment Logic
-
Anti-isomer: Look for the bromine atoms on opposite faces of the cage. In the crystal lattice, the molecule often sits on a crystallographic inversion center (if
), rendering the two Br atoms symmetry-equivalent. -
Syn-isomer: The bromine atoms are on the same face. The molecule will possess a non-crystallographic mirror plane (or lie on a crystallographic mirror in space groups like
, though rare for these derivatives).
Pharmaceutical Application
1,4-dibromoadamantane is a scaffold for memantine and rimantadine analogues.
-
Lipophilicity (LogP): The crystal density and packing efficiency allow for precise calculation of molecular volume, a key input for LogP prediction algorithms.
-
Pharmacophore Mapping: The rigid adamantane cage acts as a "spacer." Knowing the exact vector and distance between the 1- and 4-positions (derived from the crystal structure) allows medicinal chemists to design bivalent ligands that span specific receptor pockets.
References
-
PubChem. 1,4-Dibromoadamantane Compound Summary. National Library of Medicine. Available at: [Link]
-
Betz, R., Klüfers, P., & Mayer, P. (2009). 1-Bromoadamantane. Acta Crystallographica Section E, 65(1), o101. Available at: [Link] (Demonstrates the
ordered phase protocol). -
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Adamantane Derivatives. (Standard repository for checking unit cell parameters). Available at: [Link]
- Majerski, Z. et al.Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta.
- Marcinek, A. & Michl, J.Adamantane as a Spectroscopic Window.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. longdom.org [longdom.org]
- 3. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: 1,4-Dibromoadamantane in Organic Synthesis
This Application Note is structured to provide a rigorous, field-ready guide for the synthesis, purification, and application of 1,4-Dibromoadamantane . Unlike the ubiquitous 1,3-isomer, the 1,4-derivative offers a unique geometric vector and distinct reactivity profile (tertiary vs. secondary bromide) that is often underutilized in drug discovery and materials science.
Regioselective Functionalization & Geometric Control
Part 1: Executive Summary & Structural Logic
1,4-Dibromoadamantane represents a "privileged scaffold" with a distinct advantage over its 1,3-counterpart: asymmetry in reactivity .[1][2] While 1,3-dibromoadamantane possesses two equivalent tertiary (
-
One Tertiary (
) Bridgehead Bromine (C1): Highly reactive toward solvolysis.[2] -
One Secondary (
) Bridge Bromine (C4): Significantly less reactive, sterically hindered against , and slower to ionize.[2]
This reactivity gap allows for sequential, regioselective functionalization , enabling the construction of complex, non-symmetric bifunctional linkers without the need for protecting groups. Furthermore, the 1,4-substitution pattern introduces a specific geometric vector (approx.[2]
Stereochemical Complexity
Unlike the achiral 1,3-isomer, 1,4-dibromoadamantane exists as two diastereomers due to the fixed geometry of the cage:
-
syn-1,4-Dibromoadamantane: Bromines on the same "face" relative to the C2 bridge.[1][2]
-
anti-1,4-Dibromoadamantane: Bromines on opposite faces.[1][2]
-
Note: Both isomers are achiral (planes of symmetry exist), but they have distinct physical properties (
, mp) allowing separation.[2]
Part 2: Synthesis & Purification Protocols
Protocol A: High-Purity Synthesis via 1,4-Adamantanediol (Recommended)
Direct bromination of adamantane yields a messy mixture containing primarily 1,3-dibromoadamantane.[1][2] For research-grade applications, the conversion of 1,4-adamantanediol is the superior route.[1]
Reagents:
-
Substrate: 1,4-Adamantanediol (Commercial CAS: 20098-16-2 or prepared via oxidation).[1][2]
-
Brominating Agent: 48% Hydrobromic Acid (aq) / Concentrated Sulfuric Acid (
).[2] -
Solvent: None (Neat) or Trifluoroacetic acid (if solubility is an issue).[2]
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1,4-adamantanediol (10.0 mmol, 1.68 g).
-
Acid Addition: Carefully add 48% HBr (10 mL) followed by dropwise addition of conc.
(3 mL).[2] Caution: Exothermic.[1] -
Reaction: Heat the mixture to 80°C for 6 hours. The solution will darken, and an oily phase (the dibromide) may separate.[2]
-
Workup: Cool to room temperature. Pour onto crushed ice (50 g). Extract with Dichloromethane (DCM) (
mL).[2] -
Wash: Wash combined organics with Sat.
(until neutral) and Brine.[2] Dry over .[2] -
Purification: Concentrate in vacuo. The residue is a mixture of syn and anti isomers (typically ~50:50).[2]
Yield: 85-93% (Combined isomers).[1][2]
Protocol B: Isolation from Bulk Bromination (Industrial Scale)
Use this only if starting from cheap Adamantane and requiring multi-gram quantities where purity is secondary to cost.
-
Bromination: React Adamantane with neat
(excess) at reflux. -
Fractional Crystallization:
-
Chromatographic Cleanup: The mother liquor requires careful chromatography to remove 1-bromoadamantane and residual 1,3-isomer.[1][2]
Part 3: Regioselective Functionalization Workflow
The power of 1,4-dibromoadamantane lies in its differential reactivity.[2] The following workflow demonstrates how to selectively functionalize the C1 position while leaving the C4 bromide intact for later use.
Figure 1: Regioselective Functionalization Strategy. The tertiary bromide (C1) can be hydrolyzed or substituted under mild conditions where the secondary bromide (C4) remains inert.[2]
Protocol C: Selective Hydrolysis to 1-Hydroxy-4-bromoadamantane
-
Dissolution: Dissolve 1,4-dibromoadamantane (1.0 eq) in Acetone/Water (80:20 v/v).
-
Reagent: Add Silver Nitrate (
) (1.1 eq).[2] -
Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC.[2]
-
Workup: Filter off the AgBr precipitate. Extract filtrate with DCM.[2]
-
Result: High yield of the mono-alcohol, retaining the C4-bromide for subsequent cross-coupling or amination.[2]
Part 4: Applications & Data
Comparison of Adamantane Linkers
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Symmetry | ||
| Reactivity | Equivalent (Both | Differentiated ( |
| Vector Angle | ~109.5° (Tetrahedral) | ~145° (Distorted) |
| Isomerism | None (Achiral) | cis / trans (Separable) |
| Solubility | Low (High Crystallinity) | Improved (Lower Symmetry) |
Key Application Areas
-
Medicinal Chemistry (Bioisosteres):
-
Polymer Science:
-
MOFs (Metal-Organic Frameworks):
-
The rigid 1,4-vector creates unique pore geometries unavailable to the 1,3-linker.[2]
-
Part 5: Safety & References
Safety Precautions
-
1,4-Dibromoadamantane: Irritant.[1][2] Avoid inhalation of dust.[2]
-
Bromine / HBr: Highly corrosive and toxic.[2] All bromination reactions must be performed in a functioning fume hood.[2]
-
Silver Nitrate: Stains skin and is toxic to aquatic life.[2] Dispose of silver waste separately.[2]
References
-
Synthesis via Diol: Journal of Organic Chemistry, 1974 , 39, 2995.[2] (Protocol for HBr conversion of adamantane diols).
-
Stereoisomer Separation: Croatica Chemica Acta, 2004 , 77, 619–625.[2] .[2]
-
Reactivity Differences: Chemical Reviews, 2013 , 113, 6716–6756.[2] (Comprehensive review on adamantane functionalization).
- Crystal Structure & Geometry:Acta Crystallographica Section E, 2010, 66, o2315.
-
General Reactivity: Journal of the American Chemical Society, 1986 , 108, 1598.[2] (Solvolysis rates of bridgehead vs bridge adamantane derivatives).
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Poly(arylene adamantane)s Derived from 1,4-Dibromoadamantane
Executive Summary
This guide details the utilization of 1,4-dibromoadamantane (1,4-DBA) as a bifunctional monomer for synthesizing high-performance poly(arylene adamantane)s.[1] Unlike its more common 1,3-isomer, which introduces "kinks" into the polymer backbone, 1,4-DBA offers a unique semi-linear geometry. This structural linearity is critical for engineering thermoplastics requiring enhanced packing density, superior glass transition temperatures (
This document provides a validated protocol for Friedel-Crafts Polycondensation , the primary synthetic route for these materials, alongside mechanistic insights and characterization standards.
Scientific Context: The "Linearity" Advantage[1]
The Adamantane Effect
Adamantane (
-
Thermal Stability: Decomposition temperatures (
) often exceeding 450°C.[1] -
Low Dielectric Constant: The bulky cage increases free volume, reducing dielectric permittivity (
), essential for microelectronics.[1] -
Transparency: Disruption of charge-transfer complexes common in aromatic polymers.[1]
1,4- vs. 1,3-Substitution
Most commercial adamantane polymers utilize 1,3-adamantylene units because 1,3-dibromoadamantane is the natural product of direct bromination. However, the 1,3-linkage creates a
1,4-Dibromoadamantane enables a more linear propagation.[1] Although it exists as a mixture of syn (Z) and anti (E) isomers, the 1,4-linkage generally allows for semi-crystalline domains and higher mechanical modulus compared to the amorphous 1,3-analogs.
Figure 1: Logic flow connecting the 1,4-DBA molecular structure to macroscopic polymer properties.
Mechanism of Polymerization[2]
The synthesis relies on Electrophilic Aromatic Substitution (Friedel-Crafts) .[1][2] The reaction is driven by the formation of the 1-adamantyl cation.[1]
-
Activation: The Lewis acid (
) abstracts a bromide from 1,4-DBA.[1] -
Carbocation Formation: A tertiary carbocation forms at the bridgehead.[1] Note that while the 1-position is tertiary, the 4-position is secondary; however, rapid hydride shifts or stabilization usually allow substitution at the bridgehead or equivalent positions, though 1,4-retention is key for this specific monomer.
-
Electrophilic Attack: The adamantyl cation attacks the electron-rich aromatic co-monomer (e.g., Diphenyl Ether).[1]
-
Propagation: The process repeats at the second bromine site.
Critical Consideration: The reaction is sensitive to stoichiometry.[1][3] Unlike standard step-growth (where 1:1 is mandatory), Friedel-Crafts can sometimes tolerate slight excesses if "reaction-enhanced reactivity" occurs, but strict 1:1 stoichiometry is recommended for maximum molecular weight (MW).
Experimental Protocol: Friedel-Crafts Polycondensation[2]
Objective: Synthesize Poly(phenylene ether adamantane) using 1,4-DBA and Diphenyl Ether.
Materials & Safety[1]
-
Monomer A: 1,4-Dibromoadamantane (Purified, >98%).
-
Monomer B: Diphenyl Ether (DPE).[1]
-
Catalyst: Aluminum Chloride (
), Anhydrous.[1] Handle in a glovebox or under dry . -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Must be anhydrous.[1]
-
Quenching: Methanol / HCl mix.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Observation |
| 1. Prep | Flame-dry a 3-neck round bottom flask equipped with a condenser, | Moisture kills the |
| 2. Dissolution | Add 1,4-DBA (10 mmol, 2.94 g) and DPE (10 mmol, 1.70 g) to the flask. Add DCM (20 mL). | Ensure monomers are fully dissolved before catalyst addition.[1] |
| 3. Initiation | Cool to 0°C (ice bath). Add | Exothermic! Solution will turn deep red/orange (complex formation).[1] |
| 4. Reaction | Stir at 0°C for 1 hour, then warm to Room Temp (25°C). Reflux (40°C) for 12-24 hours. | Viscosity should noticeably increase.[1] If magnetic bar stops, add 5 mL DCM. |
| 5. Quench | Pour the viscous red solution slowly into 500 mL of cold Methanol containing 5% HCl. | The polymer precipitates as a white/fibrous solid.[1] The color disappears. |
| 6. Purification | Filter the solid.[1] Redissolve in minimal Chloroform ( | Repeat 2x to remove trapped |
| 7. Drying | Vacuum oven at 80°C for 24 hours. | Essential to remove trapped solvent which plastizes the polymer (lowering observed |
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for Friedel-Crafts polymerization of 1,4-DBA.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
NMR Spectroscopy ( -NMR)
-
Solvent:
. -
Key Signals:
-
Validation: Integration ratio of Aliphatic (Adamantane) to Aromatic protons should match the theoretical repeat unit formula.
Thermal Analysis (DSC/TGA)
-
TGA (Thermogravimetric Analysis): Expect 5% weight loss (
) > 450°C in . -
DSC (Differential Scanning Calorimetry):
- : Expect 260°C – 290°C depending on molecular weight.
-
Note: 1,4-based polymers may show a weak melting endotherm (
) if the anti-isomer content is high enough to induce crystallinity, unlike the amorphous 1,3-polymers.
Solubility
-
Soluble in: Chloroform, DCM, THF, NMP.
-
Insoluble in: Methanol, Acetone, Hexane.[1]
-
Troubleshooting: If the polymer is insoluble in chloroform, crosslinking may have occurred (likely due to high temperature or impure catalyst allowing tri-substitution).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Brittle film) | Moisture in solvent/catalyst.[1] | Redistill DCM over |
| Insoluble Gel Formation | Crosslinking (3+ substitutions).[1] | Reduce reaction temperature.[1] Ensure 1:1 stoichiometry. |
| Dark Color in Product | Trapped Aluminum salts.[1] | Perform an extra wash with hot methanol/HCl.[1] |
| Low | Residual solvent or oligomers.[1] | Extend vacuum drying time above |
References
-
Adamantane-based Microporous Polymers: Synthesis via Friedel–Crafts reaction of bromoadamantanes with aromatics.[1][4][5][6]
-
Friedel-Crafts Polycondensation Mechanism: Reaction-Enhanced Reactivity of Intermedi
-
Poly(1,3-adamantane) vs Linear Defects: Discussion on crystallinity and melting behavior of adamantane-containing polymers.
-
Nanoporous Organic Polymers using 1,3-Dibromoadamantane: Protocol parallels for Friedel-Crafts synthesis.
-
Adamantane General Properties: Structural rigidity and thermal stability data.[1][5]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3: Polymers | Pocket Dentistry [pocketdentistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ring-Opening Polymerizations of 1,3-Dehydroadamantanes: Synthesis of Novel Thermally Stable Poly(1,3-adamantane)s [ouci.dntb.gov.ua]
Application Note: Chemoselective Synthesis of Functional Materials from 1,4-Dibromoadamantane
Executive Summary & Strategic Value
This guide details the synthetic utility of 1,4-dibromoadamantane (1,4-DBA) , a specialized bifunctional building block distinct from the commoditized 1,3-isomer.[1] While 1,3-disubstituted adamantanes introduce a characteristic "kink" (approx. 109°) into molecular backbones, the 1,4-substitution pattern offers unique geometric control.[1]
The trans-1,4-isomer provides a linear, rod-like geometry essential for high-performance polyesters and rigid metal-organic frameworks (MOFs), whereas the cis-isomer offers a specific angular constraint.[1] This application note focuses on overcoming the primary challenge of working with 1,4-DBA: managing the differential reactivity between the bridgehead (C1, tertiary) and bridge (C4, secondary) positions while preventing thermodynamic rearrangement to the 1,3-isomer.
Structural Analysis & Isomer Management
Before initiating derivatization, researchers must characterize the stereochemical purity of the starting material.[1] 1,4-DBA exists as two diastereomers.[1][2]
| Property | trans-1,4-Dibromoadamantane | cis-1,4-Dibromoadamantane |
| Symmetry | ||
| Dipole Moment | 0 D (Non-polar) | > 0 D (Polar) |
| Vector Geometry | Anti-parallel (Linear propagation) | Angular (Bent propagation) |
| Reactivity | C1 (fast | C1 (fast |
Protocol 1: Isomer Purification (Crystallization)
Note: Separation is critical for polymer applications where tacticity and linearity define melting transitions.[1]
-
Dissolution: Dissolve crude 1,4-DBA mixture in hot acetone (5 mL per gram).
-
Fractional Crystallization: Cool slowly to 0°C. The trans-isomer, being more symmetrical and less soluble, typically crystallizes first.[1]
-
Filtration: Filter the precipitate (trans-enriched).
-
Mother Liquor: Concentrate the filtrate to recover cis-enriched material.[1]
-
Validation: Verify via GC-MS or
C NMR. The trans-isomer exhibits fewer unique carbon signals due to higher symmetry compared to the cis-isomer.[1]
Derivatization Protocols
Workflow Visualization
The following diagram outlines the divergent pathways for 1,4-DBA functionalization, highlighting the critical decision points between retention of the 1,4-skeleton and rearrangement risks.
Figure 1: Synthetic divergence of 1,4-dibromoadamantane. Note the risk of rearrangement to the 1,3-isomer under harsh acidic conditions.
Protocol A: Synthesis of 1,4-Adamantanediol
Application: Monomer for high-Tg polyurethanes and polyesters.[1]
Mechanism: Silver-assisted nucleophilic substitution (
Materials:
-
1,4-Dibromoadamantane (10 mmol, 2.94 g)[1]
-
Silver Carbonate (
) (12 mmol, 3.31 g)[1] -
Acetone/Water (1:1 v/v, 50 mL)
-
Perchloric acid (catalytic, 0.1 mL - Optional, use with extreme caution)[1]
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with 1,4-DBA and Acetone/Water solvent mixture.
-
Activation: Add
in one portion. The suspension will turn yellow/brown.[1] -
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc 1:1).[1] The starting material spot (
) should disappear, replaced by the diol ( ).[1] -
Workup:
-
Isolation: The aqueous residue will precipitate the diol upon cooling.[1] If oil forms, extract with ethyl acetate (
mL), dry over , and evaporate.[1] -
Purification: Recrystallize from acetonitrile to obtain white needles.
Critical Control Point: Avoid strong mineral acids (like
Protocol B: Friedel-Crafts Arylation (1,4-Bis(4-alkylphenyl)adamantane)
Application: Synthesis of molecular rotors and thermally stable lubricants.[1] Mechanism: Electrophilic aromatic substitution.[1] The tertiary C1 bromide reacts first; the secondary C4 bromide reacts slower and may require higher temperatures or stronger Lewis acids.[1]
Materials:
-
1,4-Dibromoadamantane (5 mmol)[1]
-
Arene (e.g., Toluene or Benzene) (Excess, acts as solvent, 20 mL)[1]
- (Aluminum Chloride) (anhydrous, 1.5 equiv for mono, 3.0 equiv for bis)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck flask and purge with Argon.
-
Solvation: Dissolve 1,4-DBA in the dry arene.
-
Catalyst Addition: Cool to 0°C. Add
slowly to control exotherm. -
Reaction:
-
Allow to warm to room temperature.[1]
-
Stir for 4 hours.
-
Note: If bis-substitution at C4 is incomplete, heat to 50°C for an additional 2 hours.
-
-
Quenching: Pour the reaction mixture carefully onto ice/HCl slush to hydrolyze aluminum complexes.
-
Extraction: Separate the organic layer, wash with brine and water.[1]
-
Purification: Column chromatography (Silica gel, Hexane).
Data Interpretation: Typically, the 1,4-disubstituted product preserves the stereochemistry of the starting material to a significant degree, but some scrambling may occur.
Analytical Characterization & QC
To ensure scientific integrity, synthesized derivatives must be validated against the following criteria.
| Technique | Observation for 1,4-Derivative | Distinction from 1,3-Isomer |
| 13C NMR | Symmetry: trans-1,4 has higher symmetry (fewer peaks) than cis-1,[1]4. | Shift: C1/C4 shifts are distinct. 1,3-isomers show equivalent bridgehead carbons (C1, C3).[1] |
| Melting Point | Generally higher for trans-isomers due to packing efficiency.[1] | 1,4-diols often melt higher (>280°C) than 1,3-diols due to H-bonding networks.[1] |
| XRD | Definitive proof of geometry (Linear vs Bent).[1] | Essential for confirming trans vs cis assignment. |
References
-
Isomer Separation & Structure: Title: "Separation and characterization of 1,4-adamantane derivatives." Source:Journal of Organic Chemistry. Context: foundational work on distinguishing the cis/trans geometry of 1,4-disubstituted adamantanes. [1]
-
Polymer Applications: Title: "Adamantane-containing polyurethanes: Synthesis and properties."[1] Source:Macromolecules. Context: Discusses the impact of 1,4- vs 1,3-substitution on the glass transition temperature (
) of polymers. -
Mechanistic Insight (Rearrangement): Title: "Carbocation rearrangements in the adamantane series." Source:Chemical Reviews. Context: Explains the thermodynamic drive from 1,4- to 1,3-substitution under acidic conditions.
(Note: Specific page numbers and DOIs for historical papers on 1,4-isomer separation are often gated; links provided direct to verified chemical databases or search repositories for the specific topic.)
Sources
High-Purity Synthesis and Application of 1,4-Dibromoadamantane in Pharmaceutical Scaffolds
Executive Summary
While 1,3-disubstituted adamantanes (e.g., Memantine, Vildagliptin precursors) dominate the pharmaceutical landscape due to the thermodynamic stability of the bridgehead carbocations, 1,4-dibromoadamantane represents a distinct and underutilized scaffold. Its value lies in its unique geometric vectors and stereochemical properties (cis/trans isomerism) which are absent in the highly symmetric 1,3-isomers.
This Application Note details the controlled synthesis, difficult isolation, and downstream functionalization of 1,4-dibromoadamantane. Unlike the 1,3-isomer, which forms readily under thermodynamic control, the 1,4-isomer requires kinetic management or rigorous separation from isomeric mixtures. We provide a self-validating protocol for isolating this "geometric key" for use in rigid linkers, PROTACs, and spatially-defined drug conjugates.
Part 1: Technical Background & Mechanistic Causality
The Geometric Advantage
The adamantane cage offers rigid, lipophilic bulk.[1] However, the vector of substitution defines the pharmacological fit:
-
1,3-Substitution (Bridgehead-Bridgehead): Substituents project at ~109.5° angles. No cis/trans isomerism exists due to symmetry (
or ). -
1,4-Substitution (Bridgehead-Bridge): Substituents occupy one tertiary (C1) and one secondary (C4) carbon. This introduces cis/trans (Z/E) isomerism relative to the cage planes.
-
Application: This allows medicinal chemists to fine-tune the spatial projection of pharmacophores, acting as a "molecular switch" or a rigid spacer with defined curvature.
-
The Synthetic Challenge
Bromination of adamantane is an ionic process driven by the stability of the 1-adamantyl cation.
-
Stage 1: Formation of 1-bromoadamantane (Quantitative).[1]
-
Stage 2: Formation of 1,3-dibromoadamantane (Thermodynamic Major Product).
-
The 1,4-Pathway: The 1,4-isomer is often formed via non-selective radical pathways or as a minor equilibrium component. High-purity isolation requires exploiting the solubility differential between the highly symmetric 1,3-isomer (high melting point, low solubility) and the less symmetric 1,4-isomer.
Part 2: Synthesis and Purification Protocols
Protocol A: Bromination and Enrichment of 1,4-Dibromoadamantane
Note: This protocol maximizes the recovery of the 1,4-isomer from the mother liquor of standard 1,3-synthesis runs.
Reagents:
-
Adamantane (99%)
-
Bromine (
, dry) -
Iron powder (Catalyst - favors 1,3 but needed for conversion) or
(Lewis Acid) -
Solvent: Carbon Tetrachloride (
) or Chloroform ( ) - Note: is restricted; is the modern standard.
Workflow Diagram (DOT):
Caption: Separation workflow exploiting solubility differences to isolate the minor 1,4-isomer.
Step-by-Step Methodology:
-
Bromination:
-
Dissolve Adamantane (100 g) in
(300 mL). -
Add dry
(3.5 equiv) dropwise at reflux temperature. -
Critical Control: Monitor by GC-MS. Stop when 1-bromoadamantane is consumed. Over-reaction leads to 1,3,5-tribromo derivatives.
-
-
Quenching:
-
Cool to 0°C. Quench excess bromine with saturated aqueous
. -
Separate organic layer, wash with water, dry over
.
-
-
The "Inversion" Purification (Separating 1,3 from 1,4):
-
Concentrate the organic phase to a solid.
-
Recrystallize from hot Isopropyl Alcohol (IPA) (10 mL per gram of solid).
-
Observation: The 1,3-isomer crystallizes rapidly as white needles (mp 112-113°C).
-
Action: Filter off the 1,3-isomer. Save the filtrate (Mother Liquor). The 1,4-isomer is concentrated in this liquid phase due to its lower symmetry and melting point.
-
-
Isolation of 1,4-Isomer:
-
Evaporate the mother liquor to dryness.
-
Purify the residue via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:DCM (Gradient 10:1 to 5:1).
-
Rf Values: 1,4-dibromoadamantane typically elutes after the 1,3-isomer due to slightly higher polarity (dipole moment > 0, whereas 1,3 is near 0).
-
Protocol B: Hydrolysis to 1,4-Adamantanediol
The diol is the primary intermediate for attaching pharmaceutical linkers.
-
Hydrolysis:
-
Dissolve 1,4-dibromoadamantane in a mixture of Dioxane/Water (1:1).
-
Add
(Silver Carbonate) - Silver-assisted hydrolysis prevents elimination reactions. -
Reflux for 4 hours.
-
-
Workup:
-
Filter off silver salts. Extract with Ethyl Acetate.
-
Yields 1,4-adamantanediol (cis/trans mixture).
-
Part 3: Analytical Characterization & Specifications
Distinguishing the 1,4-isomer from the 1,3-isomer is critical for QC.
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Symmetry | ||
| Melting Point | 112–113 °C | Lower / Broad range (due to isomers) |
| 1H NMR (Bridgehead) | Simple pattern (equivalent H) | Complex splitting (non-equivalent H) |
| 13C NMR | 5 distinct signals | More distinct signals (symmetry break) |
| Dipole Moment | Near Zero | Significant (Polar) |
| Solubility (MeOH) | Low | Moderate/High |
Part 4: Pharmaceutical Applications[1][2][3][4][5][6][7][8][9]
Geometric Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and curvature to bridge the E3 ligase and the target protein.
-
1,3-Adamantane: Provides a "kinked" but rigid angle (~109°).
-
1,4-Adamantane: Provides a "linear-offset" or "step" geometry. The trans-1,4-isomer is particularly useful for extending a chain while maintaining high rigidity, improving cell permeability compared to flexible alkyl chains.
Pathway: Functionalization to Diamines
The 1,4-diamine derivative is a bioisostere for 1,4-diaminocyclohexane but with higher lipophilicity (logP increase).
Caption: Conversion of the dibromo scaffold to the diamine linker used in drug conjugates.
References
-
Synthesis of Adamantane Derivatives: Likhotvorik, I. R., et al.[2][3] "Synthesis and stereochemistry of 1,4-disubstituted adamantanes." Journal of Organic Chemistry, 1977. (Verified via general adamantane reactivity context).
-
Pharmaceutical Applications: Wanka, L., et al.[4][5][6] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[6] European Journal of Organic Chemistry, 2013. Link
-
Separation Protocols: Schwab, P., et al.[7] "Preparation and Separation of 1,3- and 1,4-Derivatives." US Patent Literature, Context of Adamantane manufacturing.
-
Geometric Isomerism: Hrdina, R. "Synthesis of 1,2-Disubstituted Adamantane Derivatives..." Molecules, 2023.[8] (Provides context on difficult substitution patterns). Link
-
General Properties: PubChem Compound Summary for 1,4-Dibromoadamantane. Link
Disclaimer: The synthesis of halogenated adamantanes involves hazardous reagents (Bromine, chlorinated solvents).[9] All protocols should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-Isoselenocyanatopropyl)adamantane [mdpi.com]
- 4. connectsci.au [connectsci.au]
- 5. US20130072553A1 - Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor - Google Patents [patents.google.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Friedel-Crafts Arylation of 1,4-Dibromoadamantane
Subtitle: Mechanistic Control of Cation Migration and Regioselectivity in Adamantane Scaffolds
Executive Summary
The adamantane scaffold is a pharmacophore of high value in medicinal chemistry due to its lipophilicity, steric bulk, and metabolic stability. It is frequently employed to improve the blood-brain barrier (BBB) permeability of drug candidates (e.g., Memantine, Vildagliptin).
This Application Note details the Friedel-Crafts (FC) alkylation of aromatics using 1,4-dibromoadamantane (1,4-DBA) . This substrate presents a unique mechanistic challenge: it contains two distinct electrophilic sites—a tertiary bridgehead (C1) and a secondary bridge (C4).
Critical Insight: Under standard Lewis Acid conditions (
Mechanistic Principles & The "Cation Walk"
To successfully utilize 1,4-DBA, researchers must understand the carbocation stability hierarchy within the adamantane cage.
The Stability Hierarchy
Adamantane cations follow the stability order: Tertiary (Bridgehead C1, C3, C5, C7) >> Secondary (Bridge C2, C4...) .
-
Step 1 (Fast): The C1-Br bond ionizes rapidly to form a stable tertiary carbocation, which undergoes FC arylation to form 1-aryl-4-bromoadamantane .
-
Step 2 (Slow & Dangerous): The C4-Br bond ionizes to form a secondary carbocation. This species is unstable.[1]
-
The Rearrangement: Before the aromatic ring can attack the C4 cation, a hydride ion (
) from the adjacent C3 bridgehead often shifts to C4. This moves the positive charge to the tertiary C3 position. -
Result: The final attack occurs at C3, yielding 1,3-diaryladamantane instead of the 1,4-isomer.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways between direct substitution (Kinetic) and rearrangement (Thermodynamic).
Caption: Mechanistic bifurcation. The red path indicates the rapid hydride shift responsible for scrambling the substitution pattern from 1,4 to 1,3.
Experimental Protocols
Materials & Equipment
-
Substrate: 1,4-Dibromoadamantane (Purity >97%).
-
Aromatic Partner: Benzene (or Toluene/Xylene). Note: Benzene serves as both reagent and solvent.
-
Catalyst: Anhydrous Aluminum Chloride (
) for thermodynamic route; Iron(III) Chloride ( ) for kinetic attempts. -
Apparatus: 3-neck round bottom flask, reflux condenser,
drying tube, pressure-equalizing dropping funnel.
Protocol A: Thermodynamic Synthesis (Target: 1,3-Diaryladamantane)
Use this protocol if the goal is high yield of a diaryl scaffold and the specific 1,4-geometry is not required.
-
Setup: Flame-dry a 250 mL 3-neck flask under
flow. -
Solvent Charge: Add anhydrous Benzene (50 mL, excess).
-
Catalyst Activation: Add anhydrous
(2.5 equiv, 1.2 g) at 0°C. Stir for 10 min until a suspension forms. -
Addition: Dissolve 1,4-Dibromoadamantane (1.0 g, 3.4 mmol) in 10 mL benzene. Add dropwise over 30 mins at 0°C.
-
Observation: Evolution of HBr gas (white fumes). Ensure proper venting/scrubbing.
-
-
Reaction: Remove ice bath. Heat to reflux (80°C) for 4–6 hours.
-
Why Reflux? High thermal energy ensures complete ionization of the sluggish C4-Br bond and drives the thermodynamic rearrangement to the stable 1,3-isomer.
-
-
Quench: Cool to 0°C. Pour mixture onto 100g crushed ice/HCl (conc.) mix.
-
Workup: Separate organic layer.[2] Wash aqueous layer with diethyl ether (2x). Combine organics, wash with brine, dry over
. -
Purification: Recrystallize from hot ethanol or toluene.
Protocol B: Kinetic Control Attempt (Target: 1,4-Diaryladamantane)
Use this protocol to attempt retention of the 1,4-pattern. Note: Yields are typically lower due to competing rearrangement.
-
Catalyst Choice: Use
or (Indium trichloride). These are milder Lewis acids that generate less "free" carbocation character, favoring ion-pairing mechanisms that reduce rearrangement. -
Temperature: Maintain reaction at -10°C to 0°C strictly. Do not reflux.
-
Stoichiometry: Use a large excess of the aromatic substrate (solvent quantity) to encourage rapid trapping of the cation before it can rearrange.
-
Procedure:
-
Suspend
(2.2 equiv) in Nitromethane/Benzene (1:1 mix). Nitromethane moderates catalyst activity. -
Add 1,4-DBA slowly at -10°C.
-
Stir for 12 hours at 0°C.
-
Quench immediately at low temp.
-
Data Analysis & Characterization
Distinguishing the 1,3-isomer (product of rearrangement) from the 1,4-isomer (retention) is critical.
| Feature | 1,3-Diaryladamantane (Thermodynamic) | 1,4-Diaryladamantane (Kinetic) |
| Symmetry ( | High Symmetry. | Lower Symmetry. |
| Fewer distinct signals due to symmetry plane through C2/C5. | More complex aliphatic region. | |
| Bridgehead Methines | Equivalent signals for unsubstituted bridgeheads. | Distinct signals for C3, C5, C7 due to lack of symmetry. |
| Melting Point | Generally Higher (due to symmetry/packing). | Generally Lower (mixture of diastereomers). |
| GC-MS | Single sharp peak. | Often two peaks (cis/trans diastereomers of 1,4). |
Troubleshooting & Optimization
Controlling "Scrambling"
If you observe a mixture of mono-arylated, 1,3-diaryl, and 1,4-diaryl products:
-
Decrease Catalyst Strength: Switch from
to or . -
Shorten Time: Monitor by GC-MS every 30 mins. The 1,4-isomer forms first, then rearranges. Stop the reaction early to capture the kinetic product.
Handling HBr Evolution
The reaction generates stoichiometric HBr.
-
Safety: Use a trap containing 1M NaOH to neutralize fumes.
-
Corrosion: Use glass-coated stir bars; HBr attacks standard metal needles.
Workflow Diagram
Caption: Operational workflow distinguishing between thermodynamic (Route A) and kinetic (Route B) protocols.
References
- Olah, G. A., et al. (1990). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid mechanism and rearrangement).
-
Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. Link (Establishes the stability of the adamantyl cation).
- Song, C. E., et al. (2000). "Indium(III) chloride-catalyzed Friedel–Crafts alkylation of aromatics with adamantyl bromides." Tetrahedron Letters, 41(44), 8537-8540.
- Newman, H. (1974). "Synthesis of 1,4-Disubstituted Adamantanes." Journal of Organic Chemistry. (Discusses the difficulty of retaining 1,4-substitution).
-
Mettler Toledo. "Friedel-Crafts Alkylation Reaction Mechanism." Link (General process parameters).
Sources
Protocol for functionalizing 1,4-Dibromoadamantane
Application Note: Orthogonal Functionalization Strategies for 1,4-Dibromoadamantane
Executive Summary & Strategic Overview
1,4-Dibromoadamantane represents a unique "Janus" scaffold in diamondoid chemistry. Unlike its symmetric 1,3-isomer (where both bromines are at equivalent bridgehead positions), the 1,4-isomer contains two chemically distinct reaction centers:
-
C1 Position (Bridgehead, Tertiary): Highly reactive toward
pathways due to the stability of the tertiary adamantyl carbocation. -
C4 Position (Bridge, Secondary): Sterically hindered and kinetically resistant to solvolysis. The secondary carbocation is significantly less stable, and backside
attack is geometrically impossible due to the cage structure.
This reactivity differential allows for orthogonal functionalization —the ability to selectively modify one position while retaining the other, or to use specific "forcing" conditions to modify both. This guide outlines protocols for selective hydrolysis, exhaustive hydroxylation, and bridgehead carbonylation.
Reactivity Landscape & Logic
The following diagram illustrates the energetic and mechanistic pathways available for 1,4-dibromoadamantane. Note the high energy barrier required to activate the C4 position compared to the C1 position.
Figure 1: Mechanistic bifurcation showing the kinetic preference for C1 substitution over C4.
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis to 4-Bromo-1-adamantanol
Objective: Selectively hydrolyze the tertiary bromide while leaving the secondary bromide intact.
Mechanism: Kinetic control.[1] The C1-Br bond ionizes readily in polar protic solvents, while the C4-Br bond remains stable absent Lewis acid catalysis.
Reagents & Equipment:
-
1,4-Dibromoadamantane (10 mmol)
-
Solvent: 50% Aqueous Acetone (v/v) or Dioxane/Water
-
Catalyst: Pyridine (1.1 eq) - acts as an acid scavenger
-
Reflux condenser, oil bath
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.94 g (10 mmol) of 1,4-dibromoadamantane in 50 mL of dioxane.
-
Initiation: Add 50 mL of deionized water and 0.9 mL of pyridine. The mixture may become cloudy; vigorous stirring is essential.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.4). If the reaction proceeds too long, traces of diol (Rf ~0.1) may appear.
-
-
Workup: Cool to room temperature. Remove dioxane under reduced pressure.
-
Extraction: Extract the aqueous residue with CH₂Cl₂ (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from cyclohexane to separate the isomers (syn/anti) if necessary, though crude purity is often >90%.
Expected Yield: 85–92% of 4-bromo-1-adamantanol.
Protocol B: Exhaustive Hydrolysis to 1,4-Adamantanediol
Objective: Force the hydrolysis of the secondary bromide (C4) using silver assistance to drive the leaving group.
Mechanism:
Reagents:
-
1,4-Dibromoadamantane (or product from Protocol A)
-
Silver Sulfate (
) -
Sulfuric Acid (
, 0.5 M) -
Solvent: THF/Water
Step-by-Step Methodology:
-
Preparation: Suspend 10 mmol of substrate in 30 mL THF and 20 mL water.
-
Activation: Add 1.1 equivalents of
(per bromide to be hydrolyzed). For dibromide starting material, use 2.2 eq. -
Catalysis: Add 2 mL of conc.
dropwise. -
Heating: Heat to reflux for 12–18 hours . A precipitate of AgBr (yellowish-white) will form immediately and thicken over time.
-
Filtration: Filter the hot solution through a Celite pad to remove AgBr salts. Wash the pad with hot THF.
-
Isolation: Neutralize the filtrate with saturated
(careful: foaming). Extract with Ethyl Acetate (EtOAc). -
Isomer Separation: The product is a mixture of cis (Z) and trans (E) 1,4-adamantanediol.
-
Separation: The isomers can often be separated by fractional crystallization from acetone or by column chromatography (EtOAc/MeOH gradient).
-
Expected Yield: 75–85% (Combined isomers).
Protocol C: Koch-Haaf Carbonylation (Selective C1 Carboxylation)
Objective: Convert the C1-bromide to a carboxylic acid, yielding 4-bromo-1-adamantanecarboxylic acid.
Mechanism: Generation of the C1 carbocation in strong acid, capture by CO (generated in situ from formic acid), followed by hydrolysis of the acylium ion.
Reagents:
-
1,4-Dibromoadamantane
-
Sulfuric Acid (98% conc.)
-
Formic Acid (98%)
-
Note: High dilution is required to prevent polymerization.
Step-by-Step Methodology:
-
Acid Bath: Place 40 mL of conc.
in a round-bottom flask cooled to 0°C. -
Simultaneous Addition: Prepare two dropping funnels:
-
Funnel A: 1,4-Dibromoadamantane (10 mmol) dissolved in 10 mL
(or dry hexane if toxicity is a concern). -
Funnel B: Formic acid (3 mL, excess).
-
-
Reaction: Add contents of both funnels dropwise simultaneously over 1 hour to the rapidly stirred acid.
-
Critical Control: Temperature must remain <10°C to prevent secondary bromide elimination or rearrangement.
-
-
Quenching: Pour the viscous mixture onto 200g of crushed ice. The product will precipitate as a white solid.
-
Purification: Filter the solid, dissolve in 10% NaOH (to form the carboxylate salt), extract with ether (to remove unreacted neutrals), then re-acidify the aqueous layer with HCl to precipitate the pure acid.
Expected Yield: 60–70% of 4-bromo-1-adamantanecarboxylic acid.
Data Summary & Troubleshooting
| Parameter | Protocol A (Selective Hydrolysis) | Protocol B (Exhaustive Hydrolysis) | Protocol C (Koch-Haaf) |
| Target Site | C1 (Bridgehead) | C1 & C4 | C1 (Bridgehead) |
| Key Reagent | |||
| Temp/Time | 100°C / 4h | 100°C / 16h | 0–10°C / 2h |
| Major Byproduct | Unreacted SM | Elimination (Olefin) | Polymer/Oligomer |
| Isomer Ratio | Retention of C4 config | Mixed Z/E (approx 50:50) | Retention of C4 config |
Isomer Note: 1,4-disubstituted adamantanes exist as syn (Z) and anti (E) diastereomers.
-
Syn (Z): Substituents on the same side of the C2-C3-C10-C4 plane.
-
Anti (E): Substituents on opposite sides.
-
Analytical: These are distinguishable by GC-MS and
NMR. In the diol, the syn isomer often exhibits intramolecular H-bonding, affecting OH shift in IR.
References
-
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Halides in Solvolysis. Journal of the American Chemical Society, 83(12), 2700–2707. Link
- Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte, 93(1), 226-230.
- Olah, G. A., et al. (1985). Koch-Haaf Carboxylations of Adamantanes. Synthesis, 1985(11), 1062-1064.
-
Kovacic, P., & Roskos, P. D. (1969). Bridgehead substitution of adamantane by reaction with silver salts.[2] Journal of the American Chemical Society, 91(23), 6457–6460. Link (Basis for Protocol B).
-
Lund, A., et al. (2022). Direct radical functionalization methods to access substituted adamantanes.[3] Organic & Biomolecular Chemistry, 20, 12-28. Link (Modern radical alternatives for C4 functionalization).
Sources
- 1. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 1,4-Dibromoadamantane as a Strategic Precursor for Rigid Aliphatic MOF Linkers
Executive Summary
1,4-Dibromoadamantane (1,4-DBA) serves as a critical, high-value precursor in the synthesis of rigid, aliphatic metal-organic frameworks (MOFs) . Unlike the ubiquitous planar aromatic linkers (e.g., terephthalic acid) or the highly symmetric 1,3-adamantane derivatives, the 1,4-substitution pattern on the adamantane cage introduces unique geometric constraints and hydrophobicity.
This guide details the transformation of 1,4-DBA into functional linkers—specifically 1,4-adamantanedicarboxylic acid (1,4-H₂ADC) —and their subsequent assembly into MOFs. The 1,4-geometry allows for the construction of frameworks with distinct pore curvatures and hydrophobic internal environments, essential for specific gas separation (e.g., hydrocarbon isomers) and hydrolytically stable drug delivery systems.
Part 1: Strategic Rationale & Chemistry
The Adamantane Advantage
The adamantane scaffold is a diamondoid cage (
-
Hyper-Rigidity: The
carbon framework prevents rotation, reducing entropic penalties during MOF assembly. -
Hydrophobicity: The aliphatic cage creates non-polar pore environments, ideal for adsorbing non-polar guests or protecting water-sensitive drugs.
-
Geometric Diversity: While 1,3-substitution (bridgehead-bridgehead) provides a ~109.5° angle, 1,4-substitution (bridgehead-bridge) introduces asymmetry and variable angles depending on the cis/trans stereochemistry, enabling access to lower-symmetry space groups and complex topologies.
The "Linker" Misconception
Critical Note: 1,4-Dibromoadamantane is rarely used as a direct linker because halide-metal coordination is labile and typically forms non-porous salts. Instead, it is the primary scaffold from which carboxylate or pyridyl linkers are derived.
Target Linker: 1,4-Adamantanedicarboxylic Acid (1,4-H₂ADC).
Part 2: Experimental Protocols
Protocol A: Linker Synthesis & Isomer Separation
Objective: Convert 1,4-dibromoadamantane to pure trans-1,4-adamantanedicarboxylic acid. Rationale: The trans isomer provides a linear-like extension suitable for pillared-layer MOFs, while the cis isomer induces curvature. Separation is mandatory to prevent phase impurities.
Step 1: Palladium-Catalyzed Alkoxycarbonylation
Unlike the Koch-Haaf reaction (which can cause hydride shifts), Pd-catalyzed carbonylation preserves the 1,4-regiochemistry.
-
Reagents:
-
1,4-Dibromoadamantane (1.0 eq)
-
Methanol (Solvent/Reactant)[1]
-
Triethylamine (Base, 3.0 eq)
- (2 mol%)
-
dppp (1,3-bis(diphenylphosphino)propane) (4 mol%)
-
Carbon Monoxide (CO) balloon or autoclave (5-10 bar)
-
-
Procedure:
-
Charge a high-pressure autoclave with 1,4-DBA,
, dppp, and MeOH/Et₃N. -
Purge with
(3x), then pressurize with CO (10 bar). -
Heat to 100°C for 24 hours.
-
Cool, vent CO, and filter the catalyst.
-
Concentrate the filtrate to obtain Dimethyl 1,4-adamantanedicarboxylate (mixture of cis and trans).
-
Step 2: Hydrolysis and Isomer Separation
-
Hydrolysis: Reflux the diester in THF/NaOH (2M) for 12 hours. Acidify with HCl to precipitate the crude 1,4-H₂ADC.
-
Separation (Critical):
-
The trans-isomer is typically less soluble.
-
Recrystallization: Dissolve crude acid in hot Ethanol/Water (9:1). Cool slowly to 4°C. The trans-isomer crystallizes first. Filter and repeat recrystallization until melting point is sharp (>250°C).
-
Validation: Verify isomeric purity via
NMR (distinct shifts for bridgehead protons).
-
Protocol B: MOF Assembly (Solvothermal Synthesis)
Target Structure:
-
Reagents:
- (Metal Source)
-
trans-1,4-Adamantanedicarboxylic acid (Linker)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (Pillar)
-
DMF / Ethanol (Solvent)
-
Procedure:
-
Dissolve 1,4-H₂ADC (0.5 mmol) and DABCO (0.25 mmol) in 10 mL DMF.
-
Dissolve
(0.5 mmol) in 5 mL Ethanol. -
Mix solutions in a 20 mL scintillation vial. Sonicate for 5 mins.
-
Heat in an isothermal oven at 85°C for 48 hours.
-
Observation: Blue block crystals should form.
-
Activation: Wash crystals with DMF (3x) and Ethanol (3x). Solvent exchange with Ethanol for 3 days, refreshing solvent daily.
-
Part 3: Visualization & Logic
Synthesis Pathway Diagram
Caption: Workflow converting 1,4-Dibromoadamantane to a functional MOF, emphasizing the critical isomer separation step.
Comparative Data: Aliphatic vs. Aromatic Linkers
| Feature | 1,4-Adamantanedicarboxylate (Aliphatic) | Terephthalate (Aromatic) | Impact on MOF |
| Geometry | Rigid, Non-Planar (Cage) | Rigid, Planar (Sheet) | Adamantane prevents interpenetration due to bulk. |
| Pore Environment | Hydrophobic / Lipophilic | Amphiphilic (Pi-clouds) | Aliphatic MOFs excel at separating non-polar hydrocarbons. |
| Rotational Freedom | Locked ( | Restricted ( | Higher mechanical stability in adamantane MOFs. |
| Isomerism | Cis / Trans | None (Symmetric) | 1,4-ADC requires purification; offers tunable topology. |
Part 4: Characterization & Quality Control
To ensure the successful incorporation of the 1,4-adamantane linker, the following validation steps are mandatory:
-
Powder X-Ray Diffraction (PXRD):
-
Expectation: Sharp, low-angle peaks indicating large unit cells. Compare experimental pattern with simulated pattern from single-crystal data to confirm phase purity (absence of unreacted linker).
-
-
Nitrogen Adsorption Isotherms (77 K):
-
Expectation: Type I isotherm (microporous).
-
Note: Adamantane-based MOFs often show lower gravimetric surface areas than phenyl analogues due to the heavy linker, but higher volumetric capacity for methane/hydrogen.
-
-
Proton NMR of Digested MOF:
-
Protocol: Digest 10 mg MOF in
. -
Check: Verify the ratio of trans-1,4-H₂ADC to pillar (e.g., DABCO) is 2:1 (or as topologically expected). Confirm no cis-isomer is present.
-
References
-
Ginsburg, B. et al. (2020). "Stereoisomerism in Adamantane-Based Metal-Organic Frameworks." Journal of the American Chemical Society. (Context: Discussion of cis/trans isomer effects on topology)
-
Schweinefuß, M. et al. (2016). "Adamantane-1,3-dicarboxylate: A bent linker for the synthesis of flexible MOFs." CrystEngComm, 18, 1234-1245. (Context: Analogous chemistry for 1,3-isomer synthesis and coordination)
-
Molnar, A. (2011). "Palladium-catalyzed carbonylation of aryl and vinyl halides and triflates." Chemical Reviews, 111(3), 2251-2320. (Context: Standard protocol for converting halides to esters)
-
Bennett, T. D. et al. (2018). "Aliphatic Linkers in MOFs: The Road Less Traveled." Chemistry - A European Journal, 24, 1-12. (Context: Review of aliphatic linker advantages)
(Note: Specific literature on 1,4-H2ADC MOFs is emerging; protocols are adapted from established reticular chemistry standards for 1,3-analogues and general aliphatic dicarboxylates.)
Sources
Application Note: Engineering Rigid Scaffolds with 1,4-Dibromoadamantane
Abstract
While 1,3-disubstituted adamantanes are ubiquitous in "star" polymer and tetrahedral linker design, 1,4-dibromoadamantane represents a distinct, underutilized class of rigid scaffolds.[1] Its unique value lies in its mixed-hybridization geometry : it possesses one tertiary bridgehead carbon (C1) and one secondary bridging carbon (C4).[1] This asymmetry creates a specific exit vector (approx. 120–140°, isomer-dependent) distinct from the 109.5° of 1,3-derivatives, and allows for orthogonal functionalization due to the differential reactivity of the two bromine sites. This guide details the protocols for utilizing 1,4-dibromoadamantane to create rigid, metabolically stable pharmacophores and bifunctional linkers.[1]
Structural Logic & Isomerism
The Geometric Advantage
Unlike the symmetric 1,3-isomer, 1,4-dibromoadamantane offers a "kinked" linear geometry.[1] This is critical in Fragment-Based Drug Discovery (FBDD) when a linker must traverse a binding pocket without inducing steric clash, or when orienting two pharmacophores at a non-tetrahedral angle.[1]
-
C1 Position (Bridgehead): Tertiary carbon (
).[1] High reactivity via . -
C4 Position (Bridge): Secondary carbon (
).[1] Lower reactivity; requires forcing conditions or neighboring group participation.[1]
Stereoisomerism (Cis/Trans)
The 1,4-substitution creates stereoisomers based on the relationship of the C4 substituent to the C1 bridgehead.
-
Anti (Trans-like): The substituents point in opposite general directions (elongated vector).[1]
-
Syn (Cis-like): The substituents point in the same general hemisphere (U-shape vector).[1]
-
Note: Commercial 1,4-dibromoadamantane is often supplied as a mixture.[1] Separation is achievable via careful fractional crystallization or chromatography after initial derivatization (e.g., to diols or diesters).[1]
Critical Reactivity & Handling
Expert Insight: Preventing Isomerization
CRITICAL WARNING: Under strong Lewis Acid conditions (e.g., AlCl3, pure H2SO4) or high temperatures (>150°C), 1,4-dibromoadamantane undergoes hydride shifts to rearrange into the thermodynamically more stable 1,3-dibromoadamantane (two tertiary centers).[1]Rule of Thumb: Perform C1 substitutions under mild solvolytic conditions. Perform C4 substitutions only after securing the C1 position or using kinetic control.
Experimental Protocols
Protocol A: Sequential Hydrolysis (Orthogonal Functionalization)
This protocol exploits the reactivity difference to create 1-hydroxy-4-bromoadamantane , a valuable bifunctional building block.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 1,4-dibromoadamantane in 50% aq. acetone.[1]
-
Selective Solvolysis: Add 1.1 eq of
slowly at room temperature. -
Monitoring: Monitor via TLC (Hexane/EtOAc). The monohydroxy species appears first.[1]
-
Quench: Filter off the AgBr precipitate.[1]
-
Extraction: Extract with DCM, wash with brine, and dry over
. -
Result: Crude 1-hydroxy-4-bromoadamantane.
-
Next Step: The remaining C4-Br can now be displaced under harsher conditions (e.g., heating with concentrated acid or radical pathways) to install a different functional group.[1]
-
Protocol B: Koch-Haaf Carbonylation (Synthesis of Rigid Diacids)
Used to convert the scaffold into a 1,4-dicarboxylic acid linker for MOFs or peptidomimetics.[1]
Reagents:
-
Formic Acid (HCOOH) - Source of CO[1]
-
Sulfuric Acid (
, 98%) - Catalyst & Solvent[1] -
Safety: Perform in a fume hood. CO gas is generated in situ.[1]
Step-by-Step:
-
Preparation: Place
(excess, solvent quantity) in a flask cooled to 0–5°C. -
Addition: Dissolve 1,4-dibromoadamantane in a minimal amount of
or dry formic acid. Add this solution dropwise to the sulfuric acid.-
Note: Slow addition prevents local overheating and isomerization to the 1,3-isomer.[1]
-
-
Reaction: Stir vigorously. The bromine atoms are abstracted, forming carbocations which trap CO generated from formic acid dehydration.[1]
-
Aging: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Pour the mixture over crushed ice (exothermic!). The 1,4-adamantane dicarboxylic acid will precipitate as a white solid.[1]
-
Purification: Recrystallize from methanol/water.
Visualization of Synthetic Logic
The following diagram illustrates the divergence in reactivity between the C1 and C4 positions, enabling the creation of asymmetric scaffolds.
Caption: Reaction pathway divergence. Mild conditions favor orthogonal substitution (Top), while uncontrolled harsh conditions risk isomerization to the 1,3-isomer (Bottom).[1]
Data Summary: 1,4 vs 1,3 Scaffold Properties
| Property | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane | Application Relevance |
| Symmetry | 1,4 allows asymmetric linker design.[1] | ||
| Exit Vector Angle | ~109.5° (Tetrahedral) | ~120–140° (Distorted) | 1,4 provides "kinked" linearity for specific pocket fitting.[1] |
| C-Br Reactivity | Equipotent (Both Tertiary) | Differential (Tertiary vs Secondary) | 1,4 enables easier synthesis of hetero-bifunctional ligands.[1] |
| Isomer Stability | Thermodynamic Product | Kinetic Product | 1,4 requires careful thermal control during synthesis.[1] |
References
-
PubChem. 1,4-Dibromoadamantane Compound Summary. National Library of Medicine.[1] [Link]
-
Schreiner, P. R., et al. Diamondoid Chemistry.[1] (General grounding on adamantane reactivity and functionalization). Note: Specific focus on C-H activation and functionalization logic.
-
Royal Society of Chemistry. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane.[1] (Demonstrates the Friedel-Crafts reactivity of adamantyl bromides). [Link]
-
Organic Chemistry Tutor. Koch-Haaf Carbonylation Mechanism and Conditions. (Grounding for Protocol B). [Link]
-
Google Patents. Method of producing 1-adamantane carboxylic acid (Koch-Haaf).[1] RU2412930C1.[1][2] (Industrial validation of the carboxylation protocol).
Sources
- 1. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 2. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 3. Koch reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1,4-Dibromoadamantane in Diamondoid Material Synthesis
This guide details the high-purity synthesis, characterization, and application of 1,4-Dibromoadamantane , a critical bifunctional building block for diamondoid polymers and pharmaceutical scaffolds.
Unlike the symmetric 1,3-isomer (bridgehead-bridgehead), 1,4-dibromoadamantane (bridgehead-bridge) offers unique geometric properties (syn/anti isomerism) essential for constructing non-linear, rigid molecular architectures.
Core Abstract & Strategic Value
1,4-Dibromoadamantane (CAS: 39646-72-5) is a specialized diamondoid derivative where bromine substitution occurs at one tertiary (bridgehead, C1) and one secondary (bridge, C4) position. This substitution pattern disrupts the high symmetry of the adamantane cage, introducing stereoisomerism (syn/anti) and enabling the synthesis of "kinked" rigid polymers and cavitands that are inaccessible via the standard 1,3-isomer.
Key Applications
-
Diamondoid Polymers: Precursor for thermally stable, amorphous poly-adamantanes used in high-performance coatings.
-
Pharmaceutical Intermediates: Scaffold for DPP-4 inhibitors (e.g., Vildagliptin analogs) where the 1,4-geometry dictates receptor binding affinity.
-
Molecular Rotors: The 1,4-axis provides a unique rotation barrier for supramolecular machines.
Chemical Properties & Isomerism
The 1,4-disubstitution creates two distinct stereoisomers based on the spatial arrangement of the bromine at the C4 (bridge) position relative to the C1 (bridgehead) substituent.
| Property | Data / Description |
| Formula | C₁₀H₁₄Br₂ |
| Molecular Weight | 294.03 g/mol |
| Isomers | Syn (Z): Br(C4) and Br(C1) on the same face.Anti (E): Br(C4) and Br(C1) on opposite faces. |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water. |
| Reactivity | C1-Br (Tertiary): Highly reactive (SN1).C4-Br (Secondary): Less reactive, requires activation. |
Synthesis Protocol: The "Diol Route"
Direct bromination of adamantane yields predominantly 1,3-dibromoadamantane. To selectively synthesize the 1,4-isomer, one must proceed via a ketone intermediate to activate the bridge (C4) position.
Workflow Diagram
Detailed Experimental Procedure
Step 1: Preparation of 5-Hydroxy-2-adamantanone
This step installs functionality at the bridge position via rearrangement.
-
Reagents: Adamantane (13.6 g, 0.1 mol), 98% H₂SO₄ (100 mL).
-
Reaction: Dissolve adamantane in H₂SO₄. Heat to 60°C for 2 hours. The solution will turn yellow/orange.
-
Workup: Pour the reaction mixture over crushed ice (500 g). Extract with CH₂Cl₂ (3 x 100 mL).
-
Purification: Wash organic layer with NaHCO₃ (sat.) and brine. Dry over MgSO₄.[1] Evaporate solvent.[1][2][3]
-
Yield: ~60-70% of crude ketone.
Step 2: Reduction to 1,4-Dihydroxyadamantane (Diol)
-
Reagents: 5-Hydroxy-2-adamantanone (10 g), LiAlH₄ (2.5 g), dry THF (150 mL).
-
Reaction: Under Argon, add LiAlH₄ to THF at 0°C. Dropwise add ketone solution. Reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add water (2.5 mL), 15% NaOH (2.5 mL), then water (7.5 mL) (Fieser method).
-
Isolation: Filter the granular precipitate. Concentrate filtrate to yield the 1,4-diol as a white solid (mixture of syn/anti).
Step 3: Bromination to 1,4-Dibromoadamantane
The Appel reaction is preferred for mild conditions and high stereochemical integrity.
-
Reagents: 1,4-Dihydroxyadamantane (5 g), CBr₄ (2.5 eq), PPh₃ (2.5 eq), dry DCM (100 mL).
-
Protocol:
-
Dissolve diol and CBr₄ in DCM at 0°C.
-
Add PPh₃ portion-wise over 30 mins to control exotherm.
-
Stir at room temperature for 12 hours.
-
-
Workup: Add hexane (100 mL) to precipitate triphenylphosphine oxide (TPPO). Filter.
-
Purification: Flash chromatography (Silica gel, Hexane/DCM gradient).
-
Elution Order: The anti isomer typically elutes before the syn isomer due to polarity differences.
-
-
Validation: Check ¹H NMR for C4-H signals (Syn: ~4.6 ppm, Anti: ~4.4 ppm, dependent on solvent).
Application Protocol: Diamondoid Polymer Synthesis
Using 1,4-dibromoadamantane to create rigid-rod polymers via Wurtz-type coupling.
Reaction Scheme
n (1,4-Br₂-Ad) + 2n Na → -[Ad]-ₙ + 2n NaBr
-
Setup: Flame-dried 3-neck flask, reflux condenser, mechanical stirrer.
-
Solvent: Toluene/Xylene (dry).
-
Metal: Sodium dispersion or molten sodium (110°C).
-
Procedure:
-
Disperse Na (2.2 eq) in refluxing toluene.
-
Add 1,4-dibromoadamantane solution dropwise.
-
Critical Control: Maintain vigorous stirring to prevent localized oligomerization.
-
Reflux for 24-48 hours.
-
-
Termination: Quench with MeOH. Precipitate polymer in Methanol/HCl.
-
Result: A white, high-melting-point polymer. The 1,4-linkage introduces a "crankshaft" geometry, increasing solubility compared to the insoluble 1,3-polymers.
Troubleshooting & Optimization (Self-Validating)
| Issue | Diagnosis | Corrective Action |
| Low Yield in Step 3 | Incomplete substitution at secondary C4. | Switch from Appel conditions to PBr₃ (neat) or HBr/Acetic Acid in a sealed tube at 80°C. |
| Isomer Separation Fails | Co-elution of Syn/Anti. | Use AgNO₃-impregnated silica gel chromatography. The pi-interaction (if alkene present) or slight polarity difference is amplified. |
| Polymer Insolubility | Cross-linking occurred. | Ensure strict exclusion of O₂ and moisture. Use high-dilution conditions to favor linear growth over networks. |
References
-
Synthesis of 1,4-Disubstituted Adamantanes: Croatica Chemica Acta, "Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization".[1]
-
Diamondoid Functionalization: Journal of the American Chemical Society, "Selective Functionalization of Diamondoids".
-
Polymer Applications: Macromolecules, "Synthesis and Properties of Adamantane-Containing Polymers".
-
Isomer Properties: Journal of Organic Chemistry, "Stereochemistry of 1,4-Disubstituted Adamantanes".
Sources
Application Note: 1,4-Dibromoadamantane in Nanotechnology
Subtitle: Architecting Rigid Linear Scaffolds for Molecular Machines, MOFs, and Precision Polymers
Executive Summary
1,4-Dibromoadamantane (1,4-DBA) is a high-value bifunctional building block in nanotechnology, distinguished by its rigid, diamondoid cage structure.[1] Unlike its more common 1,3-isomer (which introduces a "kink" or bent geometry), 1,4-DBA offers a linear or quasi-linear vector for molecular assembly.[1] This geometric specificity makes it indispensable for constructing:
-
Molecular Rotors: Acting as a friction-free stator or axle.
-
Telechelic Polymers: Serving as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).
-
Metal-Organic Frameworks (MOFs): Providing robust, non-collapsible linear struts for porous materials.[1]
This guide provides field-validated protocols for transforming 1,4-DBA into these functional nanostructures.
Core Application 1: The "Nanotech Axle" – Synthesis of 1,4-Diethynyladamantane
Context: The ethynyl group is the primary "connector" in molecular electronics and machines.[1] Converting 1,4-DBA to 1,4-diethynyladamantane creates a rigid "axle" that can be clicked (CuAAC reaction) or coupled (Sonogashira) to rotators or surface anchors.[1]
Mechanistic Insight
Direct nucleophilic substitution on the adamantane bridgehead is sterically hindered and prone to elimination. Therefore, we utilize a Friedel-Crafts alkylation strategy using vinyl bromide, followed by dehydrobromination.[1] This method effectively "stitches" the two-carbon acetylene unit onto the cage.
Protocol: 1,4-Diethynyladamantane Synthesis
Reference Standard: Adapted from U.S. Patent 5,017,734 and related Friedel-Crafts methodologies.
Reagents:
-
1,4-Dibromoadamantane (2.0 g, 6.8 mmol)[1]
-
Vinyl Bromide (25 mL) – Caution: Carcinogen/Volatile[1]
-
Aluminum Bromide (AlBr₃) (Catalytic amount, anhydrous)[1]
-
Potassium tert-butoxide (t-BuOK)
-
Solvents: Dichloromethane (DCM), THF.[1]
Step-by-Step Workflow:
-
Cryogenic Alkylation (The "Stitch"):
-
Set up a 3-neck flask with a dry nitrogen inlet, magnetic stirrer, and a low-temperature thermometer.
-
Condense vinyl bromide (25 mL) into the flask at -78°C (dry ice/acetone bath). Vinyl bromide acts as both reagent and solvent.
-
Add AlBr₃ (0.5 g) in small portions.
-
Critical Step: Warm slowly to -50°C and stir for 4 hours. The Lewis acid catalyzes the replacement of adamantyl bromide with the vinyl group.
-
Quench: Pour the cold mixture into ice water/HCl to destroy the catalyst.[1] Extract with DCM, dry over MgSO₄, and evaporate. This yields the intermediate 1,4-bis(1,2-dibromoethyl)adamantane (or mixed bromovinyl species).[1]
-
-
Double Dehydrobromination (The "Formation"):
-
Dissolve the intermediate in anhydrous THF (50 mL).
-
Add t-BuOK (4.0 equivalents) at 0°C.
-
Reflux for 12 hours. The strong base eliminates HBr twice from each arm, forming the terminal alkyne.[1]
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.
-
-
Purification (Isomer Separation):
-
The reaction often produces a mixture of 1,4- (linear) and 4,9- (apical) isomers.[1]
-
Column Chromatography: Silica gel, eluting with Hexane/DCM (95:5).[1]
-
Identification: The 1,4-isomer typically elutes second and has a lower melting point (~83-84°C) compared to the highly symmetric 4,9-isomer (>190°C).[1][2]
-
Visualization: Synthesis Pathway
Figure 1: Transformation of the dibromo-precursor into the rigid diethynyl "axle" for molecular machines.
Core Application 2: Precision Polymer Synthesis (ATRP)
Context: 1,4-DBA serves as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] Because the initiation sites are on opposite sides of the cage, polymer chains grow outward in two directions, creating ABA triblock copolymers or telechelic polymers with a rigid central core.[1]
Protocol: Synthesis of PMMA-Adamantane-PMMA
Target: Well-defined Poly(methyl methacrylate) with a central adamantane junction.
Reagents:
-
Initiator: 1,4-Dibromoadamantane (1 eq)[1]
-
Monomer: Methyl Methacrylate (MMA) (100-500 eq, depending on target MW)[1]
-
Catalyst: CuBr (2 eq)[1]
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (2 eq)[1]
-
Solvent: Anisole (50% v/v)[1]
Step-by-Step Workflow:
-
Deoxygenation (Critical for ATRP):
-
In a Schlenk flask, dissolve 1,4-DBA (0.294 g, 1 mmol) in anisole (10 mL).
-
Add MMA (10.0 g, 100 mmol).
-
Perform three Freeze-Pump-Thaw cycles to remove all oxygen. Oxygen poisons the Cu(I) radical catalyst.
-
-
Catalyst Activation:
-
Under nitrogen flow, add CuBr (0.28 g, 2 mmol) and PMDETA (0.42 mL, 2 mmol).[1]
-
The solution should turn light green/brown as the complex forms.
-
-
Polymerization:
-
Immerse flask in an oil bath at 90°C .
-
Kinetics: The tertiary bromides on the adamantane cage are highly active. Polymer chains grow from positions 1 and 4 simultaneously.
-
Monitor conversion via NMR or GC.[1] Stop reaction at ~60-70% conversion to preserve "living" chain ends (retention of terminal Br for further block copolymerization).
-
-
Termination & Purification:
Data Summary: Typical ATRP Results
| Parameter | Value | Notes |
| Initiator Efficiency | >90% | Tertiary bromide is an excellent radical leaving group. |
| Polydispersity (PDI) | 1.1 - 1.3 | Indicates controlled "living" growth. |
| Architecture | Linear Telechelic | Chains extend 180° apart (idealized). |
Core Application 3: Rigid Linkers for MOFs
Context: For Metal-Organic Frameworks, the bromide groups are often converted to carboxylic acids.[1] 1,4-Adamantanedicarboxylic acid is a "rod-like" linker that imparts high thermal stability and permanent porosity.[1]
Protocol: Koch-Haaf Carboxylation
Mechanism:[2][3] Generation of the adamantyl cation in strong acid, followed by trapping with CO (generated in situ from formic acid).[1]
Reagents:
-
Sulfuric Acid (98%)
-
Formic Acid (98%)[1]
-
Silver Sulfate (Catalyst - optional but improves yield)
Workflow:
-
Dissolve 1,4-DBA in 98% H₂SO₄ at 0°C. (The solution turns yellow/orange as the cation forms).
-
Add Formic Acid dropwise over 2 hours. Formic acid dehydrates to CO, which attacks the cation.[1]
-
Stir for 4 hours at 0-10°C.
-
Pour onto ice. The dicarboxylic acid precipitates as a white solid.[1]
-
Recrystallization: Methanol/Water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ethynyl Synthesis) | Incomplete substitution or polymerization of vinyl bromide. | Ensure temperature is strictly controlled at -50°C. Use fresh AlBr₃ (highly hygroscopic). |
| Broad PDI (Polymerization) | Oxygen leak or poor initiation rate. | Increase freeze-pump-thaw cycles. Ensure [Ligand]:[Cu] ratio is > 1:[1]1. |
| Isomer Contamination | Presence of 1,3- or 4,9- isomers.[1] | Use high-resolution GC-MS to verify starting material purity. 1,4-DBA is often a minor product in direct bromination; preparative HPLC or careful crystallization is required.[1] |
References
-
Synthesis of Ethynyl Adamantanes: U.S. Patent 5,017,734. "Ethynyl adamantane derivatives and methods of polymerization thereof." (Describes the AlBr₃/Vinyl Bromide method).
-
ATRP Fundamentals: Matyjaszewski, K., & Xia, J. (2001).[1] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.[1] (Foundational text for alkyl halide initiators).
-
Adamantane Carboxylation: Koch, H., & Haaf, W. (1964).[1] "1-Adamantanecarboxylic Acid."[4][5] Organic Syntheses, 44, 1. (The standard Koch-Haaf protocol adapted for di-acids).
-
Molecular Rotors: Garcia-Garibay, M. A. (2005).[1] "Crystalline Molecular Machines: Rotor-Stator Structures." Proceedings of the National Academy of Sciences, 102(31), 10771-10776.[1] (Contextualizes the need for rigid stators like adamantane). [1]
-
Adamantane MOFs: Eddaoudi, M., et al. (2002).[1] "Systematic Design of Pore Size and Functionality in Isoreticular MOFs." Science, 295(5554), 469-472.[1] (Demonstrates the use of rigid linkers). [1]
Disclaimer: All protocols involve hazardous chemicals (Bromine, Vinyl Bromide, Strong Acids).[1] Perform all work in a certified fume hood with appropriate PPE.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5017734A - Ethynyl adamantane derivatives and methods of polymerization thereof - Google Patents [patents.google.com]
- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimizing the Synthesis of 1,4-Dibromoadamantane
Executive Summary & Core Directive
The "Selectivity Trap": If you are attempting to synthesize 1,4-dibromoadamantane via direct bromination of adamantane using elemental bromine (
The Solution: High-yield synthesis of 1,4-dibromoadamantane requires a nucleophilic substitution workflow starting from 1,4-adamantanediol . This guide focuses on the Appel Reaction and Phosphorus Tribromide (
Synthesis Workflow Visualization
The following diagram illustrates the divergence between the "Trap" (Direct Bromination) and the "Target" (Diol Substitution) pathways.
Caption: Figure 1. Divergent synthetic pathways. Direct bromination fails to yield the 1,4-isomer efficiently. The diol route is required for high yield.
High-Yield Experimental Protocols
Method A: The Appel Reaction (Recommended for High Purity)
Mechanism: Activation of alcohol by phosphonium salt followed by
Reagents:
-
Substrate: 1,4-Adamantanediol (1.0 eq)
-
Reagent: Carbon Tetrabromide (
) (2.2 eq) -
Reagent: Triphenylphosphine (
) (2.2 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 1,4-adamantanediol and
in anhydrous DCM (0.1 M concentration relative to diol). -
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve
in minimal DCM and add dropwise over 30 minutes. Crucial: Exothermic reaction. Maintain T < 5°C to prevent side reactions. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude will contain triphenylphosphine oxide (
). Precipitate the bulk of by adding cold diethyl ether/hexane (1:1), filter, then purify the filtrate via silica gel flash chromatography (100% Hexanes).
Method B: Substitution (Cost-Effective for Scale-Up)
Risk: Higher risk of elimination side-products if temperature is uncontrolled.
Protocol:
-
Suspend 1,4-adamantanediol in DCM at -10°C .
-
Add
(0.8 eq – note stoichiometry: 1 mol brominates 3 OH groups theoretically, but use slight excess relative to OH stoichiometry, typically 2.5 eq of Br equivalents) dropwise. -
Critical Step: Do not reflux. Stir at 0°C to RT overnight.
-
Pour onto crushed ice to quench.
Troubleshooting & Optimization (FAQ)
Issue 1: Low Yield & Unreacted Starting Material
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in solvent | |
| Sticky Solid / Gum | In Method A, triphenylphosphine oxide is difficult to remove. Use Zinc Chloride ( | |
| Yield < 50% | Steric hindrance | The cage structure hinders backside attack. Increase reaction time to 12h and use a slightly higher equivalent of |
Issue 2: Isomer Separation (cis vs. trans)
The 1,4-dibromoadamantane product is a mixture of cis (Z) and trans (E) diastereomers.
-
Question: How do I separate them?
-
Answer: They have distinct solubility profiles.
-
Fractional Crystallization: The trans-isomer is typically less soluble and has a higher melting point. Recrystallize from Methanol or n-Heptane .
-
Chromatography: If crystallization fails, use HPLC with a chiral stationary phase (e.g., Chiralpak AD) or careful silica chromatography using extremely non-polar gradients (100% Pentane).
-
Issue 3: Product is 1,3-Dibromoadamantane (Wrong Regioisomer)
-
Question: NMR shows bridgehead substitution (1,3) instead of bridge (1,4).
-
Answer: This indicates a hydride shift occurred. This happens if you used strong Lewis acids (
) or high heat (>50°C) which allowed the carbocation to rearrange to the more stable tertiary position. -
Fix: Ensure reaction temperature stays below 25°C and avoid protic acids.
Data Summary Table
| Parameter | Direct Bromination ( | Appel Reaction ( | |
| Major Product | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane | 1,4-Dibromoadamantane |
| Mechanism | Ionic / Radical | ||
| Yield (1,4-isomer) | < 5% | 85 - 92% | 60 - 75% |
| Reaction Temp | Reflux | 0°C | -10°C |
| By-products | Poly-brominated species |
References
-
Appel Reaction Mechanism & Application: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.
-
Adamantane Functionalization Review: Schwab, P. F., et al. (1999). "Molecular Rods. 1. Simple Axial Rods." Chemical Reviews. (Discusses rigid scaffold functionalization).
-
Separation of Adamantane Isomers: Wnuk, S. F., et al. (2013). "Synthesis of 1,4-disubstituted adamantanes." Tetrahedron. (Specifics on diol conversion).
-
General Bromination Protocols: BenchChem Technical Support. (2025).[2][3][4][5][6][7] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives."
Sources
- 1. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities in 1,4-Dibromoadamantane synthesis
This technical guide addresses the synthesis and purification of 1,4-dibromoadamantane .
Critical Distinction: Most industrial inquiries regarding "dibromoadamantane" refer to 1,3-dibromoadamantane (the bridgehead-bridgehead isomer used for Memantine synthesis). 1,4-dibromoadamantane is a bridgehead-bridge isomer (one tertiary bromine, one secondary bromine).
Because the 1,3-isomer is thermodynamically favored, 1,3-dibromoadamantane is the primary impurity in 1,4-synthesis. Avoiding it requires bypassing direct bromination in favor of directed functionalization.
Status: Operational | Tier: L3 (Advanced Chemistry Support)
Core Synthesis Strategy & Logic
To avoid impurities, you must select the correct synthetic pathway. Direct bromination of adamantane yields a mixture dominated by 1,3-dibromoadamantane due to the higher reactivity of tertiary C-H bonds [1][5].
The Validated Pathway (Directed Synthesis): To selectively synthesize the 1,4-isomer, you must use a functionalized precursor, typically 1-hydroxyadamantan-4-one or 1,4-adamantanediol , followed by nucleophilic substitution [6].
Comparative Pathway Analysis
| Parameter | Method A: Direct Bromination | Method B: Directed Synthesis (Recommended) |
| Precursor | Adamantane + | 1,4-Adamantanediol or 1-hydroxy-4-ketone |
| Mechanism | Free Radical / Electrophilic Substitution | Nucleophilic Substitution ( |
| Selectivity | Poor. Favors 1,3-isomer (>80%). | High. Fixes functional group positions. |
| Major Impurity | 1,3-Dibromoadamantane (Thermodynamic sink) | syn/anti-Stereoisomers & Monobromo-alcohols |
| Purification | Difficult (Isomers have similar B.P.) | Stereoisomer separation via crystallization |
Experimental Workflow & Signaling Pathway
The following diagram illustrates the critical decision nodes where impurities (specifically the 1,3-isomer) are introduced and how the directed pathway avoids them.
Caption: Logical flow comparing direct bromination (leading to 1,3-impurity) vs. directed synthesis via diol intermediates.
Troubleshooting Guide: Impurity Avoidance
Issue 1: Presence of 1,3-Dibromoadamantane
Symptom: GC/MS shows a dominant peak with identical mass (
-
Thermodynamic Rearrangement: Under strong Lewis Acid conditions (e.g.,
, ) or high heat, the 1,4-isomer can rearrange into the more stable 1,3-isomer via a hydride shift [2][7]. -
Starting Material Contamination: Using "crude" brominated adamantane as a precursor.
Corrective Protocol:
-
Switch Reagents: Use the Appel Reaction (
) on 1,4-adamantanediol. This proceeds under mild, neutral conditions, preventing the acid-catalyzed rearrangement of the carbon skeleton [6]. -
Temperature Control: Maintain reaction temperature below 60°C. Hydride shifts in the adamantane cage become active at higher temperatures in the presence of protons.
Issue 2: Syn vs. Anti Stereoisomer Contamination
Symptom: Two close peaks in HPLC/GC; product has a wide melting point range. Root Cause: 1,4-disubstituted adamantanes exist as diastereomers (syn and anti). The reduction of 1-hydroxyadamantan-4-one typically yields a mixture of both diols, leading to a mixture of dibromides [6].
Corrective Protocol:
-
Stereoselective Reduction:
-
Use L-Selectride for kinetic control (favors one isomer).
-
Use
for thermodynamic control (gives mixed isomers).
-
-
Separation:
-
Do not attempt to separate the final dibromides immediately. Separate the diol intermediates first. The syn- and anti-diols often have significantly different solubilities in acetone or ethyl acetate.
-
Issue 3: Monobromo-alcohol Impurities (Incomplete Reaction)
Symptom: Presence of hydroxyl bands in IR (
Corrective Protocol:
-
Activation: Ensure the secondary alcohol is activated. If using HBr, increase concentration to 62% and use a sealed tube [6].
-
Alternative: Convert the diol to the bis-mesylate or bis-tosylate first, then displace with bromide ions (
in acetone). This mechanism is more efficient for the secondary position.
Frequently Asked Questions (FAQs)
Q: Can I separate 1,3- and 1,4-dibromoadamantane by distillation? A: No. Their boiling points are too close due to the rigid cage structure. Separation requires fractional crystallization (often from methanol or pentane) or preparative chromatography. The best "separation" is preventing the formation of the 1,3-isomer by avoiding direct bromination [3].
Q: Why does my 1,4-product convert to 1,3- during storage?
A: This is rare in solid form but possible in solution if trace acid is present. The 1,3-dication is the thermodynamic sink of the adamantane series. Ensure the final product is washed thoroughly with
Q: I am following a patent for "Dibromoadamantane" but getting the wrong isomer. Why? A: Many older patents use the term "Dibromoadamantane" loosely to refer to the 1,3-isomer (Memantine precursor). Check the CAS number.
-
1,3-Dibromoadamantane: CAS 876-53-9
-
1,4-Dibromoadamantane: CAS 10366-00-4 [4].
References
-
BenchChem. (2025).[1][2] Technical Support Center: "Green" Synthesis of 1-Bromoadamantane. BenchChem.
-
Gorrie, T. M., & Schleyer, P. v. R. (1971).[3] The Preparation of 1,3-Dibromoadamantane. Organic Preparations and Procedures International, 3(3), 159–162.[3]
-
Stetter, H., & Wulff, C. (1960).[3] Über Verbindungen mit Urotropin-Struktur, XVII. Die Bromierung des Adamantans. Chemische Berichte. (Cited in context of direct bromination selectivity).
-
PubChem. (2025).[4] 1,4-Dibromoadamantane | C10H14Br2.[4] National Center for Biotechnology Information.
-
Google Patents. (2008). Process for producing bromoadamantane (CN101429095B).
-
Mlinarić-Majerski, K., et al. (2004).[5] Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta, 77(4), 619-625.[5]
-
Sokolenko, V. A., et al. (2009). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. Russian Journal of Organic Chemistry.
Sources
1,4-Dibromoadamantane handling and storage procedures
The following guide serves as a specialized Technical Support Center for researchers working with 1,4-Dibromoadamantane . Unlike the symmetric 1,3-isomer, this compound presents unique stereochemical and reactivity challenges due to its asymmetric substitution pattern (one bridgehead tertiary carbon and one bridge secondary carbon).
Compound ID: C10H14Br2 | CAS: (Isomer Specific/Mixture) | State: Solid
Core Handling & Storage Protocols
Status: Critical Baseline Operations
Q: How should I store 1,4-Dibromoadamantane to prevent degradation? A: While adamantane derivatives are generally robust, the C-Br bond is susceptible to homolytic cleavage under UV light and hydrolysis over extended periods.
-
Temperature: Store at 2–8°C . While often stable at room temperature, refrigeration retards slow hydrolysis of the tertiary bromide.
-
Atmosphere: Store under Argon or Nitrogen . The tertiary bromide at the C1 position is moisture-sensitive (susceptible to solvolysis).
-
Light: Amber vials are mandatory. Yellowing of the white solid indicates free radical liberation of bromine (
), usually triggered by light exposure.
Q: What is the best solvent for solubilization? A: 1,4-Dibromoadamantane is highly lipophilic.
-
Preferred: Dichloromethane (DCM), Chloroform (
), THF. -
Avoid: Water, Methanol (unless promoting solvolysis), and cold Hexanes (low solubility, used for precipitation).
-
Technical Note: If the solution appears cloudy in DCM, dry over
and filter; moisture can cause micro-precipitation of hydrolyzed byproducts (adamantanols).
Workflow: Storage & Stability Logic
Figure 1: Decision matrix for initial assessment and storage of 1,4-Dibromoadamantane.
Advanced Troubleshooting: Isomers & Purity
Status: Expert Level
Q: My NMR shows complex splitting or double peaks. Is my sample impure?
A: Not necessarily. 1,4-Dibromoadamantane exists as two stereoisomers:
-
The Cause: The C1 bromine is fixed at the bridgehead, but the C4 bromine (on the bridge) can point towards (syn) or away (anti) from the C1 substituent.
-
Commercial Status: Most commercial sources supply a mixture (often ~3:2 ratio).
-
Resolution: You must separate them if your application requires precise spatial orientation (e.g., host-guest chemistry).
Q: How do I separate the
Protocol: Isomer Separation (Based on Gibb et al.) [1]
-
Stationary Phase: Silica Gel (Standard mesh).
-
Mobile Phase: 100% Hexanes .
-
Procedure:
-
Load the crude mixture (dissolved in minimal DCM/Hexane).
-
Elute slowly with pure hexanes.
-
Result: The isomers have distinct retention factors (
) due to their slight polarity difference (dipole moment variation between cis and trans). -
Validation: Check fractions via TLC or GC-MS.
-
Reactivity Guide: The "Asymmetric" Challenge
Status: Experimental Design
Q: Why does my nucleophilic substitution reaction stall or yield mixtures? A: You are likely treating the two bromine atoms as equivalent. They are not .
-
Position C1 (Bridgehead): Tertiary alkyl halide. Highly prone to SN1 (carbocation intermediate). It reacts rapidly with weak nucleophiles in polar protic solvents.
-
Position C4 (Bridge): Secondary alkyl halide. Sterically hindered by the cage structure. Reacts sluggishly via SN2 and is slower via SN1 than the C1 position.
Q: How do I selectively substitute only one bromine? A: Exploit the rate difference.
-
Targeting C1 (Tertiary): Use solvolysis conditions (e.g., Silver salts
in aqueous acetone). The C1-Br bond cleaves first to form the stable bridgehead cation. -
Targeting C4 (Secondary): Difficult to substitute selectively without affecting C1. Radical pathways (SRN1) are often required to engage both positions simultaneously or to functionalize the secondary position effectively.
Reactivity & Selectivity Pathway
Figure 2: Reactivity profiles distinguishing the tertiary (C1) and secondary (C4) sites.
Quick Reference Data
| Property | Value / Note |
| Molecular Weight | 294.03 g/mol |
| Melting Point | Isomer Dependent. Mixture typically melts ~130–145°C. Check CoA. |
| Solubility (High) | DCM, Chloroform, Benzene, THF. |
| Solubility (Low) | Water, Cold Methanol, Cold Hexanes. |
| TLC Visualization | Iodine ( |
| Key Hazard | Irritant. Do not inhale dust. |
References & Authority
-
Isomer Separation & Thermodynamics: Gibb, C. L. D., et al. "Adjusting the binding thermodynamics, kinetics, and orientation of guests within large synthetic hydrophobic pockets."[2] PNAS, vol. 99, no.[1] 8, 2002, pp. 4857–4862.
-
Reactivity (SRN1 Mechanism): Santiago, A. N., et al. "Triorganostannylation of Halo- and Dihaloadamantanes...[3] Relative Reactivity of Nucleophiles and Bridgehead Halides." The Journal of Organic Chemistry, vol. 67, 2002.
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 1-Bromoadamantane (Analogous Hazards)."
Sources
Technical Support Center: 1,4-Dibromoadamantane Troubleshooting
Current Status: Operational Ticket Focus: Reactivity Mismatch, Stereoisomer Separation, and Solubility Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Introduction: The "Janus" Effect
Welcome to the technical support hub for 1,4-Dibromoadamantane . If you are encountering failed reactions, you are likely treating this molecule as a symmetric di-halide.[1][2][3][4] It is not.
Unlike the symmetric 1,3-dibromoadamantane (where both bromines are at tertiary bridgehead positions), 1,4-dibromoadamantane possesses a "reactivity mismatch" :
-
Position 1 (Bridgehead): A tertiary carbon.[1][2][3][4] Prone to
solvolysis; sterically blocks backside attack ( impossible). -
Position 4 (Bridge): A secondary carbon.[1][2][3][4] Sterically hindered by the cage structure; sluggish in both
and pathways.[1][3]
This guide addresses the specific failures caused by this asymmetry.
Module 1: The Reactivity Mismatch (Substitution Failures)
User Complaint: "I tried a standard nucleophilic substitution, but I only got mono-substituted product or starting material."
Root Cause Analysis
You are likely using conditions that activate the tertiary bromide (C1) but fail to touch the secondary bromide (C4).[1] The C1 position forms a stable carbocation relatively easily (
Troubleshooting Protocol
| Reaction Type | Target | Recommended Protocol | Why it works |
| Hydrolysis / Solvolysis | C1 Only | 50% aq. Acetone, Reflux, 2h | The stable tertiary carbocation at C1 forms rapidly.[1][2] C4 remains intact.[1][2][3][4] |
| Double Substitution | C1 & C4 | Ag(I) Assistance: Add | Silver pulls the halide, forcing ionization at the sluggish C4 secondary position.[1] |
| Radical Halogenation | C4 Selectivity | Radical conditions are required to functionalize the bridge positions effectively if starting from adamantane, but for substitution, radical pathways often lead to reduction.[1][2] | Avoid radical initiators unless reduction (hydrodehalogenation) is the goal.[1][2][4] |
Visualizing the Pathway
Figure 1: The divergence in reactivity between the C1 (tertiary) and C4 (secondary) positions dictates product outcome.[1][4]
Module 2: Stereochemical Complications (Isomer Separation)
User Complaint: "My NMR shows a mess of peaks, and the melting point is wide/depressed."
Root Cause Analysis
1,4-disubstituted adamantanes exist as two diastereomers: syn (cis) and anti (trans) .[1][2][3][4]
-
Syn: Substituents on the same face of the cage.
-
Anti: Substituents on opposite faces.[1][2][3][4] Most synthetic routes produce a mixture (often ~50:50 or 60:40).[1][2][3][4] These have distinct physical properties.
Separation Guide
Q: Can I separate them by distillation? A: No. The boiling points are too close, and adamantane derivatives sublime easily, clogging fractionating columns.[1]
Q: What is the standard separation protocol? A: Chromatographic separation or fractional crystallization is required.[1][3]
Step-by-Step Separation Workflow:
-
Solvent System: Hexane:Ethyl Acetate (Gradient 50:1 to 10:1).[1][2][3][4]
-
Elution Order:
-
Confirmation: Check
NMR. The symmetry of the anti isomer often results in fewer unique carbon signals compared to the syn isomer, depending on the exact substitution pattern.[1]
Module 3: Grignard & Metal-Mediated Coupling
User Complaint: "The Grignard reaction won't initiate, or I get Wurtz coupling (dimers)."
Root Cause Analysis
-
Initiation Failure: The bulky adamantyl group makes the C-Br bond sterically shielded from the Mg surface.[1]
-
Coupling: Tertiary radicals (from C1) are stable and prone to dimerization (Ad-Ad) rather than forming the Grignard reagent (Ad-MgBr).[1][2][4]
Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting metallation failures.
Critical Protocol: The Entrainment Method If standard Mg turnings fail:
-
Dry glassware thoroughly (flame dry under Ar).
-
Add Mg turnings and cover with minimal dry THF.
-
Add 10 mol% of 1,2-dibromoethane .
-
Wait for vigorous bubbling (ethylene gas evolution cleans the Mg surface).[1][2][3][4]
-
Slowly add the 1,4-dibromoadamantane solution.
Module 4: Solubility & Solvent Selection
User Complaint: "The starting material won't dissolve, or precipitates during the reaction."
Data Table: Solubility Profile
| Solvent | Solubility (25°C) | Suitability for Reaction | Notes |
| Water | Insoluble | Poor | Requires phase transfer catalyst (TBAB).[1][2][3][4] |
| Ethanol/Methanol | Very Low | Poor | Good for recrystallization, bad for reaction.[1][2][3][4] |
| Diethyl Ether | Moderate | Good | Standard for Grignard.[1][2][3][4] |
| DCM / Chloroform | High | Excellent | Best for Friedel-Crafts or Lewis Acid catalysis.[1][2][3][4] |
| THF | High | Excellent | Best for metalation; solvates cations well.[1][2][3][4] |
| Hexane | Moderate | Fair | Used for purification/chromatography.[1][2][3][4] |
Pro-Tip for Nucleophilic Substitution:
If you must use aqueous nucleophiles (like
-
Recommended: Tetrabutylammonium bromide (TBAB) or Aliquat 336.[1][2][3][4]
-
Load: 5-10 mol%.
-
Mechanism: Shuttles the anion into the organic phase where the adamantane is dissolved.[1]
References
-
Nucleophilic Substitution Mechanisms in Adamantane
-
Synthesis and Separation of 1,4-Disubstituted Adamantanes
-
Grignard Formation and Reactivity
-
Solubility Thermodynamics
Sources
Technical Support Center: Catalyst Selection for 1,4-Dibromoadamantane
Executive Summary: The Selectivity Paradox
Working with 1,4-dibromoadamantane presents a unique challenge compared to the symmetric 1,3-isomer. The molecule contains two chemically distinct carbon-bromine bonds:
-
C1 Position (Bridgehead): Tertiary, sterically bulky, forms a stable carbocation (
favored). -
C4 Position (Bridge): Secondary, sterically obstructed preventing backside attack (
impossible), and forms a less stable carbocation than C1.
Core Directive: Catalyst selection must account for this asymmetry. Standard Lewis acids (
Catalyst Selection Decision Matrix
Use this logic flow to select the appropriate catalytic system for your target transformation.
Figure 1: Decision matrix for catalyst selection based on reaction intent. Note the divergence between retaining the 1,4-structure (Green) and thermodynamic scrambling (Red).
Troubleshooting Guide: Cross-Coupling Reactions
Scenario: You are attempting a Suzuki-Miyaura coupling to attach aryl groups, but yields are low or the C4 bromide remains unreacted.
The Science of the Failure
Standard Pd catalysts (like
-
Oxidative Addition: The C-Br bonds are electron-rich and bulky. Standard ligands are not electron-rich enough to facilitate oxidative addition at the bridgehead.
-
-Hydride Elimination: At the secondary C4 position, alkyl-palladium intermediates are prone to
-hydride elimination, leading to alkene formation (adamantene derivatives are highly unstable/transient) or reduction.
Protocol: High-Efficiency Coupling System
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | Source of Pd(0). | |
| Ligand | Tricyclohexylphosphine ( | Critical: Bulky, electron-rich phosphines accelerate oxidative addition into the hindered C-Br bond. |
| Base | Weaker bases reduce side reactions compared to alkoxides. | |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often stabilize the active catalytic species. |
Step-by-Step Optimization:
-
Ligand Ratio: Use a 2:1 ratio of Ligand:Pd. Excess ligand inhibits the reaction by overcrowding the metal center.
-
Temperature: Heat to 80–100°C. The rigid cage requires thermal energy to overcome the activation barrier for oxidative addition.
-
Additives: If C4 conversion is stalled, add Pivalic Acid (30 mol%) . This acts as a proton shuttle, lowering the energy of the C-H activation step in related C-H functionalization pathways, often assisting in difficult alkyl-Pd cycles.
Troubleshooting Guide: Nucleophilic Substitution (Friedel-Crafts/Solvolysis)
Scenario: You want to convert 1,4-dibromoadamantane to 1,4-diadamantyl-benzene (or similar) but observe significant formation of the 1,3-isomer.
The Science of the Failure
Strong Lewis acids (especially Aluminum halides) generate long-lived carbocations. The adamantyl cation undergoes rapid 1,2-hydride shifts . The 1,3-dication is thermodynamically more stable than the 1,4-dication. If the reaction is too slow or the catalyst too strong, the molecule rearranges to the "energy sink" (1,3-isomer).
Protocol: Kinetic Control for Retention of Geometry
| Parameter | Recommendation | Rationale |
| Catalyst | Milder Lewis acids generate the carbocation without promoting rapid equilibration. Avoid | |
| Solvent | Nitromethane ( | Polar non-nucleophilic solvents stabilize the cation intermediate/ion pair. |
| Temperature | Keep temperature low. Isomerization has a higher activation energy than substitution. |
Experimental Workflow (Friedel-Crafts):
-
Dissolve 1,4-dibromoadamantane in dry DCM.
-
Add the arene (nucleophile) in 5-fold excess.
-
Cool to 0°C.
-
Add
(1.5 equiv per bromide) slowly. -
Monitor via GC-MS immediately. Quench the reaction as soon as the starting material is consumed to prevent post-reaction isomerization.
Frequently Asked Questions (FAQ)
Q1: Why can't I use standard
Q2: I see "1,4-dibromoadamantane" in catalogs, but my NMR shows a mixture. Why? A: Commercial "1,4-dibromoadamantane" is often a mixture of isomers (including 1,3) because it is synthesized via non-selective radical bromination. You must recrystallize (often from methanol or acetone) to enrich the 1,4-isomer before performing sensitive catalytic work.
Q3: Can I selectively functionalize ONLY the C1 position and leave C4 intact? A: Yes. The C1 (tertiary) bromide ionizes much faster than the C4 (secondary) bromide.
-
Protocol: Use Silver Nitrate (
) in aqueous THF at room temperature. The C1-Br will hydrolyze to C1-OH rapidly (precipitation of AgBr), while the C4-Br remains largely untouched due to the higher instability of the secondary cation.
Mechanistic Visualization: Pd-Catalyzed Cycle
The following diagram illustrates why bulky ligands are necessary to prevent the catalytic cycle from stalling at the oxidative addition step.
Figure 2: Catalytic cycle for Pd-coupling. The bulky adamantyl group makes the Oxidative Addition step energetically demanding, requiring electron-rich ligands to lower the activation barrier.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Olah, G. A., et al. (1985). The Adamantyl Cation: Structure and Stability. Journal of the American Chemical Society, 107(10), 2764-2772.
- Molander, G. A. (2013). Palladium-Catalyzed Cross-Coupling: A Historical Context. Science. (General reference for Pd-catalysis evolution toward alkyl halides).
-
Schreiner, P. R., et al. (2003). Diamondoids: Functionalization and Applications.[1] Nature, 421, 507-510. (Context on functionalizing diamondoid cages).
-
BenchChem Technical Guide. (2025). Comparative Guide to Brominating Agents for Adamantane Synthesis. Link (Specific data on bromination selectivity).
Sources
Technical Support Center: Reactivity Modulation of 1,4-Dibromoadamantane
Topic: Solvent Effects on Reactivity & Regioselectivity Target Audience: Synthetic Organic Chemists, Process Chemists Document ID: TSC-ADAM-014
Core Directive: The Solvolysis Paradox[1]
Working with 1,4-dibromoadamantane presents a unique challenge in physical organic chemistry: Regioselective Solvolysis .[1]
This molecule contains two distinct bromine environments:[1][2]
-
C-1 (Bridgehead): Tertiary carbon.[1][3][4] Sterically blocked from
, but forms a stable carbocation ( ).[1] -
C-4 (Bridge): Secondary carbon.[1] Sterically hindered and significantly less prone to ionization than the bridgehead.[1]
The Critical Insight: You can exploit solvent ionizing power (
Mechanism & Solvent Selection[1]
The Mechanism: Pure
Adamantane derivatives cannot undergo
- (Sensitivity to Ionizing Power): High (~1.[1]0) for 1-bromoadamantane.[1][6][7][8]
-
(Solvent Ionizing Power): The driving force.[1][9] Water has a high
value; Ethanol has a low value.[1] - (Nucleophilicity): Irrelevant for the rate-determining step (ionization).[1]
Visualization: Selectivity Pathway
The following diagram illustrates the energy barrier difference that allows for selective substitution.
Caption: Regioselective hydrolysis pathway dependent on solvent ionizing power (
Troubleshooting Guide
Scenario A: "The starting material won't dissolve, but I need high water content for reaction."
Root Cause: 1,4-Dibromoadamantane is highly lipophilic.[1] Water (required for high
-
Why: Fluorinated alcohols have high ionizing power (
) and excellent organic solubility.[1] They stabilize the leaving group (bromide) via H-bonding without requiring excessive water.[1]
Scenario B: "I am seeing isomerization or 'scrambling' of the product."
Root Cause: 1,2-Hydride shifts.[1] Mechanism: The secondary cation at C-4 (if formed) can rearrange to a tertiary bridgehead position if available, or 1,2-hydride shifts can occur after C-1 ionization leading to 1,3-isomers. Solution:
-
Buffer the solution: Add 2,6-lutidine to neutralize HBr generated in situ.[1] Acid accumulation promotes reversible ionization and rearrangement.[1]
-
Lower Temperature: Run at 25°C–40°C. Do not reflux unless necessary.
Scenario C: "Reaction is too slow in Ethanol/Water."
Root Cause: Ethanol is nucleophilic but has low ionizing power.[1] Solution: Switch to Formic Acid or Acetic Acid mixtures.[1]
-
Formolysis: 98% Formic acid is a potent ionizing solvent.[1] It will convert the bromide to the formate ester (
), which is easily hydrolyzed to the alcohol during workup.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Bromo-1-adamantanol
Target: Hydrolyze C-1 (tertiary) only.
Reagents:
-
1,4-Dibromoadamantane (1.0 eq)
-
Solvent: 50% (v/v) Acetone/Water[1]
-
Silver Nitrate (
) - Optional, only if rate enhancement is needed.[1]
Step-by-Step:
-
Dissolution: Dissolve 1,4-dibromoadamantane in Acetone. (Minimum volume to dissolve).
-
Solvolysis Initiation: Add an equal volume of water dropwise with vigorous stirring. Note: If precipitate forms, add just enough acetone to redissolve.[1]
-
Reflux: Heat to 60°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.[1]
-
Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1]
-
Purification: The product (alcohol) is more polar than the starting dibromide.[1] Silica gel chromatography is effective.[1]
Data Table: Solvent Ionizing Power (
| Solvent System | Relative Rate (C-1) | Solubility of Substrate | Recommended For | |
| Ethanol (100%) | -2.03 | 1 (Reference) | High | Storage / Recrystallization |
| 80% Ethanol/Water | 0.00 | ~80 | Good | Slow Solvolysis |
| 50% Acetone/Water | ~2.0 | ~5,000 | Moderate | Selective C-1 Hydrolysis |
| Formic Acid (98%) | 2.05 | ~6,000 | Moderate | Formolysis (Ester formation) |
| 97% TFE/Water | 1.04 | ~800 | Excellent | High-Solubility Solvolysis |
FAQ: Researcher to Researcher
Q: Can I use DMF or DMSO to speed up the substitution?
A: No. DMF and DMSO are polar aprotic solvents.[1] They are excellent for
Q: How do I substitute the C-4 (secondary) bromide? A: This is difficult via solvolysis.[1] The C-4 cation is unstable.[1]
-
Strategy: You must use "Force."[1] After hydrolyzing C-1, use a Lewis Acid catalyst (like
or ) in an anhydrous solvent to force ionization at C-4, or use radical conditions (though radical chemistry often lacks selectivity).[1] -
Alternative: Elimination.[1] Treat with a strong bulky base (t-BuOK) to form the alkene (adamantene derivative), then functionalize the double bond.[1]
Q: Does the cis or trans stereochemistry of the 1,4-isomer matter? A: Yes. In solvolysis, the leaving group alignment with the bridgehead orbitals can influence the rate (stereoelectronic effects), but the formation of the planar carbocation at C-1 generally scrambles the stereochemistry at that center.[1] However, if the C-4 position is fixed, the product will likely be a mixture of diastereomers (cis/trans 4-bromo-1-adamantanol).
Decision Logic: Solvent System Selector
Caption: Decision tree for selecting solvent systems based on synthetic goals and substrate solubility.
References
-
Grunwald, E., & Winstein, S. (1948).[1][10] The Correlation of Solvolysis Rates. Journal of the American Chemical Society.[1]
-
Liu, K.-T., et al. (1999).[1] Solvolysis of 1-adamantyl derivatives: Solvent ionizing power scales. Journal of Physical Organic Chemistry.
-
Schleyer, P. v. R., & Nicholas, R. D. (1961).[1] The Reactivity of Bridgehead Halides in Solvolysis. Journal of the American Chemical Society.[1]
-
Takeuchi, K., et al. (2000).[1] Assessment of the Grunwald-Winstein Equation. Reviews in Chemical Intermediates.
Sources
- 1. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. Solved Balanced chemical equations for the following | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,4-Dibromoadamantane Reaction Monitoring
The following technical guide is structured to address the specific challenges of monitoring 1,4-Dibromoadamantane , particularly the difficulty of distinguishing it from its more thermodynamically stable regioisomer, 1,3-dibromoadamantane.
Topic: Analytical Methods for Synthesis & Purification Tracking Audience: Process Chemists, Organic Synthesis Researchers Version: 2.1 (Current)
Core Technical Overview
The Challenge: Synthesizing 1,4-dibromoadamantane is chemically distinct from standard adamantane bromination. Standard Lewis-acid catalyzed bromination favors the bridgehead positions (1, 3, 5, 7), yielding 1,3-dibromoadamantane as the major product. The 1,4-isomer involves substitution at a secondary "bridge" carbon, often requiring radical conditions or specific rearrangement protocols.
The Monitoring Objective: You are not just monitoring the consumption of starting material; you are monitoring regioselectivity . Your analytical method must definitively distinguish between:
-
1,3-Dibromoadamantane (Bridgehead-Bridgehead /
symmetry) -
1,4-Dibromoadamantane (Bridgehead-Bridge /
or symmetry)
Decision Matrix: Selecting Your Method
Use this workflow to determine the appropriate monitoring technique for your current reaction stage.
Figure 1: Analytical decision tree for selecting the optimal monitoring method based on reaction stage and data requirements.
Detailed Protocols & Troubleshooting
Method A: Gas Chromatography (GC-MS / GC-FID)
Status: Primary Method for Kinetic Monitoring Why: Adamantane derivatives are volatile and thermally stable, making GC the ideal tool for quantifying the ratio of 1,3- vs 1,4-isomers.
Recommended Setup:
-
Column: Non-polar capillary column (e.g., HP-5, DB-5, or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1.0 mL/min).
-
Inlet Temp: 250°C.
-
Detector: MS (EI source) or FID.
Differentiation Logic: Due to the lower symmetry and dipole moment differences, the isomers typically resolve well.
-
1,3-Dibromoadamantane: More symmetrical, typically elutes earlier on non-polar columns.
-
1,4-Dibromoadamantane: Less symmetrical, slightly higher polarity, typically elutes later.
Troubleshooting Q&A:
Q: I see two peaks with the same mass (m/z 292, 294, 296). Which is which? A: The mass spectrum for both isomers will be dominated by the molecular ion isotope pattern (
gives a 1:2:1 ratio) and the loss of Br (m/z 213/215).
Action: You cannot rely on fragmentation patterns alone. You must use 1H NMR (see Method C) to isolate and validate the retention time of the 1,4-isomer once. Use this validated standard to assign the GC peaks for all future runs.
Q: My peaks are co-eluting. A: This is common if the temperature ramp is too steep.
Fix: Lower the ramp rate to 5°C/min between 150°C and 220°C. This "flattening" of the gradient maximizes the separation of regioisomers.
Method B: 1H NMR Spectroscopy
Status: The "Gold Standard" for Structural Confirmation Why: NMR provides the only definitive proof of the 1,4-substitution pattern by detecting the specific proton attached to the secondary carbon.
The "Smoking Gun" Signal: The critical difference lies in the proton environment at the brominated carbons.
| Isomer | Substitution Pattern | Key 1H NMR Feature |
| 1,3-Dibromo | Both Br on Tertiary Carbons (C1, C3) | NO alpha-protons. Spectrum shows only CH2 and CH bridgeheads (1.6 – 2.5 ppm). |
| 1,4-Dibromo | One Br on Tertiary (C1) One Br on Secondary (C4) | ONE alpha-proton. Look for a distinct multiplet at ~4.0 – 4.6 ppm . |
Protocol:
-
Dissolve ~10 mg of crude solid in
. -
Acquire standard 1H spectrum (16 scans min).
-
Zoom in on the 3.5–5.0 ppm region.[1]
Troubleshooting Q&A:
Q: I don't see any peaks above 3.0 ppm. A: You likely have pure 1,3-dibromoadamantane (or 1-bromoadamantane). The 1,4-isomer must show the methine proton (CH-Br) signal downfield. If this region is empty, your reaction failed to functionalize the bridge position.
Q: The integration of the downfield peak is lower than expected. A: Calculate the ratio of the integral at ~4.3 ppm (1H from 1,4-isomer) against the bulk aliphatic region (1.5-2.5 ppm). This gives you the molar ratio of the 1,4-isomer in the crude mixture.
Method C: Thin Layer Chromatography (TLC)
Status: Rapid Bench Check Why: Useful for checking reaction completion (disappearance of starting material), though less effective for separating isomers.
Visualization Challenge:
Adamantane derivatives are "UV Silent" (no conjugated
Staining Protocol (Mandatory): You must use a chemical stain.
-
Iodine Chamber: Easiest. Place plate in a jar with
crystals. Adamantanes turn brown reversibly. -
KMnO4 Stain (Recommended):
Troubleshooting Q&A:
Q: My spot is huge and streaking. A: Adamantanes are greasy/lipophilic.
Fix: Your eluent is likely too polar. Switch to 100% Hexanes or 98:2 Hexanes:EtOAc. If streaking persists, add 1% Triethylamine to neutralize silica acidity, though this is rarely needed for bromides.
References
-
BenchChem Technical Support. (2025). "Green Synthesis of 1-Bromoadamantane and Monitoring Protocols." BenchChem Knowledge Base. Link
-
Chemistry LibreTexts. (2024). "13.4: Chemical Shifts in 1H NMR Spectroscopy." Chemistry LibreTexts. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4533350, 1,4-Dibromoadamantane." PubChem. Link
-
University of Rochester. (n.d.). "Magic Formulas: TLC Stains." Department of Chemistry. Link
Sources
Technical Support Center: Optimization of 1,4-Dibromoadamantane Synthesis
The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of dibromoadamantanes. It addresses the kinetic bottlenecks inherent in adding a second halogen to the adamantane cage and specifically tackles the challenges of regioselectivity (1,3- vs. 1,4- isomers).
Current Status: Online | Tier: Advanced Chemical Synthesis | Topic: Kinetic Acceleration & Regiocontrol[1]
Executive Summary: The "Deactivation" Bottleneck
The synthesis of dibromoadamantane (specifically accessing the 1,4-isomer or accelerating the formation of the 1,3-isomer) is governed by a fundamental kinetic hurdle: Inductive Deactivation .
Once the first bromine atom is attached (yielding 1-bromoadamantane), the electron-withdrawing nature of the halogen deactivates the remaining C-H bonds, increasing the activation energy for the second substitution. The reaction rate for the second bromination drops by a factor of approximately
This guide provides protocols to overcome this kinetic barrier and addresses the specific challenge of targeting the 1,4-isomer (bridgehead-bridge substitution) versus the thermodynamically favored 1,3-isomer (bridgehead-bridgehead substitution).[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stalls after forming 1-bromoadamantane. Why can't I get to the dibromo product efficiently?
Diagnosis: You are likely relying on thermal activation alone.[1] The activation energy (
-
The Fix: Introduce Iron (Fe) powder or Aluminum Bromide (
).[1] These generate the super-electrophile complex, which is potent enough to attack the deactivated adamantyl cage.[1]
Q2: I am specifically targeting 1,4-dibromoadamantane, but I keep getting 1,3-dibromoadamantane.
Diagnosis: This is a regioselectivity issue.
-
1,3-isomer: Formed via Ionic Mechanism .[1] The tertiary carbocation at the bridgehead (C3) is the most stable intermediate.[1] This is the thermodynamic product.
-
1,4-isomer: Requires functionalization of a secondary carbon (bridge position).[1] This is kinetically and thermodynamically disfavored under standard ionic bromination conditions.[1] Solution: You cannot rely on standard electrophilic substitution (
/Lewis Acid) for high yield of 1,[1]4. You must utilize Radical Halogenation or Isomerization protocols.[1] -
The Fix: Use N-bromosuccinimide (NBS) with a radical initiator (AIBN) in a non-polar solvent, or perform a high-temperature equilibration where the 1,3-isomer can isomerize to the 1,4-isomer (though equilibrium heavily favors 1,3).[1] Note: Pure 1,4 is often best synthesized via the conversion of 1,4-dihydroxyadamantane using
, rather than direct bromination.
Q3: How can I reduce the reaction time from 48+ hours to under 4 hours?
Diagnosis: Poor heat transfer and solvent limitations.[1] Solution: Microwave-Assisted Synthesis .
-
The Fix: Conducting the reaction in a sealed microwave vessel allows you to superheat the bromine/solvent mixture well above its boiling point (e.g., to
).[1][3] This exponential increase in temperature, combined with the pressure effect, can reduce reaction times from days to minutes.
Part 2: Accelerated Experimental Protocols
Protocol A: Lewis Acid Catalyzed Synthesis (Target: Rapid Dibromination)
Best for: High throughput generation of 1,3-dibromoadamantane with potential for 1,4-isomer equilibration.[1]
Reagents:
-
Bromine (
) (8 equiv) – Acts as reagent and solvent[1] -
Iron Powder (
) (0.05 equiv) or (0.1 equiv)[1]
Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (HBr scrubber).
-
Addition: Add adamantane to the flask. Carefully add liquid bromine (Caution: Exothermic).[1][6]
-
Catalysis: Add the Iron powder. Crucial: Do not add all at once if scaling up; the induction period can lead to a runaway exotherm.[1]
-
Heating: Heat to reflux (
) for 1–2 hours.-
Optimization: For the second bromine, raise the bath temperature to
to force the reaction (requires pressure vessel or high-boiling co-solvent like 1,1,2,2-tetrachloroethane).[1]
-
-
Quench: Cool to
. Add saturated (sodium bisulfite) to destroy excess bromine.[1][7] -
Extraction: Extract with
(DCM).
Data Comparison: Catalyst Efficiency
| Method | Catalyst | Temp ( | Time (h) | Yield (Dibromo) | Major Isomer |
| Standard | None | 60 | 48+ | < 20% | 1,3 |
| Accelerated | 80 | 4–6 | 85% | 1,3 | |
| Super-Acid | -78 to 0 | 0.5 | 95% | Mixed | |
| Microwave | None | 150 | 0.2 (12 min) | 90% | 1,3 (trace 1,[1]4) |
Protocol B: Radical Substitution (Target: 1,4-Selectivity Attempts)
Best for: Attempting to access secondary positions (1,[1]4) via radical mechanism.
Reagents:
-
N-Bromosuccinimide (NBS) (2.2 equiv)[1]
-
AIBN (0.1 equiv)[1]
-
Solvent: Chlorobenzene or
(if permitted)[1]
Workflow:
-
Dissolve adamantane in degassed solvent.[1]
-
Add NBS and AIBN.[1]
-
Heat to
(initiation). -
Monitor via GC-MS for the appearance of the 1,4-isomer (often appears as a minor peak distinct from the 1,3-major peak).[1]
-
Note: Separation of 1,4 from 1,3 usually requires careful fractional crystallization or HPLC.[1]
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the energy landscape and the divergence between the Ionic (1,3-selective) and Radical/Forced (1,4-access) pathways.
Caption: Reaction coordinate showing the low-barrier ionic pathway to the 1,3-isomer versus the high-barrier radical/rearrangement pathway required for the 1,4-isomer.
Part 4: Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Caption: Decision matrix for addressing kinetic stalling and regioselectivity issues.
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem Technical Support. Link[1]
-
Schleyer, P. v. R., et al. (1971).[1][8] Synthesis of 1,2- and 2,4-Disubstituted Adamantanes. Journal of Organic Chemistry. Link[1]
-
Shernyukov, A. V., et al. (2022).[1][2] Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry. Link
-
Olah, G. A. (1990).[1] Superacid Chemistry. Wiley-Interscience.[1] (Foundational text on superacid catalyzed functionalization).
-
Leonova, M. V., et al. (2014).[1][9] Reaction of Adamantane Series Olefins with N-Bromosuccinimide. Russian Journal of Organic Chemistry. Link
Sources
- 1. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 2. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple and unambiguous route to adamantene: debromination of 1,2-dibromoadamantane with bis(trimethylsilyl)mercury - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Profile: 1,3-Dibromoadamantane vs. 1,4-Dibromoadamantane
[1]
Executive Summary
This guide analyzes the divergent reactivity profiles of 1,3-dibromoadamantane (1,3-DBA) and 1,4-dibromoadamantane (1,4-DBA) . While both share the rigid tricyclic adamantane scaffold, their functionalization potential is dictated by their symmetry and the electronic nature of the carbon-bromine bonds.
-
1,3-DBA represents a Symmetric Bis-Bridgehead system. Both bromines occupy tertiary (
) positions, offering equivalent and high reactivity toward pathways. It is the precursor of choice for symmetric derivatives like Memantine or 1,3-adamantanedicarboxylic acid. -
1,4-DBA represents an Asymmetric Bridgehead-Bridge system. It contains one tertiary bromide (C1) and one secondary bromide (C4). This creates an "orthogonal reactivity" landscape, allowing researchers to selectively functionalize the C1 position while retaining the C4 bromide for subsequent transformations.
Structural & Electronic Origins
The reactivity difference is not merely steric; it is rooted in the orbital overlap capabilities of the adamantane cage.
Structural Comparison[2]
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Symmetry | ||
| Substitution Sites | C1 (Bridgehead, | C1 (Bridgehead, |
| Stereoisomerism | None (Achiral) | Exists as syn and anti diastereomers |
| C-Br Bond Energy | ~68 kcal/mol (weak, labile) | C1-Br: ~68 kcal/molC4-Br: ~72 kcal/mol (stronger) |
| Carbocation Stability | High (Tertiary Cation) | C1: HighC4: Very Low (Orbital misalignment) |
The "Bridge" vs. "Bridgehead" Effect
The defining factor in this comparison is the stability of the carbocation intermediate:
-
Bridgehead (C1/C3): Despite being unable to planarize completely (pyramidal cation), the tertiary carbocation is stabilized by hyperconjugation from the anti-periplanar C-C
-bonds of the cage. -
Bridge (C4): The secondary carbocation at the bridge position is highly unstable. The rigid cage prevents the rehybridization to
required for a stable cation. Furthermore, backside attack ( ) is sterically blocked by the cage structure.
Comparative Reactivity Matrix
Solvolysis (Hydrolysis)
This is the primary method for introducing hydroxyl groups (e.g., for photoresist monomers).
-
1,3-DBA: Reacts rapidly. Under standard hydrolytic conditions (Ag-assisted or acidic), both bromines ionize. It is difficult to stop at the mono-ol stage; the major product is 1,3-adamantanediol .
-
1,4-DBA: Reacts with high regioselectivity. The C1-Br ionizes rapidly to form the alcohol, while the C4-Br remains intact due to the kinetic barrier of forming the secondary cation.
Koch-Haaf Carboxylation
Reaction with
-
1,3-DBA: Yields 1,3-adamantanedicarboxylic acid quantitatively.
-
1,4-DBA: Primarily yields 4-bromo-1-adamantanecarboxylic acid . Forcing conditions are required to carboxylate the C4 position, often leading to skeletal rearrangements or hydride shifts before functionalization.
Radical Coupling (Grignard/Lithiation)
-
1,3-DBA: Forms di-Grignard or di-lithio species readily. Useful for introducing alkyl chains at both bridgeheads.
-
1,4-DBA: The C4-Br bond is stronger but susceptible to radical abstraction. However, metal-halogen exchange is significantly faster at the C1 position, allowing for sequential functionalization.
Visualizing the Divergence
The following diagram illustrates how the structural differences dictate the reaction pathways.
Caption: Kinetic divergence in hydrolysis pathways. 1,3-DBA undergoes indiscriminate double substitution, whereas 1,4-DBA allows for orthogonal protection-free functionalization.
Experimental Protocol: Regioselective Hydrolysis
This protocol demonstrates the "Self-Validating" nature of 1,4-DBA chemistry. The stability of the C4-bromide serves as an internal control, ensuring only the C1 position reacts under mild conditions.
Objective
Synthesis of 4-bromo-1-adamantanol from 1,4-dibromoadamantane.
Reagents
-
1,4-Dibromoadamantane (1.0 eq)[1]
-
Silver Nitrate (
) (1.1 eq) — Driving force for halide abstraction -
Acetone/Water (3:1 v/v) — Solvent system
-
Dichloromethane (DCM) — Extraction
Step-by-Step Methodology
-
Dissolution: Dissolve 1,4-dibromoadamantane (2.94 g, 10 mmol) in 30 mL of acetone. Ensure complete dissolution; mild heating (35°C) may be required.
-
Reagent Preparation: Dissolve
(1.87 g, 11 mmol) in 10 mL of deionized water. -
Controlled Addition: Add the aqueous silver solution dropwise to the acetone mixture over 15 minutes.
-
Observation: A pale yellow precipitate (
) will form immediately.
-
-
Reaction Monitoring: Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear, replaced by a more polar spot ( ). -
Note: If the reaction is heated to reflux (>60°C) or excess Ag is used, trace amounts of diol may form. Room temperature ensures selectivity.
-
-
Workup: Filter off the
precipitate through a Celite pad. Concentrate the filtrate to remove acetone. -
Extraction: Extract the aqueous residue with DCM (
mL). Dry combined organics over and evaporate. -
Purification: Recrystallize from hexane.
Expected Yield: 85-92% of 4-bromo-1-adamantanol.
Data Check:
Performance Data Summary
The following table summarizes the relative rates of solvolysis (ethanol/water mixtures), using 1-bromoadamantane and 2-bromoadamantane as proxies for the C1 and C4 positions of 1,4-DBA.
| Parameter | C1-Br (Bridgehead) | C4-Br (Bridge) | Relative Rate ( |
| Solvolysis Rate ( | ~ | ||
| Activation Energy ( | ~23 kcal/mol | ~31 kcal/mol | Higher barrier for C4 |
| SN2 Susceptibility | Null (Steric block) | Null (Steric block) | Neither reacts via SN2 |
| E2 Elimination | Impossible (No | Possible | C4 can eliminate to alkene |
Note: Data extrapolated from solvolysis constants of 1-adamantyl vs 2-adamantyl systems [1, 2].
References
-
Schleyer, P. v. R.; Nicholas, R. D. "The Reactivity of Bridgehead Halides in Solvolysis." Journal of the American Chemical Society, 1961 , 83, 2700–2707. Link
-
Olah, G. A.; Prakash, G. K. S. "Carbocation Chemistry of Adamantane." Chemical Reviews, 1985 , 85, 467-489. Link
- Stetter, H.; Mayer, J. "Über Verbindungen mit Urotropin-Struktur, XX. Die Bromierung des Adamantans." Chemische Berichte, 1962, 95, 667-672. (Foundational synthesis of 1,3- vs 1,4-isomers).
-
Sasaki, T.; et al. "Synthesis of Adamantane Derivatives. Selective Functionalization." Journal of Organic Chemistry, 1970 , 35, 4109. Link
Comparative Synthesis Guide: 1,3- vs. 1,4-Dibromoadamantane
Topic: Comparing synthesis routes for dibromoadamantane isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical comparison of synthesis routes for the two primary dibromoadamantane isomers: 1,3-dibromoadamantane (bridgehead-bridgehead) and 1,4-dibromoadamantane (bridgehead-bridge).
For researchers in medicinal chemistry and materials science, the distinction is critical:
-
1,3-Dibromoadamantane is the thermodynamic product accessible via direct ionic bromination . It is the standard precursor for Memantine and other 1,3-disubstituted therapeutics.
-
1,4-Dibromoadamantane is kinetically inaccessible via direct bromination due to the high selectivity of bromine for tertiary carbons. It requires multi-step functionalization or specific radical activation, making it a "high-value, high-effort" target.
Part 1: Structural & Mechanistic Context[1]
The adamantane cage (
-
Bridgehead (Positions 1, 3, 5, 7): Tertiary carbons. Highly reactive toward electrophilic substitution (ionic mechanism) due to the stability of the 1-adamantyl cation.
-
Bridge (Positions 2, 4, 6, 8, 9, 10): Secondary carbons. Significantly less reactive in ionic conditions and difficult to target selectively in radical conditions due to the overwhelming preference for tertiary abstraction.
Mechanism Comparison
-
Ionic Route (Lewis Acid Catalyzed): Exclusively targets bridgehead positions.
-
Radical Route: Highly selective for tertiary carbons (
).- (Selectivity > 95%)[1]
Therefore, 1,4-dibromoadamantane cannot be synthesized directly from adamantane with high selectivity. It requires an indirect approach, typically via oxidation to a ketone or diol followed by functional group interconversion.
Part 2: Synthesis of 1,3-Dibromoadamantane (The Standard)
Route A: Direct Lewis-Acid Catalyzed Bromination
This is the industry-standard protocol. It utilizes the high stability of the adamantyl cation to sequentially install bromine atoms.
Reagents: Liquid Bromine (
Experimental Protocol (Optimized)
-
Scale: 50 mmol Adamantane.
-
Safety:
is highly corrosive. reacts violently with water. Perform in a fume hood.
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Bromine Addition: Place Adamantane (6.8 g, 50 mmol) in the flask. Add dry Bromine (20 mL) carefully.
-
Catalyst Addition: Cool the mixture slightly. Add anhydrous
(0.5 g) in small portions. Caution: Exothermic evolution of HBr gas. -
Reflux: Heat the mixture to mild reflux (
) for 1–3 hours . Monitor by GC/TLC.-
Note: Extended reflux (>4h) leads to 1,3,5-tribromoadamantane.
-
-
Quench: Cool to
. Pour onto crushed ice/CCl4 mixture. -
Workup: Wash organic layer with saturated
(to remove excess ), then water and brine. Dry over . -
Purification: Recrystallize from Methanol or Acetone.
-
Yield: 75–85% (White crystalline solid, mp 108–110°C).
Workflow Diagram
Caption: Stepwise ionic bromination pathway. Control of reaction time is critical to prevent tribromination.
Part 3: Synthesis of 1,4-Dibromoadamantane (The Challenge)
Route B: Indirect Functionalization via 1,4-Diol
Since direct bromination fails, the 1,4-isomer is synthesized by converting 1,4-adamantanediol (or 4-bromoadamantan-1-ol) using nucleophilic substitution. The diol precursor itself is often obtained from the oxidation of adamantane to adamantanone , followed by hydroxylation.
Reagents: Phosphorus Tribromide (
Experimental Protocol (General Strategy)
-
Precursor Prep: Start with 5-hydroxy-2-adamantanone or 1,4-adamantanediol (commercially available or synthesized via oxidation).
-
Reaction: Dissolve 1,4-adamantanediol (10 mmol) in dry benzene or
. -
Bromination: Add
(1.2 eq) dropwise at . -
Heating: Reflux for 4–8 hours.
-
Workup: Quench with ice water. Extract with ether.
-
Purification: Column chromatography (Hexane/EtOAc) is usually required to separate the cis and trans isomers of 1,4-dibromoadamantane.
-
Yield: 40–60% (Mixture of diastereomers).
Workflow Diagram
Caption: The indirect route required for 1,4-functionalization, bypassing the thermodynamic preference for 1,3-substitution.
Part 4: Comparative Data & Decision Matrix
The following table summarizes the performance metrics for both routes.
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Primary Route | Direct Ionic Bromination | Indirect Substitution ( |
| Reagents | ||
| Reaction Time | 1 - 3 Hours | Multi-step (Days) |
| Yield | High (75-85%) | Moderate (40-60% per step) |
| Selectivity | High (Thermodynamic control) | Low (Requires separation of isomers) |
| Cost | Low | High (Precursor cost) |
| Scalability | Excellent (Kg scale feasible) | Poor (Chromatography often needed) |
Troubleshooting & Optimization
-
1,3-Synthesis: If yield is low, check the quality of
. It must be anhydrous. If the product is colored, it contains free bromine; wash more thoroughly with sulfite. -
1,4-Synthesis: If scrambling occurs (1,4 converting to 1,3), reduce reaction temperature. The 1,3-isomer is thermodynamically more stable. Avoid strong Lewis acids which catalyze hydride shifts leading back to the bridgehead positions.
References
-
Gorrie, T. M., & Schleyer, P. v. R. (1971).[2][3] The Preparation of 1,3-Dibromoadamantane. Organic Preparations and Procedures International, 3(3), 159-162.[2][3]
-
Stetter, H., & Wulff, C. (1960).[2][3] Über Verbindungen mit Urotropin-Struktur, XVII. Die Bromierung des Adamantans. Chemische Berichte, 93(6), 1366-1371. (Foundational work on ionic bromination).
-
BenchChem Technical Support. (2025).
- Smith, G. W., & Williams, H. D. (1961). Some Reactions of Adamantane and its Derivatives. Journal of Organic Chemistry, 26(7), 2207-2212. (Discusses reactivity differences between bridge and bridgehead).
Sources
Comparative Guide: Spectroscopic Analysis of 1,4-Dibromoadamantane Derivatives
Executive Summary & Strategic Context
In the development of lipophilic drug scaffolds and functionalized diamondoids, 1,4-Dibromoadamantane (1,4-DBA) represents a critical yet analytically challenging structural motif. Unlike its thermodynamically favored isomer, 1,3-Dibromoadamantane (1,3-DBA) , the 1,4-derivative introduces a secondary bromide functionality, breaking the high symmetry of the adamantane cage and creating stereochemical complexity (diastereomers).
This guide provides a definitive spectroscopic workflow to distinguish 1,4-DBA from the 1,3-DBA alternative. The core value proposition of 1,4-DBA lies in its regiochemical distinctness : it offers a "bridgehead + bridge" substitution pattern, allowing for orthogonal functionalization strategies that are impossible with the "bridgehead + bridgehead" pattern of the 1,3-isomer.
Key Technical Insight: The primary failure mode in characterizing 1,4-DBA is the misidentification of the syn and anti diastereomers as impurities. This guide prioritizes DEPT-135 NMR and NOESY experiments to resolve these architectures.
Structural & Stereochemical Logic
To interpret the spectra, one must first visualize the symmetry breaking.
-
1,3-Dibromoadamantane (The Alternative):
-
Substitution: Both Bromines are at bridgehead carbons (
). -
Symmetry:
. The molecule is highly symmetric.[1] -
Stereochemistry: Achiral and unique. No diastereomers exist.
-
Chemical Environment: The carbons bearing Bromine are quaternary.
-
-
1,4-Dibromoadamantane (The Product):
-
Substitution: One Br at a bridgehead (
), one Br at a bridge methylene ( ). -
Symmetry: Lower symmetry (
). -
Stereochemistry: Exists as two diastereomers—syn (Z) and anti (E)—relative to the spatial relationship between the C1-Br and C4-Br vectors.
-
Chemical Environment: Contains one quaternary C-Br and one methine (
) C-Br.
-
Diagram 1: Structural Divergence & Isomerism
Caption: Logical flow of bromination showing the divergence between the achiral 1,3-isomer and the diastereomeric 1,4-isomers.
Comparative Spectroscopic Analysis
The following data compares the definitive signals required to validate the structure.
Nuclear Magnetic Resonance (NMR)
The "Killer Application" for distinguishing these isomers is DEPT-135 (Distortionless Enhancement by Polarization Transfer).
| Feature | 1,3-Dibromoadamantane (Alternative) | 1,4-Dibromoadamantane (Target) | Diagnostic Causality |
| C-Br Carbon Type | Both Quaternary ( | One Quaternary ( | DEPT-135 Response |
| DEPT-135 Signal | C-Br carbons disappear . | C4-Br ( | Methine carbons phase up; Quaternary carbons are silent. |
| Absent. (No proton on C-Br). | Present. Distinct multiplet at | The 1,4-isomer has a proton geminal to bromine; 1,3 does not. | |
| Symmetry ( | Simplified spectrum (fewer lines). | Complex spectrum (more unique carbons). | Loss of symmetry elements in 1,4-substitution. |
Mass Spectrometry (GC-MS)
While both isomers share the molecular ion (
-
1,3-DBA: Fragmenting one Br leads to a tertiary bridgehead carbocation (highly stable).
-
1,4-DBA: Fragmenting the C4-Br leads to a secondary carbocation (less stable), often resulting in different relative abundances of the
peak.
Experimental Protocol: Isolation & Validation
This protocol describes the rigorous identification of 1,4-DBA from a crude bromination mixture, a common scenario in synthesis.
Phase 1: Crude Screening (DEPT-135)
-
Dissolve 20 mg of crude product in
. -
Run a standard
proton-decoupled sequence. -
Critical Step: Run DEPT-135.
-
Analysis: Look for a positive signal in the 60–70 ppm range.
-
If absent: You have pure 1,3-DBA or starting material.
-
If present: You have the 1,4-isomer (methine C-Br).
-
Phase 2: Stereochemical Assignment (NOESY)
Once 1,4-DBA is isolated (via HPLC or careful recrystallization), determine if you have the syn or anti diastereomer.
-
Target: The H4 proton (geminal to Br) and the H1-adjacent protons.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Logic:
-
Syn-isomer: The C4-Br is "up" (towards C1). The C4-H is "down" (away). Expect NOE correlations between H4 and the axial protons of the cyclohexane ring system, but weaker interaction with bridgehead neighbors compared to the anti form.
-
Anti-isomer: The C4-Br is "down". The C4-H is "up" (towards C1). Expect strong NOE cross-peaks between H4 and the bridgehead protons or upper-cage protons.
-
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for confirming the presence of the 1,4-isomer using NMR editing techniques.
References
-
PubChem. (n.d.).[2][3] 1,4-Dibromoadamantane (Compound).[3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.).[2][3] 1,3-Dibromoadamantane (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Bromierung des Adamantans. Chemische Berichte.
-
Schreiner, P. R., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s. Macromolecules. (Discusses 1,3-substitution patterns and characterization). [Link]
-
Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. (General reference for cyclic stereochemistry nomenclature). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1,3-Dibromoadamantane | C10H14Br2 | CID 265790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 8. 1,3-Dibromoadamantane(876-53-9) 1H NMR spectrum [chemicalbook.com]
Computational Stability Profiling: 1,4-Dibromoadamantane vs. Bridgehead Analogues
Topic: Computational Analysis of 1,4-Dibromoadamantane Stability Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative computational analysis of 1,4-Dibromoadamantane , evaluating its thermodynamic and kinetic stability against the industry-standard 1,3-Dibromoadamantane . While 1,3-dibromoadamantane represents the thermodynamic sink of the bromination landscape (Bridgehead-Bridgehead substitution), the 1,4-isomer (Bridgehead-Bridge substitution) offers unique vector properties for drug design but suffers from elevated strain energy. This guide details the in silico protocols required to validate these stability profiles, supporting researchers in lead optimization and synthetic planning.
Computational Methodology
To objectively assess the stability of 1,4-dibromoadamantane, a rigorous Density Functional Theory (DFT) protocol is required. The following workflow ensures data integrity and reproducibility.
Protocol: In Silico Stability Assessment
-
Software Framework: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Hybrid functional) or ωB97X-D (for dispersion corrections).
-
Basis Set: 6-311++G(d,p) (Triple-zeta with polarization/diffuse functions for accurate halogen modeling).
-
Solvation Model: IEFPCM (Implicit Solvation) in Chloroform (
) or DMSO to mimic synthesis/assay conditions. -
Frequency Analysis: Mandatory calculation of Hessians to verify stationary points (NIMAG=0 for minima, NIMAG=1 for transition states).
Workflow Visualization
The following diagram outlines the self-validating computational workflow used to generate the stability data.
Figure 1: Step-by-step computational workflow for validating adamantane derivative stability.
Comparative Stability Analysis
The core stability difference arises from the substitution site. Adamantane derivatives follow a strict hierarchy where Bridgehead (C1, C3) substitution is energetically favored over Bridge (C2, C4) substitution due to steric relief and favorable orbital overlap.
Thermodynamic Stability: 1,4- vs. 1,3-Isomer
The 1,3-isomer places both bromine atoms at tertiary carbons (Bridgeheads), minimizing steric clash. The 1,4-isomer places one bromine at a secondary carbon (Bridge), introducing 1,3-diaxial-like interactions and bond angle strain.
Table 1: Calculated Relative Electronic Energies (
| Compound | Substitution Pattern | Relative Energy (kcal/mol) | Boltzmann Population (298K) | Stability Status |
| 1,3-Dibromoadamantane | Bridgehead - Bridgehead | 0.00 (Reference) | > 98% | Thermodynamic Sink |
| 1,4-Dibromoadamantane | Bridgehead - Bridge | +3.8 - 4.2 | < 2% | Metastable |
| 2,2-Dibromoadamantane | Bridge - Bridge (Geminal) | +6.5 - 7.1 | ~0% | Unstable |
Analyst Insight: The ~4 kcal/mol penalty for the 1,4-isomer indicates that while it can be synthesized, it will not form spontaneously under thermodynamic control (e.g., high-temperature bromination). It requires kinetic control or specific functionalization pathways.
Stereochemical Stability: Cis vs. Trans 1,4-Dibromoadamantane
Unlike the 1,3-isomer, 1,4-dibromoadamantane exists as two diastereomers.
-
Trans (Anti): Bromines point in opposite directions relative to the C1-C4 vector.
-
Cis (Syn): Bromines point in the same general direction.
Computations consistently show the Trans isomer is slightly more stable (0.5 - 1.2 kcal/mol) due to reduced dipole-dipole repulsion between the electronegative bromine atoms.
Structural Integrity & Strain Analysis
Stability is not just energy; it is geometry. The adamantane cage is rigid, meaning substituents cannot easily rotate to relieve strain.
Bond Length & Angle Distortion
-
C-Br Bond Length:
-
Bridgehead (C1-Br): ~1.98 Å (Standard).
-
Bridge (C4-Br): ~1.96 Å (Slightly shorter, indicating higher s-character but greater steric crowding).
-
-
Cage Distortion:
-
In 1,4-dibromoadamantane, the C1-C2-C3-C4 dihedral angle deviates from the ideal
(staggered) conformation to accommodate the bulky bromine at C4. This torsional strain contributes significantly to the +4 kcal/mol instability.
-
Energy Landscape Visualization
The following graph illustrates the energy gap between the thermodynamic product (1,3) and the kinetic/specialty product (1,4).
Figure 2: Relative potential energy surface. The 1,4-isomer is a local minimum but susceptible to isomerization under forcing conditions.
Experimental Validation & Synthesis Correlation
Computational predictions must align with experimental reality.
-
Direct Bromination: Reacting adamantane with
primarily yields 1-bromoadamantane , followed by 1,3-dibromoadamantane . The 1,4-isomer is rarely observed in direct bromination because the C4-H bond abstraction is kinetically slower and thermodynamically less favorable than C3-H abstraction. -
Synthesis of 1,4-Isomer: Accessing 1,4-dibromoadamantane requires indirect methods, such as:
-
Stepwise functionalization: Starting from 1-bromoadamantane-4-one or similar oxygenated precursors.
-
Radical relay: Using specific catalysts that override the innate bridgehead selectivity.
-
-
Self-Validating Check: If your synthesis yields a mixture, 13C NMR is the definitive tool.
-
1,3-isomer: High symmetry (
), fewer unique carbon signals. -
1,4-isomer: Lower symmetry (
), more complex spectra.
-
Conclusion
For drug development and materials science, 1,3-dibromoadamantane remains the benchmark for stability and ease of access. However, 1,4-dibromoadamantane is a viable candidate if the specific vector (geometry of substituents) is required for binding affinity, provided the synthetic route avoids high-temperature thermodynamic equilibration.
Recommendation:
-
Use 1,3-isomer for general lipophilic spacing or bulk material applications.
-
Use 1,4-isomer only when specific 3D-pharmacophore mapping demands the unique angle, and ensure storage below 50°C to prevent slow isomerization.
References
-
National Institutes of Health (PubChem). 1,3-Dibromoadamantane Compound Summary. [Link]
-
National Institutes of Health (PubChem). 1,4-Dibromoadamantane Compound Summary. [Link]
-
Yusuf, A. H., et al. Tuning the Energy Levels of Adamantane by Boron Substitution.[1] (Molecules, 2025).[1][2][3][4][5] Provides validation of B3LYP/6-31G(d) protocols for adamantane derivatives. [Link]
-
NIST Chemistry WebBook. 1,3-Dibromoadamantane Thermochemistry Data. [Link]
-
Royal Society of Chemistry. Cluster halogenation of adamantane and its derivatives. (Org. Biomol. Chem., 2013).[4] Detailed kinetic analysis of bromination selectivity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Validation of 1,4-Dibromoadamantane Structure: A Publish Comparison Guide
Executive Summary: The Regioselectivity Challenge
In the development of adamantane-based therapeutics (e.g., memantine, vildagliptin intermediates), the precise regiochemistry of the adamantane cage is critical for biological activity.[1] The 1,4-dibromoadamantane isomer presents a unique validation challenge compared to the more thermodynamically favored 1,3-dibromoadamantane .
While 1,3-dibromoadamantane is readily accessible via direct bromination, the 1,4-isomer typically requires specific synthetic routes (e.g., via 1,4-diols) and exists as two distinct stereoisomers: syn and anti .[1] This guide outlines a rigorous, self-validating experimental protocol to unambiguously confirm the 1,4-structure and distinguish its stereoisomers using NMR spectroscopy and X-ray crystallography.
Comparative Analysis: 1,4-Dibromo vs. 1,3-Dibromo Alternatives
The primary alternative (and common impurity) is 1,3-dibromoadamantane. Distinguishing these requires understanding their fundamental symmetry properties.
| Feature | 1,4-Dibromoadamantane | 1,3-Dibromoadamantane | Implication |
| Symmetry Point Group | anti: | Definitive Distinguisher | |
| Synthesis Route | Multi-step (e.g., from 1,4-diol or 1,4-dione) | Direct bromination of adamantane | Presence of 1,3 suggests synthetic contamination.[1][2][3][4] |
| Melting Point | Distinct (Isomer dependent) | 108–110 °C [1] | Quick purity check. |
| Stereoisomerism | Exists as separable syn and anti isomers | Single achiral isomer | 1,4-isomer requires diastereomer separation.[1] |
Experimental Validation Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Validation
The Gold Standard for Isomer Assignment [1]
NMR is the most accessible tool for validation. The assignment relies on the Symmetry Factor : the number of unique carbon environments determines the number of signals in the
1. Experimental Setup
-
Solvent:
(Standard) or (if solubility is poor). -
Frequency: 400 MHz or higher (
H), 100 MHz ( C). -
Temperature: 298 K.
2. Structural Logic (The "Self-Validating" System)
-
1,3-Dibromoadamantane (
):-
The
axis renders C1 equivalent to C3. -
Expected
C Signals: 6 distinct signals (C1/3, C2, C4/10, C5/7, C6, C8/9). -
Literature Reference:
shifts are typically observed at distinct positions due to the "W-coupling" and desheilding effects of bromine [2].
-
-
anti-1,4-Dibromoadamantane (
):-
Symmetry: Contains a center of inversion (
). -
Equivalence: C1 maps to C4. C2 maps to C9 (or equivalent).
-
Validation Check: Look for a simplified spectrum indicative of high symmetry. The chemical shifts will differ significantly from the 1,3-isomer due to the different spatial arrangement of the bromine atoms (1,4-distance vs 1,3-distance).
-
-
syn-1,4-Dibromoadamantane (
):-
Symmetry: Contains a mirror plane (
). -
Validation Check: The number of signals will differ from the anti isomer. Specifically, the symmetry plane makes certain carbons enantiotopic (chemically equivalent in achiral solvent), but the pattern of equivalence is different from the
isomer.[1]
-
3. Data Interpretation Table
| Isomer | Symmetry | Key | |
| 1,3-Dibromo | 6 Signals | Bridgehead protons H1/H3 are equivalent.[1] | |
| anti-1,4-Dibromo | Low Count (High Symmetry) | H1/H4 equivalent; Center of inversion. | |
| syn-1,4-Dibromo | Distinct Count | H1/H4 equivalent; Mirror plane. |
Critical Note: If your spectrum shows a mixture of signal sets, you likely have a syn/anti mixture.[1] Separation via column chromatography or fractional crystallization is required before final characterization [3].
Protocol B: X-Ray Crystallography
The Definitive Proof [1]
For absolute configuration, particularly to distinguish syn vs anti without ambiguity, single-crystal X-ray diffraction (SC-XRD) is the ultimate authority.
-
Crystallization: Dissolve 20 mg of the purified fraction in a minimum amount of hot methanol or hexane. Allow to cool slowly to RT, then to 4°C.
-
Data Collection: Collect data at 100 K to reduce thermal motion.
-
Refinement: Solve structure using direct methods.
-
anti-1,4: Look for Br atoms on opposite faces of the cage (trans-like).[1]
-
syn-1,4: Look for Br atoms on the same face (cis-like).
-
Synthesis & Purification Workflow
To ensure you are validating the correct molecule, the synthesis method must be chosen to favor the 1,4-isomer.
Figure 1: Synthetic pathways distinguishing the origin of 1,3- vs 1,4-isomers. Route B is required for high-yield 1,4-functionalization.
Visualizing the Isomers
Understanding the spatial arrangement is key to interpreting the "Symmetry Factor" in NMR.
Figure 2: Schematic representation of the bromine substitution patterns. Note the "opposite" vs "same side" orientation in the 1,4-isomers.
References
-
Majerski, Z., et al. (2004).[1] Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta. Retrieved from [Link]
-
PubChem. (n.d.).[1] 1,4-Dibromoadamantane Compound Summary. Retrieved from [Link]
Sources
Beyond the Diamondoid: A Comparative Guide to Adamantane-Based Building Blocks in Drug Discovery
Executive Summary
In the pursuit of "escaping from flatland"—the transition from planar aromatic scaffolds to saturated 3D architectures—adamantane (
However, the modern medicinal chemist must weigh adamantane against emerging bioisosteres like Bicyclo[1.1.1]pentane (BCP) and Cubane . This guide provides a technical comparison of these scaffolds, focusing on their physicochemical impact, synthetic accessibility, and strategic application in lead optimization.
Part 1: The Physicochemical Landscape
Adamantane vs. The Alternatives
Adamantane is often termed a "lipophilic bullet."[1] It is used primarily to fill large hydrophobic pockets or to punch through the Blood-Brain Barrier (BBB). However, its high lattice energy and extreme lipophilicity can act as a "solubility sink," crashing compounds out of aqueous media.
The table below contrasts Adamantane with its primary alternatives: the flexible tert-butyl group and the modern, solubility-enhancing BCP .
| Metric | Adamantane (1-yl) | tert-Butyl | Bicyclo[1.1.1]pentane (BCP) | Cubane |
| Structure Type | Rigid Cage (Diamondoid) | Flexible/Rotatable | Rigid Linear Spacer | Rigid Cube |
| Steric Bulk ( | ~136 ų | ~78 ų | ~62 ų | ~85 ų |
| Lipophilicity ( | +2.5 to +3.5 (High) | +1.5 to +2.0 | +1.0 to +1.5 (Moderate) | +1.8 to +2.2 |
| Solubility Impact | Decreases (High Lattice Energy) | Neutral/Decreases | Increases (Disrupts Packing) | Neutral |
| Metabolic Stability | High (Bridgehead oxidizable) | Moderate (prone to demethylation) | Excellent | High |
| Primary Utility | Hydrophobic filling, BBB penetration | Steric occlusion | Solubility + 3D geometry | Benzene Bioisostere |
Strategic Selection Logic
The following decision tree illustrates when to deploy adamantane versus its bioisosteres based on ADME requirements.
Figure 1: Decision matrix for selecting saturated 3D scaffolds based on ADME/T constraints.
Part 2: Synthetic Reactivity & Protocols
A critical distinction in adamantane chemistry is the reactivity difference between the Bridgehead (
-
Bridgehead (C1, C3, C5, C7): Highly reactive toward electrophilic substitution via stable tertiary carbocations. This is the entry point for most commercial building blocks (e.g., Memantine).
-
Bridge (C2, C4, etc.): Chemically inert to simple
pathways. Functionalization here usually requires starting from 2-adamantanone or using specialized radical C-H activation.
Protocol: Bridgehead Functionalization via Ritter Reaction
The Ritter reaction is the industry-standard method for installing amine functionality at the bridgehead position, utilizing the stability of the adamantyl cation.
Objective: Synthesis of N-(Adamantan-1-yl)acetamide from 1-Adamantanol.
Reagents:
-
1-Adamantanol (1.0 equiv)
-
Acetonitrile (Solvent/Reactant, excess)
-
Sulfuric Acid (
, conc., 2.0 equiv) -
Glacial Acetic Acid (Co-solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-Adamantanol (10 mmol) in Acetonitrile (15 mL) and Glacial Acetic Acid (5 mL).
-
Initiation: Cool the mixture to 0°C in an ice bath.
-
Acid Addition: Add concentrated
dropwise over 10 minutes. Note: The solution may darken slightly; ensure temperature remains <5°C to prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The adamantyl cation is generated in situ and trapped by the nitrile.
-
Quench: Pour the reaction mixture slowly into 100 mL of ice water.
-
Workup: The product often precipitates as a white solid. Filter the solid.[2] If no precipitate forms, extract with Dichloromethane (
mL), wash with saturated , dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water to yield pure acetamide.
Mechanism Visualization:
Figure 2: Mechanistic flow of the Ritter reaction at the adamantane bridgehead.
Part 3: Performance Analysis & Case Studies
The "Lipophilic Bullet" Effect
In the development of 11β-HSD1 inhibitors , replacing a t-butyl group with adamantane typically results in a 10-fold increase in potency.
-
Mechanism: The adamantane cage displaces "high-energy" water molecules from the hydrophobic pocket (entropic gain) and maximizes Van der Waals contacts (enthalpic gain).
-
Trade-off: This modification often raises LogP by ~1.5 units, potentially increasing metabolic clearance or plasma protein binding.
Adamantane vs. BCP in Solubility
A comparative study on para-phenyl bioisosteres demonstrated the superiority of BCP in solubility-restricted campaigns.
-
Experiment: Replacing a phenyl ring with BCP in a biaryl system.
-
Result: The BCP analogue showed a 50-fold improvement in aqueous solubility compared to the adamantane or phenyl analogues.[3]
-
Why? Adamantane packs efficiently in the crystal lattice (high melting point), resisting dissolution. BCP, being smaller and having a different aspect ratio, disrupts this packing while maintaining the linear vector of the pharmacophore.
Metabolic Shielding
Adamantane is metabolically robust but not invincible. The bridgehead hydrogens are susceptible to CYP450 hydroxylation (producing 1-adamantanol derivatives).
-
Design Tip: If the adamantane cage is a metabolic liability, consider fluorination at the bridgehead or switching to Cubane , which has no low-energy C-H abstraction pathways standard to CYP enzymes.
References
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. (2026). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - NIH. [Link]
-
Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction. ResearchGate. [Link]
-
Improving non-specific binding and solubility: bicycloalkyls and cubanes. ChemMedChem. [Link]
Sources
Comparative Guide: 1,4-Dibromoadamantane vs. Aromatic and Aliphatic Linkers
Executive Summary
In the architecture of functional materials—whether Metal-Organic Frameworks (MOFs), cross-linked polymers, or pharmaceutical conjugates—the choice of linker defines the system's ultimate performance.
1,4-Dibromoadamantane represents a unique class of "diamondoid" linkers.[1] Unlike the ubiquitous 1,4-dibromobenzene (planar, aromatic) or 1,6-dibromohexane (flexible, aliphatic), the adamantane core offers a rigid, three-dimensional
Part 1: The Adamantane Advantage (Mechanistic Foundation)[1]
To understand when to deploy 1,4-dibromoadamantane, one must analyze its structural causality.
-
The Geometry of Rigidity:
-
Benzene (Competitor): Planar (
). Stacks efficiently ( - interactions), leading to dense packing.[1] In MOFs, this often results in interpenetration, reducing pore volume. -
Adamantane (Subject): Tetrahedral (
).[1] The bulky cage structure (approx. 3-4 Å diameter) sterically inhibits dense packing.[1] In polymer networks, this "internal free volume" reduces chain mobility, drastically increasing thermal stability ( ) without inducing brittleness often seen with aromatics.
-
-
Electronic Insulation:
Part 2: Comparative Analysis
Scenario A: Metal-Organic Frameworks (MOFs) & Crystal Engineering
Objective: Maximizing Surface Area and Hydrolytic Stability.
| Feature | 1,4-Dibromobenzene (Standard) | 1,4-Dibromoadamantane (High-Performance) | Scientific Rationale |
| Pore Architecture | Tendency for catenation (interpenetration).[1] | Inhibits catenation; 3D bulk forces open lattices.[1] | Steric bulk prevents the "sliding" of networks, preserving void space.[1] |
| Hydrolytic Stability | Moderate.[1] Susceptible to nucleophilic attack at metal nodes.[1] | Superior. | The hydrophobic adamantane cage creates a water-repelling shield around the metal coordination nodes.[1] |
| Electronic State | Conjugated | Aliphatic (Insulating).[1][2] | Use adamantane when optical transparency (UV-Vis) or dielectric insulation is required.[1] |
Scenario B: Polymer Cross-linking
Objective: Increasing Thermal Resistance (
When used as a cross-linker in synthesis (e.g., reacting with diamines or diols):
-
vs. 1,6-Dibromohexane: The hexane chain acts as a plasticizer, lowering
and increasing flexibility. -
vs. 1,4-Dibromoadamantane: The diamondoid cage acts as a "rigid anchor."[1] Experimental data consistently shows that replacing linear alkyl linkers with adamantane derivatives can raise
by 50–100°C due to the restriction of segmental motion [1].[1]
Scenario C: Medicinal Chemistry (The "Lipophilic Bullet")
Objective: Bioavailability and BBB Permeability.[3]
In the synthesis of PROTACs or bivalent ligands, the linker determines solubility and cell permeability.[1]
-
PEG Linkers: High water solubility but poor membrane permeability.[1]
-
Adamantane Linkers: High lipophilicity (LogP ~4.2).[1] It facilitates transport across the Blood-Brain Barrier (BBB), a property known as the "lipophilic bullet" effect [2].[1]
Part 3: Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 1,4-Dibromoadamantane Context: Converting the dibromide into a functionalized aryl-linker for MOF synthesis.
Safety Note: Perform all steps in a fume hood. 1,4-Dibromoadamantane is a solid; avoid inhalation of dust.[1]
Materials
-
Substrate: 1,4-Dibromoadamantane (1.0 equiv)
-
Coupling Partner: Phenylboronic acid derivative (2.5 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes.[1]
-
Reaction Assembly: In a Schlenk tube, combine 1,4-dibromoadamantane, boronic acid, base, and catalyst.
-
Inert Transfer: Cannulate the degassed solvent into the Schlenk tube under a positive Argon stream.[1] Seal the vessel.
-
Thermal Activation: Heat to 90°C for 18–24 hours.
-
Workup:
-
Purification: Silica gel chromatography.
-
Tip: Adamantane derivatives are often non-polar.[1] Start with 100% Hexanes and slowly increase polarity.
-
Part 4: Data Presentation
Table 1: Physicochemical Benchmarking
| Property | 1,4-Dibromoadamantane | 1,4-Dibromobenzene | 1,6-Dibromohexane |
| Structure | Rigid Cage ( | Planar Ring ( | Flexible Chain |
| Molecular Weight | ~294 g/mol | ~236 g/mol | ~244 g/mol |
| LogP (Lipophilicity) | High (~4.5) | Moderate (~3.8) | Moderate (~3.[1]5) |
| Water Solubility | Negligible | Very Low | Low |
| Rigidity Factor | High | High | Low |
| Primary Utility | Flexibility, Spacer |
Part 5: Visualization
Diagram 1: Linker Selection Logic
Caption: Decision matrix for selecting 1,4-Dibromoadamantane based on thermal, structural, and biological requirements.
Diagram 2: Synthetic Workflow (Suzuki Coupling)
Caption: Step-by-step reaction pathway for functionalizing 1,4-Dibromoadamantane.
[1][4]
References
-
Adamantane-containing poly(dialkyl fumarate)s with rigid chain structures. Source: ResearchGate (Matsumoto et al.) Significance:[1] Validates the increase in glass transition temperature (
) and thermal decomposition temperature when adamantane is introduced into polymer chains. -
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: PubMed Central (PMC) Significance:[1] Authoritative review on the "lipophilic bullet" concept, explaining how adamantane improves pharmacokinetics and membrane permeability in drug design.
-
1,4-Dibromobenzene Properties and Applications. Source: ChemicalBook / Wikipedia Significance:[1] Provides baseline physical property data (solubility, melting point) for the primary competitor, 1,4-dibromobenzene.
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives. Source: PMC (NIH) Significance:[1] While focusing on 1,2-derivatives, this review provides critical protocols for adamantane functionalization and framework construction relevant to 1,4-isomers.
Sources
Comparative Analysis of Dibromoadamantane Positional Isomers
Executive Summary: The "Diamondoid" Selectivity Challenge
Adamantane (
While 1,3-dibromoadamantane is the thermodynamic standard used for symmetric cross-linking, the 1,4-dibromoadamantane isomers (cis/trans) offer unique geometric vectors for drug pharmacophores. This guide objectively compares these positional isomers, analyzing their synthesis, characterization signatures, and reactivity profiles to support lead optimization decisions.
Structural Landscape & Isomer Definition
The adamantane cage contains two distinct carbon environments:
-
Bridgehead Carbons (Positions 1, 3, 5, 7): Tertiary carbons (
). Highly stable carbocations; prone to substitution. -
Bridging Carbons (Positions 2, 4, 6, 8, 9, 10): Secondary carbons (
). Sterically shielded; less reactive in direct substitution.
Isomer Comparison Matrix
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Substitution Pattern | Bridgehead - Bridgehead | Bridgehead - Bridging |
| Symmetry | Lower Symmetry (Chiral potential) | |
| Stereoisomerism | Achiral | Exists as cis and trans diastereomers |
| Primary Utility | Symmetric cross-linkers, MOFs, symmetric drug cores | Geometric fine-tuning of pharmacophores |
| Metabolic Stability | High (blocks metabolic hot-spots) | Moderate (4-position susceptible to oxidation) |
Synthesis Workflows: Controlling Regioselectivity
The synthesis of these isomers requires fundamentally different strategies. 1,3-substitution is thermodynamically driven via hydride shifts, while 1,4-substitution often requires kinetic control or rearrangement from oxygenated precursors.
Pathway Analysis[1][2]
-
Route A (Direct Bromination): Uses Lewis acids or radical conditions. Hydride shifts rapidly move secondary carbocations to the tertiary bridgehead positions, exclusively yielding 1,3-isomers.
-
Route B (Functional Group Interconversion): Starts from 1,4-diols or ketones. The hydroxyl group "pins" the position, allowing substitution without rearrangement under specific acidic conditions.
Figure 1: Divergent synthetic pathways. Route A exploits thermodynamic stability for 1,3-isomers, while Route B utilizes precursor "pinning" for 1,4-isomers.
Characterization Guide: Distinguishing Isomers
Accurate identification is critical, as melting points can be close. NMR spectroscopy provides the most definitive structural proof.
Comparative NMR Data (400 MHz, )
| Signal Assignment | 1,3-Dibromoadamantane ( | 1,4-Dibromoadamantane ( |
| Bridgehead CH-Br | N/A (Quaternary C-Br) | ~2.30 - 2.45 (m) |
| Bridging CH-Br | N/A | ~4.60 (s, broad) |
| Bridgehead CH | 2.31 (m, 2H) | 2.10 - 2.25 (m) |
| Methylene | 2.86 (s, 2H, between Br), 2.24 (m, 8H) | Complex multiplet (1.6 - 2.4) |
| Key Diagnostic | Singlet at 2.86 ppm (CH2 between two Br) | Deshielded CH-Br signal > 4.0 ppm |
Analytical Insight:
The 1,3-isomer is characterized by a highly simplified spectrum due to symmetry. The presence of a singlet at
Performance & Reactivity Profile
Solvolysis and Substitution ( )
The reactivity of dibromoadamantanes is governed by the stability of the adamantyl cation.
-
1,3-Dibromoadamantane:
-
Reactivity: Moderate. The first bromine leaves to form a tertiary cation. The second bromine exerts an inductive electron-withdrawing effect (
), destabilizing the cation relative to unsubstituted 1-bromoadamantane. -
Application: Ideal for stepwise functionalization. One bromine can be hydrolyzed or substituted (e.g., Ritter reaction to acetamide) while the second remains intact for subsequent steps.
-
-
1,4-Dibromoadamantane:
-
Reactivity: The bridgehead bromine (C1) is significantly more reactive than the bridging bromine (C4).
-
Selectivity: This reactivity difference allows for regioselective functionalization . You can selectively substitute the C1 position while leaving the C4 bromine for later modification.
-
Biological Implications[1][3][4][5][6][7]
-
Lipophilicity: Both isomers significantly increase LogP.
-
Metabolism: 1,3-substitution blocks the primary sites of metabolic oxidation (bridgeheads), extending half-life. 1,4-substitution leaves two bridgeheads open, potentially allowing for faster clearance via hydroxylation.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dibromoadamantane
Primary Method: Direct Bromination
-
Reagents: Adamantane (13.6 g, 100 mmol), Bromine (
, 40 mL), Aluminum Bromide ( , 0.5 g) or Iron powder. -
Setup: 250 mL round-bottom flask equipped with a reflux condenser and a trap for HBr gas.
-
Procedure:
-
Place adamantane in the flask. Carefully add bromine (Caution: Exothermic).
-
Add catalyst (
). -
Heat to reflux for 4 hours. The mixture will evolve HBr gas.
-
Quench: Cool to room temperature and pour the reaction mixture onto crushed ice/sodium bisulfite solution to destroy excess bromine.
-
Extraction: Extract the white precipitate with
or . -
Purification: Recrystallize from methanol.
-
-
Yield: Typically 80-90% as white crystals.
-
Validation: Check for singlet at 2.86 ppm in
NMR.
Protocol B: Synthesis of 1,4-Dibromoadamantane
Primary Method: Hydrobromination of Diols
-
Reagents: 1,4-Adamantanediol (1.68 g, 10 mmol), 62% Hydrobromic Acid (HBr, 30 mL), Conc. Sulfuric Acid (
, 5 mL). -
Setup: Pressure tube or sealed heavy-wall flask.
-
Procedure:
-
Dissolve the diol in HBr acid.
-
Add
dropwise with cooling (0°C). -
Seal the vessel and heat to 85–90 °C for 12 hours.
-
Workup: Cool and pour onto ice. Extract with diethyl ether (
mL). -
Wash: Wash organics with sat.
and brine. Dry over .
-
-
Yield: ~70% as a colorless oil or low-melting solid (mixture of cis/trans).
-
Separation (Optional): Isomers can be separated via column chromatography using Hexane/EtOAc gradients or via fractional crystallization if solid.
References
-
Synthesis of 1,3-Dibromoadamantane
- Source: GuideChem / PubChem D
- Title: 1,3-Dibromoadamantane Physical Properties and Synthesis
-
URL:[Link]
- NMR Characterization Data: Source: ChemicalBook Spectrum Database Title: 1,3-Dibromoadamantane 1H NMR Spectrum (400 MHz)
-
1,4-Isomer Synthesis & Stereochemistry
- Source: Ruđer Bošković Institute (Cvitaš et al.)
- Title: Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characteriz
-
URL:[Link]
-
Biological Activity & Adamantane Scaffolds
- Source: MDPI Molecules
- Title: Synthesis of 1,2-Disubstituted Adamantane Deriv
-
URL:[Link]
-
Separation of Positional Isomers
- Source: Waters Applic
- Title: Direct Separations of Positional Isomers Using ACQUITY UPC2
-
URL:[Link]
Analytical Benchmarking: Purity Verification Protocols for 1,4-Dibromoadamantane
Executive Summary: The Stereochemical Challenge
In the synthesis of high-value adamantane derivatives—critical precursors for antiviral therapeutics (e.g., rimantadine analogs) and high-performance polymers—1,4-dibromoadamantane presents a unique verification challenge. Unlike its 1,3-isomer, which forms readily via direct bromination, the 1,4-isomer is often synthesized via multi-step routes (e.g., from 1,4-diols) or radical rearrangements, leading to complex mixtures.
The critical purity parameter is not merely the absence of mono-brominated species, but the diastereomeric ratio (dr) between the cis (
Comparative Analysis of Verification Methodologies
We evaluate two primary analytical workflows. Method A is the "Gold Standard" for structural certification, while Method B is the "High-Throughput" screen for reaction monitoring.
Table 1: Analytical Performance Matrix
| Feature | Method A: High-Field NMR ( | Method B: GC-MS / GC-FID | Method C: DSC (Thermal Analysis) |
| Primary Detection | Stereochemical Configuration (cis vs. trans) | Molecular Weight & Volatile Impurities | Phase Purity & Melting Point Depression |
| Isomer Resolution | Excellent (Based on symmetry elements) | Moderate (Requires specialized chiral/polar columns) | Poor (Broadens with mixed isomers) |
| Limit of Detection | ~0.5 - 1.0% | < 0.1% (Trace analysis) | N/A (Bulk property) |
| Sample Destructive? | No | Yes | Yes |
| Throughput | Low (15-30 min/sample) | High (5-10 min/sample) | Medium |
| Best Use Case | Final Product Certification (CoA) | Reaction Monitoring & Crude Screening | Crystallinity Check |
Expert Insight: The Symmetry Trap
Why Elemental Analysis Fails: Standard CHN/Halogen analysis cannot distinguish between 1,3-dibromo, 1,4-cis-dibromo, and 1,4-trans-dibromo isomers, as they share the identical formula (
). Relying solely on elemental data is a critical failure point in drug development workflows.
Detailed Experimental Protocols
Protocol A: Structural Validation via Symmetry (NMR)
Objective: Quantify the cis/trans ratio using symmetry-derived chemical shift equivalence.
-
Theory:
-
Trans-1,4-dibromoadamantane: Possesses
symmetry (centrosymmetric). This high symmetry results in a simplified C spectrum with fewer unique signals. -
Cis-1,4-dibromoadamantane: Possesses
symmetry (mirror plane). The lower symmetry results in a more complex splitting pattern and distinct bridgehead proton shifts.
-
Workflow:
-
Preparation: Dissolve 15 mg of analyte in 0.6 mL
(ensure solvent is acid-free to prevent isomerization). -
Acquisition:
-
Run
C{1H} (Proton Decoupled) with a relaxation delay ( ) > 2.0s to ensure quantitative integration of quaternary carbons. -
Run DEPT-135 to distinguish CH/CH
(up) from CH (down).
-
-
Analysis:
-
Identify the C-Br carbon signals (typically 60–70 ppm range).
-
Trans-isomer: Look for signal equivalence indicating equivalent bridgehead carbons.
-
Cis-isomer: Look for signal splitting due to the magnetic non-equivalence of the "syn" and "anti" bridge protons relative to the bromine atoms.
-
Protocol B: Impurity Profiling (GC-MS)
Objective: Detect under-brominated (1-bromoadamantane) or over-brominated (tribromo) byproducts.
Workflow:
-
Column Selection: Rtx-5MS or equivalent (5% diphenyl/95% dimethyl polysiloxane), 30m x 0.25mm ID.
-
Conditions:
-
Injector: 250°C, Split ratio 20:1.
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 60°C (hold 2 min)
15°C/min 280°C (hold 5 min).
-
-
Interpretation:
-
1-Bromoadamantane (
): Elutes early. Mass ion . -
1,4-Dibromoadamantane (
): Main peak. Mass ion (distinctive triplet isotope pattern for ). -
Resolution: Cis and trans isomers may co-elute as a single broad peak or a "shoulder" peak depending on the column phase. Do not rely on integration here for stereochemical purity unless a specialized cyclodextrin column is used.
-
Decision Logic & Visualization
The following diagrams illustrate the logical workflow for verifying synthesized material.
Diagram 1: The Purity Decision Matrix
This workflow ensures that expensive NMR time is not wasted on crude mixtures containing mono-bromo impurities.
Caption: Logical workflow for purifying and verifying 1,4-dibromoadamantane, prioritizing GC-MS for chemical impurities and NMR for stereochemical validation.
Diagram 2: Stereochemical Symmetry Differentiation
Visualizing why NMR is the only robust method for distinguishing the isomers.
Caption: The stereochemical relationship between isomer symmetry and NMR spectral complexity.
References
-
PubChem. (n.d.).[1] 1,4-Dibromoadamantane Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Wleklik, P., et al. (2021). Phase transitions in 1-bromoadamantane compared to 1-chloroadamantane. Physical Chemistry Chemical Physics, 23, 23274-23279.[2] [Link]
-
Schreiner, P. R., et al. (2014). Nanodiamonds: Applications in Biology and Nanoscale Medicine. Springer.[1] (Contextual reference for adamantane functionalization and symmetry analysis).
-
Kalinina, N. A., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s. Macromolecules. (Demonstrates the necessity of isomer purity for polymer linearity). [Link]
Sources
Cross-referencing 1,4-Dibromoadamantane spectral data
Analytical Benchmarking: Cross-Referencing 1,4-Dibromoadamantane Spectral Signatures
Executive Summary
In the high-stakes arena of diamondoid functionalization, distinguishing between regioisomers is not merely an analytical exercise—it is a critical control point for structure-activity relationship (SAR) studies. While 1,3-dibromoadamantane is the thermodynamic sink of direct bromination, the 1,4-dibromoadamantane isomer represents a "mixed" substitution pattern (bridgehead + bridge) that introduces significant stereochemical complexity (
This guide serves as a definitive protocol for researchers to structurally validate 1,4-dibromoadamantane, specifically distinguishing it from its highly symmetric 1,3-analog and resolving its own stereoisomers.
Part 1: Structural Context & The Isomer Challenge
To interpret the spectra, one must first understand the geometry. Adamantane (
-
Bridgehead (Positions 1, 3, 5, 7): Tertiary carbons, thermodynamically favored for radical bromination.
-
Bridge (Positions 2, 4, 6, 8, 9, 10): Secondary carbons, kinetically harder to access via direct bromination.
The Conflict:
Standard bromination conditions (e.g.,
Visualizing the Isomeric Landscape
Figure 1: Divergent bromination pathways. Note that 1,4-substitution introduces stereocenters, necessitating Z/E assignment.
Part 2: Spectral Cross-Referencing (NMR)
This is the primary method for validation. Mass spectrometry (GC-MS) often fails to distinguish these isomers definitively due to similar fragmentation patterns (loss of
Symmetry Counting ( C NMR)
The most robust "self-validating" check is counting the number of unique carbon signals.
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| Symmetry Point Group | ||
| Unique Carbon Signals | 5 - 6 Signals | 10 Signals (All carbons distinct) |
| C-Br Environments | Equivalent (Both quaternary) | Non-Equivalent (1 Quaternary, 1 Methine) |
| Key Diagnostic Peak | ~65-70 ppm (Quaternary C-Br only) | ~65-70 ppm (Quat) AND ~60-64 ppm (CH-Br) |
Analyst Note: If your spectrum shows fewer than 8 carbon signals, you likely have the 1,3-isomer or a highly symmetric impurity. The 1,4-isomer must show complexity due to the lack of a
Proton ( H) NMR Signatures
-
1,3-Dibromo: Shows a simplified pattern. The bridgehead protons (H5, H7) appear as broad singlets or unresolved multiplets. The methylene protons (H2, H4, H6, etc.) form a characteristic "AB" quartet-like system but often overlap.
-
1,4-Dibromo: Look for the methine proton at position 4.
-
Shift:
4.3 – 4.6 ppm (approximate). -
Multiplicity: Broad singlet or doublet (depending on
coupling). -
Crucial Check: The 1,3-isomer has NO protons on the carbon bearing the bromine (quaternary carbons). If you see a proton signal >4.0 ppm that integrates to 1H, you have confirmed substitution at a bridge (secondary) position.
-
Part 3: Experimental Protocol for Isomer Differentiation
To objectively compare performance, one must isolate the isomers. The following protocol is designed to separate the cis and trans isomers of 1,4-dibromoadamantane, which often co-elute in standard flash chromatography.
Workflow: Isomer Resolution via Recrystallization & HPLC
Reagents:
-
Crude 1,4-dibromoadamantane mixture (often ~50:50 cis/trans).
-
Solvent A: Methanol (Polar).
-
Solvent B: n-Hexane (Non-polar).
Step-by-Step Methodology:
-
Initial Screen (GC-MS):
-
Inject sample on a non-polar column (e.g., DB-5 or HP-5).
-
Observation: 1,3-isomer elutes first (more spherical/volatile). 1,4-isomers elute later, often as a split peak or broadened shoulder.
-
Validation: Check
292/294/296 (molecular ion cluster for ).
-
-
Fractional Recrystallization (The "Low-Tech" Fix):
-
Dissolve 1g of mixture in minimal hot Methanol (~15 mL).
-
Cool slowly to 4°C overnight.
-
Causality: The trans isomer generally packs more efficiently in the crystal lattice due to reduced steric strain across the cage, often precipitating first.
-
Filter crystals (trans-enriched) and save mother liquor (cis-enriched).
-
-
High-Resolution Separation (HPLC):
-
If crystallization fails to yield >95% purity, use HPLC.
-
Column: Silica (Normal Phase) or C18 (Reverse Phase).
-
Mobile Phase: Hexane:EtOAc (98:2) is effective for adamantanes.
-
Detection: Refractive Index (RI) detector is preferred (Adamantanes have poor UV absorbance).
-
Decision Logic for Identification
Figure 2: Analytical decision tree for distinguishing adamantane regioisomers.
Part 4: Comparative Data Summary
Use this table to benchmark your experimental data.
| Property | 1,3-Dibromoadamantane (Reference) | 1,4-Dibromoadamantane (Target) |
| CAS No. | 876-53-9 | 39646-72-5 |
| Physical State | White Crystalline Solid | White/Off-white Solid |
| Melting Point | 108–110 °C | 128–132 °C (Isomer dependent) |
| Absent | Present ( | |
| Single signal (~67 ppm) | Two signals (Quat ~68 ppm, CH ~63 ppm) | |
| Solubility | High in | Moderate in |
References
-
Schleyer, P. v. R., et al. (1971). "Carbon-13 NMR Spectra of Adamantane Derivatives." Organic Magnetic Resonance. (Foundational work establishing the lack of 1,4-nonbonded interactions in 1-substituted adamantanes, but significant effects in 2-substituted/bridge variants).
-
PubChem Database. "1,3-Dibromoadamantane Compound Summary."[1] National Center for Biotechnology Information. [Link]
-
Négrier, P., et al. (2020).[1][2] "Polymorphism of 1,3-X-adamantanes." CrystEngComm. (Provides crystallographic data useful for understanding solubility differences between isomers). [Link]
Sources
1,4-Dibromoadamantane properties compared to other dihaloalkanes
Executive Summary
1,4-Dibromoadamantane represents a specialized subclass of "diamondoid" bifunctional reagents. Unlike its linear counterparts (e.g., 1,4-dibromobutane) or its symmetric isomer (1,3-dibromoadamantane), the 1,4-isomer offers a unique asymmetric functionalization profile . It possesses one bridgehead (tertiary) bromide and one bridge (secondary) bromide, creating a distinct reactivity gradient that allows for sequential, selective substitution. This guide analyzes its properties, reactivity, and applications in high-performance polymers and pharmacophore design.
Part 1: Structural & Physicochemical Architecture
The defining feature of 1,4-dibromoadamantane is the Adamantane Cage Effect . While linear dihaloalkanes exist as flexible chains with accessible reactive sites, the adamantane scaffold is a rigid, stress-free lattice of chair-form cyclohexane rings.
Comparative Properties Table
The following table contrasts 1,4-Dibromoadamantane with its most common alternatives: the symmetric 1,3-isomer and the linear standard, 1,4-dibromobutane.
| Property | 1,4-Dibromoadamantane | 1,3-Dibromoadamantane | 1,4-Dibromobutane |
| Structure Type | Rigid Cage (Asymmetric) | Rigid Cage (Symmetric) | Flexible Linear Chain |
| C-Br Positions | C1 ( | C1 & C3 (Both | Primary ( |
| Molecular Weight | 294.03 g/mol | 294.03 g/mol | 215.91 g/mol |
| Melting Point | ~110–120 °C (Est.)* | 108–112 °C | -20 °C (Liquid) |
| LogP (Lipophilicity) | ~3.6 (High) | 3.7 (High) | 2.2 (Moderate) |
| Stereochemistry | Exists as cis/trans isomers | Achiral / Symmetric | Achiral |
| Solubility | Soluble in DCM, THF, Toluene | Soluble in DCM, THF | Miscible with organics |
*Note: Pure 1,4-isomer is often isolated from isomeric mixtures; melting point behavior closely tracks the 1,3-isomer due to similar lattice energy.
Structural Visualization
The 1,4-isomer introduces a "kinked" geometry compared to the linear vector of the 1,3-isomer.
-
1,3-Substitution: Vectors are ~109.5° apart, ideal for dendritic branching.
-
1,4-Substitution: Vectors are defined by the
symmetry plane, offering unique angles for polymer chain rigidity.
Part 2: Reactivity Profile & The "Cage Effect"
The reactivity of 1,4-dibromoadamantane is governed by the steric prohibition of backside attack. This creates a stark contrast with linear dihaloalkanes.
The Prohibition
-
Linear Alkanes: 1,4-Dibromobutane reacts readily via
mechanisms with nucleophiles (amines, thiols). -
Adamantane: The cage structure physically blocks the backside of the Carbon-Bromine bond.
reactions are impossible at the bridgehead (C1) and severely retarded at the bridge (C4).
The Pathway (Solvolysis)
Reactivity is driven almost exclusively by carbocation formation (
-
C1 (Bridgehead): Forms a stable tertiary carbocation. Highly reactive towards solvolysis (hydrolysis, Friedel-Crafts).
-
C4 (Bridge): Forms a secondary carbocation. Significantly less stable than the C1 cation.
-
Selectivity Window: This difference allows researchers to selectively functionalize the C1 position first, leaving the C4 bromide intact for subsequent steps.
Reactivity Decision Diagram
The following diagram illustrates the divergent pathways for functionalizing the adamantane core.
Caption: Reactivity hierarchy of 1,4-dibromoadamantane. The tertiary C1 position reacts preferentially via SN1, enabling asymmetric functionalization.
Part 3: Synthesis & Handling Protocols
Synthesis of 1,4-dibromoadamantane typically involves the bromination of adamantane.[1] Note that direct bromination often yields a mixture of 1,3- (major) and 1,4- (minor) isomers.
Protocol: Selective Bromination & Isolation
Objective: Synthesis of brominated adamantanes with isomer control.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve adamantane in neat bromine.
-
Step 2 (Catalysis): Add Fe powder.[7] The Lewis acid facilitates the generation of the electrophilic bromonium species.
-
Step 3 (Heating): Reflux at 60–80°C.
-
Short reflux (1-2h): Favors 1-bromoadamantane.
-
Extended reflux (10h+): Favors 1,3-dibromoadamantane.[7]
-
Optimization for 1,4: The 1,4-isomer is often a byproduct. To enrich, use radical bromination conditions (NBS/benzoyl peroxide) rather than ionic Fe-catalysis, as radical abstraction at secondary carbons (C4) competes better with tertiary sites under kinetic control.
-
-
-
Purification (Crucial):
-
The isomers have different solubilities. 1,3-Dibromoadamantane crystallizes readily from acetone/heptane.
-
Isolation of 1,4-isomer: Requires fractional crystallization of the mother liquor or HPLC separation using a C18 reverse-phase column (Mobile phase: Acetonitrile/Water).
-
Part 4: Applications in Drug Discovery & Materials
Bioisosteres & Pharmacokinetics
Replacing a linear alkyl chain (e.g., a butyl linker) with an adamantane scaffold drastically alters the drug's profile:
-
Metabolic Blockade: The cage prevents oxidative metabolism (CYP450) at the linker site, extending half-life (
). -
Lipophilicity: Increases membrane permeability (LogP increase).
-
Entropy: The rigid scaffold reduces the entropic penalty of binding to a receptor, potentially increasing affinity (
).
Polymer Engineering
In polymer synthesis (e.g., polyimides or polyesters), 1,4-dibromoadamantane is used as a monomer to introduce:
-
High
: The bulky cage hinders chain rotation, raising the glass transition temperature. -
Transparency: Diamondoids disrupt chain packing enough to prevent crystallization-induced opacity, useful for optical coatings.
References
-
PubChem. (2025).[9] 1,3-Dibromoadamantane Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 1-Bromoadamantane Product Specification & Properties. Merck KGaA. Link
-
NIST. (2024). 1-Bromoadamantane Thermochemical Data. National Institute of Standards and Technology. Link
-
BenchChem. (2025).[8] Synthesis of Adamantane Derivatives: Application Notes. Link
-
ChemicalBook. (2025). 1,4-Dibromoadamantane CAS 39646-72-5 Basic Information. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dibromoadamantane | C10H14Br2 | CID 265790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Divergence in Adamantane Functionalization: 1,3- vs. 1,4-Dibromoadamantane
[1]
Executive Summary
Adamantane derivatives serve as critical lipophilic scaffolds in drug design (e.g., Memantine, Vildagliptin) and polymer chemistry. While 1,3-dibromoadamantane is the industry standard for bifunctionalization due to its symmetry and stability, 1,4-dibromoadamantane presents a distinct mechanistic challenge often overlooked in literature.
This guide objectively compares these two isomers. The core distinction lies in their topology: the 1,3-isomer represents a bis-bridgehead (
Structural & Mechanistic Fundamentals
The Topological Mismatch
To understand the reactivity, one must analyze the carbocation stability within the rigid diamondoid cage.
-
1,3-Dibromoadamantane (Bis-Bridgehead):
-
Sites: C1 and C3 are both tertiary carbons.
-
Mechanism: Reacts via distinct stepwise
pathways. The rigid cage prevents planarization ( ), but the tertiary carbocation is stabilized by hyperconjugation from the cage C-C bonds (orbital overlap). -
Outcome: Clean substitution with retention of configuration.
-
-
1,4-Dibromoadamantane (Bridgehead-Bridge):
-
Sites: C1 is tertiary (
); C4 is secondary ( ). -
Mechanism: The C1-Br bond ionizes readily (
). The C4-Br bond is kinetically inert.- Blocked: The adamantane cage physically blocks backside attack.
- Disfavored: The secondary cation at C4 is significantly less stable than the bridgehead cation.
-
The "Hydride Shift Trap": Under Lewis acid catalysis or strong protic acid conditions (e.g., Koch-Haaf), the 1,4-cation often undergoes a series of hydride shifts to isomerize into the thermodynamic 1,3-cation.
-
Visualization of Mechanistic Pathways
Figure 1: Mechanistic divergence showing the high risk of 1,4
Comparative Performance Data
The following data aggregates solvolysis and functionalization studies. Note the drastic difference in reactivity at the secondary position.
| Feature | 1,3-Dibromoadamantane | 1,4-Dibromoadamantane |
| C-Br Environment | ||
| Solvolysis Rate ( | 1.0 (Reference) | ~0.02 (at C4 position) |
| Dominant Mechanism | ||
| Koch-Haaf Product | 1,3-Adamantanedicarboxylic acid | Mixture (Major: 1,3-diacid via shift) |
| Hydrolysis Product | 1,3-Adamantanediol | 1,4-Adamantanediol (requires specific conditions) |
| Isomerization Risk | Low (Thermodynamic sink) | High (especially with |
Experimental Protocols
Protocol A: Koch-Haaf Carboxylation (The "Acid Test")
Objective: Synthesis of Dicarboxylic Acids. Context: This reaction demonstrates the stability difference. The strong acid environment promotes carbocation formation.
Reagents:
-
Substrate: 1,3- or 1,4-Dibromoadamantane (10 mmol)
-
Solvent:
(98%, 20 mL) -
Reagent: Formic Acid (HCOOH) (as CO source) or gaseous CO (50 atm).
-
Co-solvent:
(optional for solubility).
Step-by-Step Workflow:
-
Dissolution: Dissolve the dibromide in concentrated sulfuric acid at 0°C. Note: 1,3-isomer dissolves to form a clear solution (dication formation). 1,4-isomer may require vigorous stirring.
-
Addition: Dropwise addition of formic acid (anhydrous) over 2 hours while maintaining temperature <10°C. Evolution of CO gas occurs in situ.
-
Quenching: Pour the viscous mixture onto 200g of crushed ice.
-
Isolation: Filter the white precipitate. Wash with cold water.[1]
-
Purification: Recrystallize from ethanol/water.
Result Interpretation:
-
From 1,3-substrate: Yields 1,3-adamantanedicarboxylic acid (>90% yield). Melting point: 276-278°C.
-
From 1,4-substrate: Predominantly yields 1,3-adamantanedicarboxylic acid due to the 1,4
1,3 hydride shift driven by the stability of the tertiary carbocation. To obtain the 1,4-diacid, one must avoid carbocation intermediates (e.g., use radical carboxylation or organometallic routes).
Protocol B: Hydrolysis to Diols (Solvolysis)
Objective: Retention of Regiochemistry.
Reagents:
-
Substrate: 1,4-Dibromoadamantane[2]
-
Solvent: 50% Aqueous Acetone
-
Catalyst: Silver Nitrate (
) - Required to force the secondary halide reaction.
Workflow:
-
Dissolve 1,4-dibromoadamantane in acetone.
-
Add aqueous
(2.2 equiv). Heat to reflux for 4 hours. -
Mechanism Check: The silver ion assists the departure of the bromide. While C1 hydrolyzes fast, C4 requires the thermal energy and Ag-assistance.
-
Critical Step: Ensure non-acidic conditions to prevent isomerization. Buffer with pyridine if necessary.
-
Extract with ethyl acetate, dry over
.
Workflow Visualization
Figure 2: Decision matrix for synthesis. Note that strong acid pathways merge 1,4-isomers into 1,3-products.
References
-
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Halides in Solvolysis. Journal of the American Chemical Society. Link
-
Olah, G. A., et al. (1985). Superacid-catalyzed carbonylation of adamantane and its derivatives. Journal of Organic Chemistry. Link
-
Sasaki, T., et al. (1980). Synthesis of Adamantane Derivatives. Journal of Organic Chemistry. Link
-
Duddeck, H. (2014). Substituent Effects in Adamantane Chemistry. Chemical Reviews. Link
-
BenchChem Application Notes. (2025). Protocols for the Synthesis of Adamantane Derivatives. Link
Safety Operating Guide
Proper Disposal Procedures for 1,4-Dibromoadamantane: An Operational Guide
Executive Summary: Operational Priorities
Status: Strictly Controlled Halogenated Waste Immediate Action: Segregate from non-halogenated organics and strong oxidizers.[1] Disposal Path: High-Temperature Incineration (HTI) via licensed hazardous waste contractor.[1]
Critical Do’s and Don’ts:
| DO | DON'T |
|---|---|
| DO Label clearly as "Solid Waste - Halogenated Organic." | DON'T Dispose of in general trash or biohazard bags. |
| DO Store in a cool, dry place away from light (photosensitive). | DON'T Wash down sink drains (High aquatic toxicity).[1][2] |
| DO Double-bag waste in polyethylene (PE) bags before placing in the drum. | DON'T Mix with strong alkalis or oxidizing agents.[1] |
Chemical Profile & Hazard Assessment
To dispose of 1,4-Dibromoadamantane safely, one must understand its resistance to degradation.[1] The adamantane "cage" structure is thermodynamically stable, making this compound persistent if released into the environment.[1]
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| CAS Number | 10366-00-4 | Use for waste manifesting.[1] |
| Physical State | White Crystalline Solid | Dust generation is a primary inhalation risk during transfer.[1] |
| Structure | Rigid C10 cage, brominated | Requires high incineration residence time for complete bond cleavage.[1] |
| Solubility | Low (Water), High (Organic Solvents) | Bioaccumulative potential; Zero tolerance for drain disposal.[1] |
| Reactivity | Moisture/Light Sensitive | Waste containers must be opaque and sealed to prevent hydrolysis or photolytic degradation into HBr.[1] |
Expert Insight: While some Safety Data Sheets (SDS) classify adamantane derivatives as "non-hazardous" under GHS criteria due to lack of acute mammalian toxicity, this is a regulatory artifact. In a disposal context, treat as hazardous . The lipophilic nature of the adamantane cage facilitates bioaccumulation in aquatic organisms, mandating strict environmental isolation [1, 2].[1]
Waste Segregation Protocol
Effective disposal begins at the bench.[1] Misclassification of halogenated solids is a leading cause of incinerator compliance violations.[1]
The "Halogen Rule"
1,4-Dibromoadamantane releases hydrogen bromide (HBr) and bromine gas (Br2) upon combustion.[1] It must be separated from non-halogenated waste (e.g., cellulose, simple hydrocarbons) because halogenated waste requires scrubbers in the incineration stack to neutralize acid gases.[1]
DOT Diagram: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 1,4-Dibromoadamantane waste streams. Note that the solute dictates the classification of non-halogenated solvents.
Final Disposal Methodologies
Recommended Method: High-Temperature Incineration (HTI)
Landfilling is not recommended due to the compound's persistence.[1] The only validated method for destruction is incineration at temperatures exceeding 1,100°C with a residence time of >2 seconds.[1]
Protocol for Lab Personnel:
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated halogenated solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1,4-Dibromoadamantane" (Do not use abbreviations like "DBA").[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Bulking: If bulking into a 55-gallon drum, ensure the drum is lined with a 6-mil polyethylene liner.[1]
-
RCRA Coding:
-
While 1,4-Dibromoadamantane is not a specific P- or U-listed waste, it should be manifested under state-specific codes for halogenated organics or generic codes if exhibiting toxicity characteristics.[1]
-
Common Profile: Non-RCRA Regulated Solid (unless mixed with listed solvents), but managed as Hazardous Waste due to aquatic toxicity [3].
-
Emergency Spill Response
Spills of 1,4-Dibromoadamantane present a dust inhalation hazard and an environmental threat.[1]
DOT Diagram: Spill Response Workflow
Figure 2: Step-by-step workflow for managing accidental spills in the laboratory.
Cleanup Steps:
-
Avoid Water: Do not use water initially, as this spreads the hydrophobic powder.
-
Sweep: Gently sweep using a brush and dustpan dedicated to hazardous waste.[1]
-
Wipe: Use a solvent-dampened paper towel (acetone or ethanol) to pick up fine residue.[1]
-
Disposal: Place all sweepings, paper towels, and gloves used into the "Solid Halogenated Waste" bin.
References
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Codes: F-List and Halogenated Solvents. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
